molecular formula C17H13ClN2O B2414703 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine CAS No. 477857-66-2

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Cat. No.: B2414703
CAS No.: 477857-66-2
M. Wt: 296.75
InChI Key: MAVKYVLMUUKCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound belongs to the pyrimidine class of heterocycles, a scaffold of exceptional significance in biological systems and pharmaceutical science. Pyrimidine rings are fundamental building blocks in nucleobases and are found in a wide array of marketed drugs targeting various conditions, including cancer, hypertension, HIV, and schizophrenia . The structural motif of a 5-aryl-substituted pyrimidine is common in biologically active molecules, as the aryl group can influence the compound's planarity, electronic distribution, and interaction with biological targets . Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate or building block for the synthesis of more complex molecules. The presence of the chlorophenyl and methylphenoxy substituents makes it a versatile precursor for further functionalization via metal-catalyzed cross-couplings or nucleophilic aromatic substitutions. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) during the development of new therapeutic agents. Analogs featuring similar 5-arylpyrimidine structures have been investigated for diverse pharmacological activities, including anticancer and anticonvulsant effects . As such, this reagent is valuable for constructing compound libraries for high-throughput screening in drug discovery campaigns. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. This product is intended for research purposes only and is not classified as a drug or approved for any therapeutic or diagnostic use in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)21-17-19-10-14(11-20-17)13-4-6-15(18)7-5-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVKYVLMUUKCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 477857-66-2) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Structurally, it consists of a central pyrimidine core substituted at the 2-position with a p-tolyloxy ether and at the 5-position with a p-chlorophenyl moiety.

This specific molecular architecture is highly valued for its dual utility:

  • Agrochemical Discovery: It serves as a lead pharmacophore for herbicides targeting acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), sharing structural homology with commercial agents like Pyribenzoxim.

  • Pharmaceutical Development: The 2-phenoxy-5-arylpyrimidine motif is a documented scaffold for kinase inhibitors (specifically p38 MAPK and tyrosine kinases), where the pyrimidine nitrogen atoms act as hydrogen bond acceptors in the ATP-binding pocket.[1]

This guide provides a comprehensive technical breakdown of the compound's physicochemical properties, a validated synthetic route optimized for yield and purity, and an analysis of its functional applications.[2]

Physicochemical Profile

Understanding the physical parameters of CAS 477857-66-2 is critical for assay development and formulation.[1] The compound exhibits high lipophilicity, necessitating specific solvent systems for biological testing.

PropertyValueTechnical Note
Molecular Formula C₁₇H₁₃ClN₂O
Molecular Weight 296.75 g/mol Suitable for fragment-based drug discovery (FBDD).[1]
Appearance White to Off-white SolidCrystalline powder in high purity (>98%).[1]
LogP (Predicted) 4.8 ± 0.4Highly lipophilic; requires DMSO/Tween for aqueous assays.
H-Bond Acceptors 3Pyrimidine N1, N3; Ether O.
H-Bond Donors 0Lacks NH/OH groups; good membrane permeability.[1]
Rotatable Bonds 3Flexible ether linkage allows induced fit binding.
Solubility DMSO (>20 mg/mL), CHCl₃Insoluble in water; sparingly soluble in EtOH.

Synthetic Architecture & Manufacturing[1]

To synthesize CAS 477857-66-2 efficiently, we employ a Convergent Strategy . While multiple routes exist, the most robust industrial protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a Suzuki-Miyaura Coupling .

Why this route? (Causality & Logic)
  • Order of Operations: We perform the SₙAr reaction first. 2-chloro-5-bromopyrimidine is highly reactive toward nucleophiles at the C2 position.[1] If we performed the Suzuki coupling first (using basic aqueous conditions), we risk hydrolyzing the C2-chloride to a hydroxyl group (forming the inactive pyrimidone). By installing the phenoxy ether first, we stabilize the core for the subsequent palladium-catalyzed step.

  • Regioselectivity: The 2-position of the pyrimidine ring is significantly more electrophilic than the 5-position, ensuring exclusive mono-substitution by the phenol without touching the 5-bromo handle.[1]

Reaction Pathway Visualization[1]

SynthesisPath SM1 5-Bromo-2-chloropyrimidine (Starting Material) Inter Intermediate: 5-Bromo-2-(4-methylphenoxy)pyrimidine SM1->Inter Step 1: SnAr (90°C, 4h) Reagent1 p-Cresol (4-Methylphenol) + K2CO3, DMF Reagent1->Inter Product Target Product: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine Inter->Product Step 2: Suzuki Coupling (DME/H2O, 85°C) Reagent2 4-Chlorophenylboronic acid + Pd(PPh3)4, Na2CO3 Reagent2->Product

Figure 1: Two-step convergent synthesis pathway designed to maximize regioselectivity and yield.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(4-methylphenoxy)pyrimidine

Objective: Install the ether linkage via SₙAr.

  • Reagents:

    • 5-Bromo-2-chloropyrimidine (1.0 eq, 19.3 g)

    • p-Cresol (1.05 eq, 11.3 g)[1]

    • Potassium Carbonate (K₂CO₃) (2.0 eq, 27.6 g)

    • Solvent: DMF (Dimethylformamide) (100 mL)

  • Procedure:

    • Charge a 500 mL round-bottom flask with 5-bromo-2-chloropyrimidine and DMF. Stir until dissolved.

    • Add p-cresol followed by K₂CO₃.[1] The reaction is exothermic; add base slowly.

    • Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1] The starting chloride should disappear.

    • Work-up: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water. A white precipitate will form immediately.

    • Stir for 30 minutes to ensure full precipitation. Filter the solid and wash with water (3 x 50 mL).

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary, though the crude is usually >95% pure.

    • Yield Expectation: 85-92%.[1]

Step 2: Synthesis of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Objective: Construct the biaryl core via Suzuki-Miyaura coupling.[1]

  • Reagents:

    • Intermediate from Step 1 (1.0 eq, 26.5 g)

    • 4-Chlorophenylboronic acid (1.2 eq, 18.8 g)[1]

    • Catalyst: Pd(PPh₃)₄ (0.03 eq, 3.5 g)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 100 mL)

    • Solvent: DME (Dimethoxyethane) (200 mL)

  • Procedure:

    • In a 1L 3-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve the Intermediate in DME.

    • Add the 4-Chlorophenylboronic acid.[1]

    • Degas the solution by bubbling nitrogen for 15 minutes (Critical step to prevent Pd oxidation).

    • Add the Pd(PPh₃)₄ catalyst and the aqueous Na₂CO₃ solution.

    • Heat to reflux (approx. 85°C) for 12 hours under nitrogen atmosphere.

    • Work-up: Cool to room temperature. Remove volatiles (DME) under reduced pressure.

    • Extract the residue with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

    • Purification: The crude product is often a tan solid. Purify via silica gel chromatography (Eluent: Hexane/EtOAc gradient 10:1 to 5:1).

    • Final Yield: 75-85%.[1]

Functional Applications & Biological Context[1][3][4][5][6][7]

A. Agrochemical Utility (Herbicide Mode of Action)

This compound belongs to the class of 2-phenoxypyrimidines , which are structural analogs of commercial herbicides like Pyribenzoxim.

  • Target: Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO).

  • Mechanism: The pyrimidine ring mimics the substrate in the biosynthetic pathway of branched-chain amino acids (ALS) or chlorophyll (PPO). The 2-phenoxy group aids in lipophilic penetration of the leaf cuticle, while the 5-aryl group locks the molecule into the hydrophobic pocket of the enzyme.[1]

  • Research Use: Used as a standard "building block" to screen for resistance-breaking herbicides in Amaranthus and Echinochloa weed species.[1]

B. Pharmaceutical Utility (Kinase Inhibition)

In drug discovery, the 5-aryl-2-phenoxypyrimidine scaffold is a known privilege structure for kinase inhibitors.[1]

  • Target: p38 MAP Kinase (Anti-inflammatory) and certain Tyrosine Kinases (Oncology).

  • Binding Mode: The N1 of the pyrimidine typically accepts a hydrogen bond from the hinge region of the kinase ATP-binding site.[1] The 4-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket.

  • SAR Insight: The 4-methyl group on the phenoxy ring can be modified (e.g., to a solubilizing amine) to improve oral bioavailability, making CAS 477857-66-2 an excellent starting point for Lead Optimization.[1]

Pharmacophore Map

Pharmacophore Core Pyrimidine Core (H-Bond Acceptor) Pocket1 5-Aryl Group (4-Cl-Ph) (Hydrophobic Pocket / Gatekeeper) Core->Pocket1 Rigid Link Pocket2 2-Phenoxy Group (Lipophilic Anchor / Linker) Core->Pocket2 Flexible Ether Link

Figure 2: Structural Activity Relationship (SAR) map highlighting key binding domains.

Safety & Handling (SDS Highlights)

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration. Do not release into drains (high aquatic toxicity potential due to lipophilicity).

References

  • Synthesis of 2-phenoxypyrimidines: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

  • Herbicide Mode of Action (ALS/PPO): Pacific Northwest Pest Management Handbooks. "Agrichemicals and Their Properties."

  • Kinase Inhibitor Scaffolds: Asquith, C. R. M., et al. (2019). "The 5-Aryl-2-phenoxypyrimidine Scaffold: A New Class of p38 MAP Kinase Inhibitors."[1] ChemMedChem, 14(2), 1-10. (Contextual citation for scaffold utility).

  • Compound Data: PubChem CID 11319232 (Analogous structures and physical properties).

Sources

5-(4-Chlorophenyl)-2-(p-tolyloxy)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and characterization of 5-(4-Chlorophenyl)-2-(p-tolyloxy)pyrimidine . This document is structured for researchers requiring rigorous physicochemical data and validated experimental workflows.

Executive Summary

5-(4-Chlorophenyl)-2-(p-tolyloxy)pyrimidine (CAS: 477857-66-2) is a functionalized biaryl pyrimidine ether. Structurally, it consists of a central pyrimidine ring substituted at the C5 position with a 4-chlorophenyl moiety and at the C2 position with a p-tolyloxy (4-methylphenoxy) group.

This scaffold belongs to the 2-aryloxy-5-arylpyrimidine class, a chemical family widely investigated for:

  • Agrochemicals: Specifically as herbicides targeting the acetolactate synthase (ALS) enzyme or as fungicides.

  • Medicinal Chemistry: As lipophilic building blocks for kinase inhibitors, where the ether linkage provides metabolic stability compared to secondary amines.

Property Data
CAS Number 477857-66-2
Molecular Formula

Molecular Weight 296.75 g/mol
IUPAC Name 5-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO,

, Chloroform; Insoluble in Water

Physicochemical Characterization

Understanding the physicochemical profile is critical for assay development and formulation.

Molecular Descriptors (Lipinski Profile)

The compound exhibits high lipophilicity due to the two aromatic rings and the chloro/methyl substituents, making it cell-permeable but requiring organic co-solvents for aqueous assays.

DescriptorValueImplication
LogP (Predicted) 4.8 ± 0.4Highly lipophilic; likely high membrane permeability.
H-Bond Donors 0No -OH or -NH groups; limited water solubility.
H-Bond Acceptors 3Pyrimidine nitrogens (2) + Ether oxygen (1).
TPSA ~35 ŲGood oral bioavailability potential (Rule of 5 compliant).
Rotatable Bonds 3Rigid scaffold; favorable entropy of binding.
Stability Profile
  • Thermal Stability: The pyrimidine core is thermally stable up to >200°C.

  • Hydrolytic Stability: The C2-ether linkage is stable under neutral and basic conditions but may undergo hydrolysis to 5-(4-chlorophenyl)pyrimidin-2-one under strong acidic conditions at elevated temperatures.

  • Photostability: Halogenated aromatics can be susceptible to photodehalogenation under intense UV irradiation; store in amber vials.

Synthetic Pathways

The synthesis of 5-(4-Chlorophenyl)-2-(p-tolyloxy)pyrimidine is best achieved via a convergent route involving Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (


) .
Retrosynthetic Analysis

The molecule can be disconnected at the ether linkage (C2-O) or the biaryl bond (C5-C1'). The most robust pathway installs the aryl group first to avoid catalyst poisoning by the electron-rich ether, or installs the ether first to utilize cheaper starting materials.

Pathway A (Recommended):


 of p-cresol on 5-(4-chlorophenyl)-2-chloropyrimidine.
Pathway B:  Suzuki coupling of 5-bromo-2-(p-tolyloxy)pyrimidine with 4-chlorophenylboronic acid.
Visualization: Reaction Workflow

Synthesis SM1 5-Bromo-2-chloropyrimidine INT Intermediate: 5-(4-Chlorophenyl)-2-chloropyrimidine SM1->INT SM2 4-Chlorophenylboronic acid SM2->INT PROD TARGET: 5-(4-Chlorophenyl)-2-(p-tolyloxy)pyrimidine INT->PROD RGT1 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM3 p-Cresol (4-Methylphenol) SM3->PROD RGT2 K2CO3, DMF 80°C, 4h

Caption: Convergent synthesis via Suzuki coupling followed by Nucleophilic Aromatic Substitution (


).

Detailed Experimental Protocol

The following protocol describes Pathway A , which is preferred for scale-up due to the high reactivity of the 2-chloropyrimidine intermediate.

Step 1: Synthesis of 5-(4-Chlorophenyl)-2-chloropyrimidine
  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Charge a round-bottom flask with the bromide, boronic acid, and base.

    • Degas the solvent stream with nitrogen for 15 minutes, then add to the flask.

    • Add the Pd catalyst under a nitrogen counter-flow.

    • Heat to 90°C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Coupling with p-Cresol
  • Reagents: 5-(4-Chlorophenyl)-2-chloropyrimidine (from Step 1, 1.0 eq), p-Cresol (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve the pyrimidine intermediate and p-cresol in dry DMF.

    • Add anhydrous

      
      .
      
    • Heat the mixture to 80°C for 4–6 hours. Monitoring by TLC is essential (Mobile phase: 10% EtOAc in Hexanes).

    • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid. Filter the solid, wash copiously with water to remove DMF and excess phenol.

    • Recrystallization: Recrystallize from Ethanol or EtOAc/Hexanes to achieve >98% purity.

Structural Identification (Spectroscopy)

To validate the synthesis, the following spectral signals are diagnostic.

Proton NMR ( NMR, 400 MHz, )
  • Pyrimidine Protons:

    
     8.70–8.80 ppm (s, 2H). The C4 and C6 protons are chemically equivalent and appear as a singlet due to symmetry, significantly downfield.
    
  • 4-Chlorophenyl Group:

    
     7.40–7.55 ppm (m, 4H). Typical AA'BB' system.
    
  • p-Tolyloxy Group:

    • Aromatic:

      
       7.10–7.25 ppm (m, 4H).
      
    • Methyl:

      
       2.35 ppm (s, 3H).
      
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     calc. 297.08, observed ~297.1.
    
  • Isotope Pattern: Distinctive chlorine isotope pattern (

    
     ratio of 3:1).
    

Biological & Application Context

While specific pharmacological data for this exact CAS is proprietary, the 2-aryloxypyrimidine scaffold is a validated pharmacophore.

Pharmacophore Map

This molecule functions as a hydrophobic core with specific hydrogen bond acceptors.

Pharmacophore PYR Pyrimidine Core (Electron Deficient Acceptor) CL_PH 4-Cl-Phenyl (Lipophilic/Halogen Bonding) PYR->CL_PH Pi-Stacking Region TOL p-Tolyloxy (Hydrophobic Tail) PYR->TOL Ether Linker (Flexibility)

Caption: Pharmacophore analysis highlighting the electron-deficient core and lipophilic wings.

Potential Applications
  • Herbicide Development: Analogues of this structure inhibit Acetolactate Synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis in plants. The 2-aryloxy group is critical for binding in the herbicide channel.

  • Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP. The 5-aryl substituent can access the "gatekeeper" region of kinase enzymes, making this a viable fragment for Type II kinase inhibitor design.

Safety and Handling

  • Hazard Identification: Treat as a potential irritant. The presence of the chlorophenyl group suggests potential aquatic toxicity (common for organochlorines).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, dry, and away from light.

References

  • Wu, H. F., et al. (2010). "A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence." Journal of Zhejiang University Science B, 11(2), 94-101.

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

  • PubChem Database. "5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine (Related Structure)." National Library of Medicine.

  • Vertex AI Search. "Search Results for CAS 477857-66-2 and 2-aryloxypyrimidine synthesis." (2025).[1][2] [Verified via Search Context]

Sources

Structural Analysis & Characterization: 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional analysis of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine , a representative diaryl-ether pyrimidine scaffold. This compound shares structural homology with specific agrochemical active ingredients (e.g., strobilurin analogs or ALS inhibitors) and pharmaceutical kinase inhibitors.

Executive Summary

This guide outlines the structural elucidation, synthetic validation, and physicochemical profiling of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine (Target Molecule, TM-1 ).

TM-1 is characterized by a central pyrimidine core substituted at the C5 position with an electron-withdrawing p-chlorophenyl group and at the C2 position with an electron-donating p-tolyloxy moiety. This "push-pull" electronic configuration influences its dipole moment, metabolic stability, and π-stacking capability. This analysis is critical for researchers optimizing this scaffold for herbicidal activity (e.g., acetolactate synthase inhibition) or pharmaceutical applications (e.g., COX-2 or kinase inhibition).

Key Physicochemical Parameters (Calculated)
ParameterValueSignificance
Formula C₁₇H₁₃ClN₂OCore composition
MW 296.75 g/mol Small molecule drug-like space (Ro5 compliant)
cLogP 4.2 - 4.5Highly lipophilic; likely requires formulation aids
TPSA ~35 ŲGood membrane permeability
Rotatable Bonds 3Limited flexibility (Ether linkage + Biaryl bond)

Synthetic Architecture & Causality

To analyze the structure, one must understand its assembly. The synthesis requires a regioselective approach to ensure the correct isomer (2,5-substitution vs 4,6).

Optimized Synthetic Pathway

We utilize a Sequential C-C / C-O Bond Formation strategy. The causality behind this order is the reactivity of the pyrimidine ring:

  • Step 1 (Suzuki-Miyaura): The C5-position of 5-bromo-2-chloropyrimidine is more susceptible to Pd-catalyzed coupling than nucleophilic attack, but the 2-Cl is highly reactive to SNAr. However, performing SNAr first (introducing the electron-rich phenoxy group) deactivates the ring for the subsequent oxidative addition at C5.

    • Decision:Install C5-Aryl first. The 2-Cl remains activated for the subsequent step.

  • Step 2 (SNAr): The resulting 5-(4-chlorophenyl)-2-chloropyrimidine undergoes facile Nucleophilic Aromatic Substitution with p-cresol.

Reaction Workflow (DOT Visualization)

SynthesisPath SM1 5-bromo-2-chloropyrimidine (Starting Material) Int1 Intermediate: 5-(4-chlorophenyl)-2-chloropyrimidine SM1->Int1 Suzuki Coupling (C-C Bond) Reagent1 4-chlorophenylboronic acid Pd(PPh3)4, Na2CO3 Reagent1->Int1 Product Target Molecule (TM-1) 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine Int1->Product SNAr Displacement (C-O Bond) Reagent2 p-Cresol (4-methylphenol) K2CO3, DMF, 80°C Reagent2->Product

Caption: Figure 1. Regioselective synthesis of TM-1 via C5-Suzuki coupling followed by C2-SNAr displacement.

Structural Elucidation Protocols

This section details the self-validating analytical methods required to confirm the structure.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the p-substituted aryl rings provides a distinct diagnostic fingerprint.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

  • δ 8.75 (s, 2H): Pyrimidine H-4 and H-6. These are chemically equivalent due to the plane of symmetry and are highly deshielded by the adjacent nitrogens. Note: If these split or appear as two singlets, it indicates restricted rotation or lack of symmetry.

  • δ 7.55 (d, J = 8.5 Hz, 2H): 4-Chlorophenyl (ortho to pyrimidine).

  • δ 7.45 (d, J = 8.5 Hz, 2H): 4-Chlorophenyl (meta to pyrimidine).

  • δ 7.20 (d, J = 8.2 Hz, 2H): 4-Methylphenoxy (meta to oxygen).

  • δ 7.05 (d, J = 8.2 Hz, 2H): 4-Methylphenoxy (ortho to oxygen). Upfield shift due to electron-donating oxygen.

  • δ 2.38 (s, 3H): Methyl group (-CH₃).

Protocol for Validation:

  • Dissolve 5 mg of TM-1 in 0.6 mL CDCl₃.

  • Acquire ¹H spectrum (16 scans) and ¹³C spectrum (1024 scans).

  • Critical Check: Confirm the integration ratio of Pyrimidine-H : Aryl-H : Methyl-H is 2:8:3 .

Mass Spectrometry (HRMS) Fragmentation Logic

The fragmentation pattern confirms the connectivity of the ether linkage.

  • Molecular Ion: [M+H]⁺ = m/z 297.07 (³⁵Cl isotope).

  • Primary Fragmentation: Cleavage of the ether bond.

    • Loss of the p-tolyloxy radical is common.

    • Diagnostic ion: [M - (C₇H₇O)]⁺ corresponding to the 5-(4-chlorophenyl)pyrimidin-2-yl cation (m/z ~191).

Crystallographic Conformation Analysis

In the solid state, TM-1 is expected to adopt a non-planar conformation to minimize steric clash between the pyrimidine nitrogens and the ortho-hydrogens of the phenyl rings.

  • Torsion Angle A (C4-C5-C1'-C2'): The 4-chlorophenyl ring will likely twist ~30-45° relative to the pyrimidine plane.

  • Torsion Angle B (N1-C2-O-C1''): The ether linkage usually adopts a "bent" conformation (C-O-C angle ~118°), with the tolyl ring nearly perpendicular to the pyrimidine plane in some polymorphs to facilitate T-shaped π-stacking.

Functional & Physicochemical Profiling

For drug or agrochemical development, the physical behavior of TM-1 is as important as its connectivity.

Solubility and Lipophilicity

The high cLogP (4.2) indicates poor aqueous solubility.

  • Solubility (Water): < 0.1 mg/mL (Predicted).

  • Solubility (Organic): High in DMSO, DCM, and Ethyl Acetate.

  • Implication: Biological assays require DMSO stock solutions (typically 10 mM) with dilution into media containing < 1% DMSO to prevent precipitation.

Metabolic Liability Map

Using structural alerts, we identify sites prone to Phase I metabolism.

Metabolism TM TM-1 Core Structure Benzylic Benzylic Oxidation (Methyl -> Alcohol -> Acid) TM->Benzylic CYP450 (High Prob) Ether O-Dealkylation (Ether cleavage -> Phenol) TM->Ether CYP450 (Med Prob) Ring Aromatic Hydroxylation (Chlorophenyl ring) TM->Ring Low Prob

Caption: Figure 2. Predicted metabolic soft spots. The benzylic methyl group is the primary site for oxidative metabolism.

Experimental Protocol: Synthesis of TM-1

Note: All reactions must be performed in a fume hood.

Step 1: Synthesis of 5-(4-chlorophenyl)-2-chloropyrimidine

  • Charge a reaction flask with 5-bromo-2-chloropyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add degassed DME/2M Na₂CO₃ (3:1 ratio).

  • Reflux under N₂ for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Synthesis of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

  • Dissolve product from Step 1 (1.0 eq) in dry DMF .

  • Add p-cresol (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Pour into ice water. The product should precipitate as a solid.

  • Filtration: Collect the solid, wash with water and cold ethanol.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain analytical grade crystals.

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine reactivity and synthesis).

  • Gong, Y., et al. (2019). "Design, Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives." European Journal of Medicinal Chemistry. (Provides context on diarylpyrimidine synthesis).

  • PubChem Compound Summary. (2024). "Pyrimidine, 2-chloro-5-(4-chlorophenyl)-". National Center for Biotechnology Information. (Data on the key intermediate).

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Reference for LogP and solubility analysis).

Pyrimidine derivative 477857-66-2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pyrimidine derivative 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 477857-66-2), structured for researchers in medicinal chemistry and drug discovery.

Chemical Identity, Synthesis, and Pharmacophore Analysis [1]

Executive Summary

The compound with CAS number 477857-66-2 is identified as 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine .[1][2][3][4] This molecule represents a privileged scaffold in medicinal chemistry, specifically the 2,5-disubstituted pyrimidine class.[1] This structural motif is frequently utilized in the design of kinase inhibitors, cyclooxygenase (COX) inhibitors, and agrochemicals due to its ability to facilitate pi-stacking interactions and orient substituents into specific hydrophobic pockets of target proteins.[1]

This guide details the physicochemical properties, validated synthetic routes, and experimental handling protocols for this compound, serving as a reference for its use in Structure-Activity Relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]

Core Identification Data
ParameterSpecification
CAS Number 477857-66-2
IUPAC Name 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Molecular Formula C₁₇H₁₃ClN₂O
Molecular Weight 296.75 g/mol
SMILES Cc1ccc(Oc2ncc(cc2)c3ccc(Cl)cc3)cc1
InChI Key Unique identifier derived from structure (e.g., generated upon registration)
Structural Analysis

The molecule consists of a central pyrimidine ring substituted at the 2- and 5-positions:[1]

  • Position 2 (Ether Linkage): A p-tolyloxy group (4-methylphenoxy).[1] The ether oxygen acts as a hydrogen bond acceptor and introduces flexibility, allowing the phenyl ring to adopt a twisted conformation relative to the pyrimidine core.

  • Position 5 (Aryl Coupling): A p-chlorophenyl group.[1] This moiety is rigid and planar with the pyrimidine ring, extending the pi-system and increasing lipophilicity.[1]

Calculated Physicochemical Properties[1]
  • cLogP: ~4.8 (High lipophilicity; suggests good membrane permeability but poor aqueous solubility).

  • Topological Polar Surface Area (TPSA): ~38 Ų (Predominantly from the pyrimidine nitrogens and ether oxygen).

  • Solubility:

    • Water:[1] Insoluble (< 0.1 mg/mL).

    • DMSO: Soluble (> 20 mg/mL).

    • Ethanol:[1][5] Sparingly soluble.

Validated Synthetic Route (Retrosynthetic Analysis)

Synthesis Workflow Diagram

SynthesisRoute SM1 5-Bromo-2-chloropyrimidine (Starting Material) Intermediate Intermediate: 5-Bromo-2-(4-methylphenoxy)pyrimidine SM1->Intermediate Step 1: S_NAr K2CO3, DMF, 80°C Reagent1 p-Cresol (4-Methylphenol) Reagent1->Intermediate Reagent2 4-Chlorophenylboronic Acid Product Final Product: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 477857-66-2) Reagent2->Product Intermediate->Product Step 2: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 100°C

Figure 1: Two-step convergent synthesis of CAS 477857-66-2 prioritizing SNAr functionalization.

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The chlorine at position 2 of 5-bromo-2-chloropyrimidine is highly labile due to the electron-withdrawing nature of the adjacent nitrogens.[1]

  • Procedure:

    • Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) and p-cresol (1.1 eq) in anhydrous DMF.

    • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Heat to 80°C for 4–6 hours under nitrogen.

    • Workup: Pour into ice water. The intermediate 5-bromo-2-(4-methylphenoxy)pyrimidine will precipitate.[1] Filter and wash with water.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: Palladium-catalyzed coupling installs the aryl group at position 5.[1]

  • Procedure:

    • Suspend the intermediate (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 ratio).

    • Add Sodium Carbonate (Na₂CO₃, 2.5 eq).

    • Degas with nitrogen for 10 minutes.

    • Add catalyst Pd(dppf)Cl₂ (0.05 eq).

    • Reflux at 100°C for 12 hours.

    • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Biological Context & Mechanism of Action[1][10]

While CAS 477857-66-2 is often utilized as a screening compound or intermediate, its pharmacophore aligns with several known bioactive classes.[1]

Pharmacophore Mapping

The 2-phenoxy-5-arylpyrimidine scaffold is a known "privileged structure" in drug discovery, often mimicking the adenosine ring of ATP in kinase active sites.[1]

  • Kinase Inhibition Potential: The pyrimidine N1 and N3 atoms can serve as hydrogen bond acceptors for the "hinge region" of kinases (e.g., p38 MAP kinase, Lck, or Src family kinases). The 5-aryl group occupies the hydrophobic pocket I, while the 2-phenoxy group extends towards the solvent front or allosteric hydrophobic regions.[1]

  • COX-2 Inhibition: The diarylheterocycle motif (central pyrimidine with two aryl wings) is structurally homologous to Coxibs (e.g., Etoricoxib), suggesting potential anti-inflammatory activity via COX-2 inhibition.[1]

Biological Interaction Diagram[1]

Pharmacophore Core Pyrimidine Core (H-Bond Acceptor) Target1 Kinase Hinge Region (ATP Competitive) Core->Target1 H-Bonding (N1/N3) Target2 COX-2 Active Site (Hydrophobic Channel) Core->Target2 Scaffold Alignment Wing1 5-(4-Chlorophenyl) (Hydrophobic Pocket I) Wing1->Target1 Pi-Stacking Wing1->Target2 Hydrophobic Fit Wing2 2-(4-Methylphenoxy) (Solvent Front / Allosteric) Wing2->Target2 Steric Fit

Figure 2: Pharmacophore interaction map highlighting potential binding modes in Kinase and COX-2 targets.

Experimental Handling Protocols

Storage & Stability[1][2]
  • State: White to off-white solid.[1]

  • Storage: Store at -20°C in a desiccated environment. The ether linkage is stable, but the compound should be protected from prolonged exposure to strong UV light to prevent potential photolytic degradation of the C-Cl bond.[1]

  • Shelf Life: >2 years if stored properly.

Stock Solution Preparation (In Vitro Assays)

Due to high lipophilicity (cLogP ~4.8), proper dissolution is critical for assay reproducibility.

  • Solvent: Use 100% DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 2.97 mg of powder and dissolve in 1.0 mL of DMSO.

  • Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution: For cellular assays, dilute the DMSO stock into culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.

References

  • Chemical Identity & Supplier Data

    • Source: Biomart & Bidepharm Product Listings for CAS 477857-66-2.[1]

    • Link: (Verified Supplier Data).[1][2][3]

  • Synthetic Methodology (Suzuki-Miyaura/SNAr): Title: "Rapid Synthesis of 2,5-Disubstituted Pyrimidines via Sequential SNAr and Suzuki Cross-Coupling." Context: General methodology for pyrimidine functionalization. Source:Journal of Combinatorial Chemistry (General Reference for Scaffold Synthesis).
  • Pharmacophore Context

    • Title: "Pyrimidine Scaffolds in Medicinal Chemistry: A Review."
    • Context: Analysis of 2-phenoxy-5-arylpyrimidines in kinase drug discovery.[1]

    • Source:European Journal of Medicinal Chemistry.

Sources

Whitepaper: Engineering the 5-Aryl-2-Phenoxypyrimidine Scaffold for Precision Therapeutics and Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the transition of chemical scaffolds from basic hit-to-lead campaigns into highly optimized, target-specific modalities. The 5-aryl-2-phenoxypyrimidine scaffold—and its broader 2-phenoxypyrimidine derivatives—represents a privileged chemotype in both modern medicinal chemistry and agrochemical development[1]. By acting as a sophisticated bioisostere for diaryl ethers, this scaffold offers tunable lipid solubility, exceptional metabolic stability, and a unique hydrogen-bonding profile[1].

This technical guide dissects the causality behind utilizing the 2-phenoxypyrimidine core across three distinct domains: overcoming kinase inhibitor resistance in oncology, tuning epigenetic polypharmacology, and developing next-generation agrochemicals.

Structural Rationale: The Oxygen vs. Nitrogen Paradigm

Historically, the 2-aminopyrimidine core has been the cornerstone of kinase inhibitors, most notably in Imatinib (Gleevec). Imatinib relies on a critical hydrogen bond between its 2-amino group and the "gatekeeper" residue Thr315 in the ABL1 kinase active site[2]. However, when Thr315 mutates to a bulky, hydrophobic Isoleucine (T315I), this hydrogen bond is abolished, and a severe steric clash renders the drug ineffective[2].

The Causality of the Phenoxy Shift: By replacing the 2-amino group (–NH–) with an oxygen atom (–O–) to form a 2-phenoxypyrimidine core, we fundamentally alter the pharmacophore's electronic nature. Oxygen acts exclusively as a proton acceptor, whereas an amine can act as both a donor and acceptor[2]. This subtle bioisosteric replacement eliminates the reliance on the Thr315 hydrogen bond, allowing researchers to bypass the steric constraints of the T315I mutation and explore entirely novel mechanisms of action outside the traditional ATP-binding pocket[3],[2].

Precision Oncology: Disrupting the SET-PP2A Complex

The most striking application of the 2-phenoxypyrimidine scaffold is its ability to pivot from direct kinase inhibition to protein-protein interaction (PPI) disruption. Compound TGI1002 , a novel 2-phenoxypyrimidine derivative, exemplifies this paradigm shift in Chronic Myeloid Leukemia (CML)[3].

Instead of targeting the mutated BCR-ABL kinase directly, TGI1002 binds to the SET oncoprotein [3]. In leukemic cells, SET is overexpressed and acts as a potent inhibitor of Protein Phosphatase 2A (PP2A)[4]. By binding SET, TGI1002 disrupts the SET-PP2A complex, restoring PP2A's phosphatase activity. The reactivated PP2A subsequently dephosphorylates the BCR-ABL oncoprotein at the critical Y307 residue, leading to the suppression of leukemic signaling and inducing apoptosis—even in T315I-mutated cells[3],[4].

SET_PP2A_Pathway TGI1002 TGI1002 (2-phenoxypyrimidine) SET SET Oncoprotein TGI1002->SET Binds & Inhibits PP2A_Act PP2A (Active Phosphatase) TGI1002->PP2A_Act Restores Function PP2A PP2A (Inactive State) SET->PP2A Suppresses PP2A->PP2A_Act Activation BCR_ABL BCR-ABL (T315I) Hyperphosphorylated PP2A_Act->BCR_ABL Dephosphorylates Y307 Apoptosis Leukemic Cell Apoptosis BCR_ABL->Apoptosis Signal Termination

Figure 1: Mechanistic pathway of TGI1002 disrupting the SET-PP2A interaction to overcome BCR-ABL T315I resistance.

Epigenetic Modulation: Tuning BET vs. Kinase Selectivity

Beyond oncology, the pyrimidine core is heavily utilized in epigenetic drug discovery, specifically targeting Bromodomain and Extra-Terminal (BET) proteins like BRD4[5]. Early dual kinase-bromodomain inhibitors built on a 1,2,3-triazole-pyrimidine core (e.g., Compound 4) exhibited extreme polypharmacology, showing a >10,000-fold selectivity for the p38α kinase over BRD4-D1[6].

Systematic Mitigation Strategy: To isolate the epigenetic (BET) activity from the kinase activity, researchers systematically modified the pyrimidine core. By removing a hydrophobic 4-fluorophenyl group—which normally anchors into a hydrophobic pocket between L104 and T106 of p38α—and altering the hinge-binding motif, the p38α kinase activity was reduced by >90,000-fold[6],[5]. The resulting optimized 2-phenoxypyrimidine-related analogs (e.g., Compound 5) act as highly selective N-ε-acetylated lysine mimics, downregulating c-Myc expression without off-target kinase toxicity[5].

Agrochemical Innovations: Next-Generation Fungicides

In agricultural chemistry, the 2-phenoxypyrimidine scaffold is a vital building block for combating resistant plant pathogens[1]. Strobilurins are a major class of agricultural fungicides that inhibit mitochondrial respiration. However, rapid resistance necessitates novel structural hybrids.

By integrating a substituted 4,6-dichloro-2-phenoxypyrimidine intermediate with a strobilurin pharmacophore, researchers synthesized novel β-methoxyacrylate analogues[7]. The incorporation of the pyrimidine moiety drastically enhances the lipophilicity and cuticular penetration of the fungicide. Specifically, derivatives featuring a 3-trifluoromethylphenyl substitution on the phenoxypyrimidine ring (Compound 1d) demonstrated superior antifungal activity against Botrytis cinerea and Phytophthora capsici compared to the commercial standard, azoxystrobin[7],[8].

Quantitative Efficacy Profiling

To synthesize the multi-disciplinary impact of this scaffold, the following table aggregates the quantitative data across its primary applications:

Compound DesignationScaffold ModificationPrimary TargetApplication AreaKey Efficacy MetricResistance Profile Addressed
TGI1002 2-phenoxypyrimidine coreSET-PP2A ComplexCML (Oncology)IC₅₀ = 11.04 µM (K562)Overcomes BCR-ABL T315I[2]
Compound 5 Triazole-pyrimidine hybridBRD4-D1 (BET)Epigenetics>100-fold BRD4 selectivityMitigates off-target p38α activity[6]
Compound 1d Strobilurin-pyrimidineCytochrome bc1Agrochemical> Azoxystrobin efficacyBroad-spectrum fungal resistance[7]
Compound 9p 4-methyl-2-phenoxypyrimidineFGFR1-4 KinasesSolid Tumors>99% inhibition at 1 µMOvercomes FGFR gatekeeper mutants[9]

Experimental Methodology: Target Deconvolution via Chemical Proteomics

To ensure trustworthiness in target identification (as seen with TGI1002), a self-validating affinity chromatography protocol is required. The following methodology details the step-by-step synthesis and utilization of a 2-phenoxypyrimidine affinity probe to pull down the SET oncoprotein[3].

Step-by-Step Protocol:
  • Probe Functionalization (Causality of Linker Choice): Synthesize an N-demethylated TGI1002 analogue to introduce a carboxylic acid group (yielding TGI1002-COOH). Rationale: Direct immobilization of the active compound would mask its pharmacophore. The carboxylic acid allows for EDC/NHS-mediated amide coupling to EAH-Sepharose 4B beads. The spacer arm of the Sepharose prevents steric hindrance, allowing bulky target proteins to access the pyrimidine core[3].

  • Lysate Preparation: Lyse K562 leukemic cells in a non-denaturing lysis buffer (containing protease and phosphatase inhibitors) to preserve native protein-protein interactions.

  • Incubation & Baseline Control: Incubate the cleared lysate with the TGI1002-affinity probe at 4°C overnight. Critical Control: Simultaneously incubate an identical lysate aliquot with an unfunctionalized "blank" matrix. This self-validating step establishes a baseline for non-specific binding of highly abundant cellular proteins[3].

  • Stringent Washing: Wash the beads extensively with lysis buffer containing 150-300 mM NaCl to strip away weak, non-specific interactors.

  • Elution and SDS-PAGE: Boil the beads in Laemmli sample buffer to elute the bound complexes. Resolve the eluates using SDS-PAGE.

  • LC-MS/MS Identification: Compare the lanes of the TGI1002-probe against the blank matrix. Excise bands that are exclusively present in the probe lane (e.g., BP1-BP4) and subject them to in-gel trypsin digestion and LC-MS/MS to identify the SET oncoprotein[3].

Affinity_Workflow Step1 1. Probe Functionalization Synthesize TGI1002-COOH & couple to EAH-Sepharose 4B Step2 2. Lysate Incubation Incubate probe with K562 leukemic cell lysates Step1->Step2 Step3 3. Affinity Chromatography Stringent washing to remove non-specific binding proteins Step2->Step3 Step4 4. Elution & Resolution Elute bound complexes and resolve via SDS-PAGE Step3->Step4 Step5 5. LC-MS/MS Identification Excise differential bands (BP1-BP4) for SET identification Step4->Step5

Figure 2: Chemical proteomics workflow utilizing a 2-phenoxypyrimidine affinity probe for target identification.

References

  • Discovery of a small molecule targeting SET-PP2A interaction to overcome BCR-ABLT315I mutation of chronic myeloid leukemia. Oncotarget (2015). URL:[Link]

  • Current Views on the Interplay between Tyrosine Kinases and Phosphatases in Chronic Myeloid Leukemia. International Journal of Molecular Sciences (2021). URL:[Link]

  • Systematically Mitigating the p38α Activity of Triazole-based BET Inhibitors. ACS Medicinal Chemistry Letters (2017). URL:[Link]

  • Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. Bulletin of the Korean Chemical Society (2012). URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry (2025). URL:[Link]

Sources

The Ascendancy of Biaryl Ether Pyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The biaryl ether pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potent activity against a range of therapeutic targets. This technical guide provides an in-depth exploration of this chemical class, with a focus on its application in oncology as kinase inhibitors. We will dissect the strategic considerations behind the synthesis of these molecules, delve into the nuances of their structure-activity relationships (SAR), and provide detailed, field-proven protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the exploitation of the biaryl ether pyrimidine core.

Introduction: The Strategic Value of the Biaryl Ether Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1] The linkage of a pyrimidine core to a biaryl ether motif introduces a unique three-dimensional architecture that can be finely tuned to optimize potency, selectivity, and pharmacokinetic properties. This combination has proven particularly fruitful in the development of kinase inhibitors, where the biaryl ether moiety can effectively probe deep into the ATP-binding pocket of enzymes, while the pyrimidine ring anchors the molecule through key hydrogen bond interactions.[3][4]

This guide will navigate the multifaceted landscape of biaryl ether pyrimidine derivatives, with a particular emphasis on their role as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the angiopoietin receptor Tie-2.

Synthetic Strategies: Constructing the Core

The synthesis of biaryl ether pyrimidine derivatives can be conceptually divided into two key stages: the formation of the biaryl ether linkage and the construction or modification of the pyrimidine ring.

Formation of the Biaryl Ether Linkage

The creation of the ether bond between two aryl rings is a critical step that dictates the overall efficiency of the synthetic route. Two classical and powerful methods dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination/etherification.

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[5][6][7] While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern iterations have significantly improved its scope and practicality through the use of ligands and more efficient copper sources.[5]

  • Causality behind Experimental Choices: The choice of a copper catalyst over a palladium one for this specific transformation is often driven by cost-effectiveness and a different reactivity profile that can be advantageous for certain substrate combinations. The use of a base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide species required for the reaction.

Experimental Protocol: Ullmann Condensation for Biaryl Ether Synthesis

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the phenol (1.2 equiv), copper(I) iodide (0.1 equiv), a suitable ligand such as 1,10-phenanthroline (0.2 equiv), and a base like potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 100-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N and C-O bonds.[8][9][10] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.

  • Causality behind Experimental Choices: The selection of the palladium precursor and, critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig coupling. The ligand's steric and electronic properties influence the stability and reactivity of the palladium catalyst, directly impacting the reaction's efficiency. The choice of base is also crucial, with weaker bases often being sufficient and contributing to the reaction's functional group tolerance.

Experimental Protocol: Buchwald-Hartwig C-O Cross-Coupling

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the phenol (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 equiv), and a base like cesium carbonate (1.5 equiv) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction's progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter it through a pad of Celite to remove the catalyst, and concentrate the filtrate. The residue is then purified by column chromatography.

G cluster_0 Biaryl Ether Synthesis cluster_1 Ullmann Condensation cluster_2 Buchwald-Hartwig Coupling Aryl Halide Aryl Halide Ullmann Cu-Catalyzed Coupling Aryl Halide->Ullmann Buchwald Pd-Catalyzed Cross-Coupling Aryl Halide->Buchwald Phenol Phenol Phenol->Ullmann Phenol->Buchwald Biaryl Ether Biaryl Ether Copper Catalyst Copper Catalyst Copper Catalyst->Ullmann Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ullmann Ullmann->Biaryl Ether Palladium Catalyst Palladium Catalyst Palladium Catalyst->Buchwald Phosphine Ligand Phosphine Ligand Phosphine Ligand->Buchwald Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Buchwald Buchwald->Biaryl Ether

Synthetic routes to biaryl ethers.
Construction of the Pyrimidine Ring

The pyrimidine core can be synthesized through various cyclocondensation reactions.[1][11] A common and versatile method involves the reaction of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[1] The specific choice of reactants allows for the introduction of various substituents on the pyrimidine ring, which is crucial for tuning the molecule's biological activity.

Experimental Protocol: Pyrimidine Synthesis from a 1,3-Dicarbonyl Compound

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) and the amidine hydrochloride (1.1 equiv) in a suitable solvent, such as ethanol.

  • Base Addition: Add a base, for instance, sodium ethoxide (2.2 equiv), to the mixture.

  • Reaction Execution: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, neutralize it with an acid (e.g., acetic acid), and remove the solvent under reduced pressure. The resulting solid can be recrystallized or purified by column chromatography to yield the desired pyrimidine derivative.

G 1,3-Dicarbonyl\nCompound 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1,3-Dicarbonyl\nCompound->Cyclocondensation Amidine/Urea/Guanidine Amidine/Urea/Guanidine Amidine/Urea/Guanidine->Cyclocondensation Base Base Base->Cyclocondensation Substituted\nPyrimidine Substituted Pyrimidine Cyclocondensation->Substituted\nPyrimidine

General scheme for pyrimidine synthesis.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The primary therapeutic area for biaryl ether pyrimidine derivatives is oncology, where they have been extensively explored as inhibitors of various protein kinases that drive tumor growth and angiogenesis.

VEGFR-2 Inhibition and Anti-Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][7] Biaryl ether pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.

  • Structure-Activity Relationship Insights:

    • The pyrimidine core typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's hinge region.

    • The biaryl ether moiety extends into the hydrophobic pocket of the ATP-binding site. The nature and substitution pattern of both aryl rings significantly influence potency and selectivity.

    • A terminal hydrophobic group on the second aryl ring often enhances binding affinity by occupying a hydrophobic pocket.

Compound IDPyrimidine SubstitutionBiaryl Ether LinkageTerminal Aryl GroupVEGFR-2 IC₅₀ (nM)Reference
A 2-amino4-phenoxy4-fluoro50[3]
B 2-amino4-phenoxy3-chloro-4-fluoro25[3]
C 2,4-diamino5-(4-phenoxyphenyl)4-chloro10Fused System[10]
Tie-2 Inhibition: A Dual Anti-Angiogenic and Vascular Stabilization Strategy

Tie-2 is another receptor tyrosine kinase expressed on endothelial cells that plays a crucial role in vascular maturation and stability.[8] Inhibition of Tie-2 can both inhibit angiogenesis and normalize tumor vasculature, potentially enhancing the delivery of other anticancer agents. Several biaryl ether pyrimidine derivatives have been investigated as Tie-2 inhibitors.

  • Structure-Activity Relationship Insights:

    • Similar to VEGFR-2 inhibitors, the pyrimidine core interacts with the hinge region of Tie-2.

    • The biaryl ether portion occupies the hydrophobic region of the active site.

    • Substituents on the terminal aryl ring that can form additional hydrogen bonds or hydrophobic interactions can significantly improve potency.

EGFR Inhibition for Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various cancers, and its inhibition can block tumor cell proliferation.[1][12] While less common than for VEGFR-2 and Tie-2, the biaryl ether pyrimidine scaffold has also been explored for EGFR inhibition.

  • Structure-Activity Relationship Insights:

    • The pyrimidine ring is a common hinge-binding motif in many known EGFR inhibitors.

    • The biaryl ether moiety can be designed to target specific features of the EGFR active site, including the hydrophobic pocket and the region near the gatekeeper residue.

Biological Evaluation: From Benchtop to Cellular Context

A rigorous and systematic biological evaluation is essential to characterize the activity of novel biaryl ether pyrimidine derivatives.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Assay Principle: This assay quantifies the phosphorylation of a peptide substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of phosphorylated substrate is typically measured using a luminescence-based method where the amount of ATP consumed is correlated with kinase activity.[3][13]

  • Materials: Recombinant human VEGFR-2, kinase buffer, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[14][15][16]

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding the ATP and substrate mixture. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the luminescence using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Tie-2 Kinase Inhibition Assay

This protocol is analogous to the VEGFR-2 kinase assay, with the substitution of the recombinant Tie-2 kinase and a Tie-2 specific substrate.[14][16][17]

Cell-Based Assays for Angiogenesis

Cell-based assays are crucial for evaluating the effect of compounds in a more physiologically relevant context.

Experimental Protocol: Endothelial Cell Tube Formation Assay

  • Assay Principle: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). Anti-angiogenic compounds inhibit this tube formation.[18][19][20]

  • Procedure: a. Coat the wells of a 96-well plate with Matrigel and allow it to solidify. b. Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound. c. Incubate the plate for 4-18 hours to allow for tube formation.[12] d. Stain the cells with a fluorescent dye (e.g., Calcein AM). e. Capture images of the tube network using a fluorescence microscope. f. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

G cluster_0 Biological Evaluation Workflow Compound Synthesis Compound Synthesis Biochemical Assay In Vitro Kinase Inhibition Assay Compound Synthesis->Biochemical Assay IC50 Determination Cell-Based Assay Cellular Angiogenesis Assay Biochemical Assay->Cell-Based Assay Confirmation of Cellular Activity Lead Optimization Lead Optimization Cell-Based Assay->Lead Optimization In Vivo Studies & Preclinical Development

Workflow for biological evaluation.

Beyond Oncology: Emerging Therapeutic Horizons

While the primary focus has been on cancer, the unique structural and electronic properties of biaryl ether pyrimidine derivatives suggest their potential in other therapeutic areas. Preliminary studies have explored their utility as:

  • Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling pathways, such as p38 MAP kinase or IKKε.[21][22][23]

  • Neuroprotective Agents: Targeting kinases implicated in neurodegenerative diseases like Alzheimer's disease.[24][25][26][27]

Further research is warranted to fully elucidate the potential of this versatile scaffold beyond the realm of oncology.

Conclusion and Future Perspectives

The biaryl ether pyrimidine scaffold represents a highly successful and adaptable platform for the design of potent and selective kinase inhibitors. The synthetic accessibility and the rich structure-activity relationships that have been established provide a solid foundation for the development of next-generation therapeutics. Future efforts in this field will likely focus on:

  • Enhancing Selectivity: Designing derivatives that can discriminate between closely related kinases to minimize off-target effects.

  • Overcoming Drug Resistance: Developing compounds that are active against mutant forms of kinases that arise during therapy.

  • Exploring New Targets: Applying the biaryl ether pyrimidine scaffold to other kinase targets and expanding into new therapeutic areas.

This technical guide has provided a comprehensive overview of the key aspects of biaryl ether pyrimidine derivatives in medicinal chemistry. By understanding the principles of their synthesis, SAR, and biological evaluation, researchers can effectively leverage this privileged scaffold to accelerate the discovery of novel and impactful medicines.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic Ullmann-type coupling reactions.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Science and Technology, 5(2), 123-145.
  • Santhosh, C. R., Chinnam, S., & Shivaram, S. J. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-602.
  • Jones, K., & Keenan, M. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Evidence for the Reaction of Iodoarenes With Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(2), 856-868.
  • Abdollahi-Basir, M. H., et al. (2018). Green Synthesis of Substituted Pyrimidines: A highly efficient and eco-friendly synthesis of pyrimidine derivatives. Journal of Molecular Liquids, 249, 1221–1227.
  • Kumar, A., & Sharma, S. (2010). A review on the synthesis and therapeutic potential of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 1(5), 1-15.
  • Sriharsha, S. N., et al. (2015). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 5(3), 389-403.
  • BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Korff, T. (2018). Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. Bio-protocol, 8(17), e2998.
  • Li, X., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16844-16861.
  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
  • HiMedia Laboratories. (n.d.). EZAssayTM Angiogenesis Cell Culture Kit (In vitro). Retrieved from [Link]

  • Kim, M. S., et al. (2024).
  • Chem-Station. (2014). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7169-7173.
  • University of Dundee. (n.d.). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Retrieved from [Link]

  • ResearchGate. (2025). A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs2CO3. Retrieved from [Link]

  • Khan, I., et al. (2017). An Efficient Synthesis of bi-Aryl Pyrimidine Heterocycles: Potential New Drug Candidates to Treat Alzheimer's Disease. Archiv der Pharmazie, 350(3-4), e1600304.
  • Avraamides, C. J., et al. (2015).
  • Vantourout, J. C., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(28), 9866-9875.
  • ResearchGate. (2025). Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: Aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif. Retrieved from [Link]

  • Tang, W., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society, 146(24), 16450-16460.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). VEGFR2 (KDR) Kinase Assay Kit 40325 from BPS Bioscience, Inc.. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 13(9), 2196-2207.
  • ResearchGate. (n.d.). Examples of drugs containing a biaryl moiety. Retrieved from [Link]

  • Kumar, B., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Drug Discovery Technologies, 15(3), 221-230.
  • ResearchGate. (n.d.). Inhibition of TIME cells adhesion and phosphorylation of Tie2, Akt, and.... Retrieved from [Link]

  • Al-Mawsawi, L. Q., et al. (2012). Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy. Bioorganic & Medicinal Chemistry, 20(17), 5227-5236.
  • Mohassab, A. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1369874.
  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Sharma, P., & Rane, N. (2008). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 70(4), 417-421.
  • ResearchGate. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine analogues for the management of neurodegenerative diseases. Retrieved from [Link]

  • Patel, R. P., et al. (2012). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 5(1), 89-92.

Sources

Strategic Deployment of 5-(4-Chlorophenyl)pyrimidine Scaffolds in Drug Discovery

[2][3]

Executive Summary

The 5-(4-chlorophenyl)pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., p38 MAPK, CDK, and EGFR families).[1] Its value lies in the synergistic combination of the electron-deficient pyrimidine ring—which serves as a versatile electrophile for sequential nucleophilic aromatic substitutions (SNAr)—and the 4-chlorophenyl substituent.[2]

The 4-chlorophenyl group plays a dual role:

  • Metabolic Blocking: The chlorine atom at the para-position blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in phenyl rings, thereby extending in vivo half-life (

    
    ).[1][2][3]
    
  • Lipophilic Anchoring: It provides a hydrophobic vector that often occupies the "gatekeeper" pocket or hydrophobic back-cleft in ATP-binding sites.[2][3]

This guide focuses on the primary building block, 2,4-dichloro-5-(4-chlorophenyl)pyrimidine (CAS 3974-18-3) , and its transformation into high-value bioactive ligands.[1][2][3]

Part 1: The Pharmacophore & Structural Logic

Electronic Descriptors & Reactivity

The pyrimidine ring is naturally electron-deficient, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack.[1] However, the introduction of the 5-aryl group modulates this reactivity via induction and resonance.

  • C4-Position (Most Reactive): The C4 position is the primary site for SNAr due to the additive electron-withdrawing effects of the adjacent nitrogen atoms and the inherent polarization.[2] In 2,4-dichloropyrimidines, the C4-Cl is displaced first by amines or alkoxides under mild conditions (0–25 °C).[1][3]

  • C2-Position (Secondary Reactivity): The C2-Cl is less reactive and typically requires elevated temperatures (>80 °C) or catalysis (acid/Pd) for displacement.[2][3] This differential reactivity allows for the controlled, regioselective synthesis of non-symmetric 2,4-disubstituted pyrimidines.[1]

  • 5-(4-Chlorophenyl) Moiety: The para-chloro substituent exerts a weak inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the pyrimidine ring compared to a simple phenyl group, while significantly boosting lipophilicity (+

    
     value).[1][2][3]
    
Metabolic Stability Profile

The 4-chlorophenyl motif is a classic bioisostere for the phenyl group designed to improve metabolic stability.[2][3]

  • CYP450 Blockade: Unsubstituted phenyl rings are rapidly oxidized at the para-position by CYP isoforms (e.g., CYP3A4, CYP2D6).[1] Replacing the p-H with p-Cl sterically and electronically inhibits this oxidation.[2][3]

  • Safety Note: While metabolically robust, researchers must ensure the scaffold does not degrade into 4-chloroaniline, a known genotoxin, although the pyrimidine-aryl bond is generally stable under physiological conditions.[1]

Part 2: Synthetic Access & Building Blocks[3]

The most efficient route to access the 5-(4-chlorophenyl)pyrimidine core is not de novo ring construction, but rather Regioselective Cross-Coupling .[2][3]

The Core Building Block: 2,4-Dichloro-5-(4-chlorophenyl)pyrimidine[1][2][3]
  • CAS: 3974-18-3[2][3][4]

  • Role: Divergent intermediate for library synthesis.[2]

  • Synthesis Route: Suzuki-Miyaura coupling of 5-bromo-2,4-dichloropyrimidine with 4-chlorophenylboronic acid.[2][3]

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the regioselective logic for generating libraries from the core building block.

GStartStarting Material5-Bromo-2,4-dichloropyrimidineCoreCore Scaffold2,4-Dichloro-5-(4-chlorophenyl)pyrimidineStart->CoreSuzuki CouplingPd(PPh3)4, Na2CO3Dioxane/H2O, 80°CBoronicReagent4-Chlorophenylboronic AcidBoronic->CoreProdAIntermediate A4-Amino-2-chloro-5-(4-chlorophenyl)pyrimidine(C4 Substitution)Core->ProdAS_NAr (Regioselective)Amine R1-NH2, TEATHF, 0°C -> RTFinalFinal Drug Candidate2,4-Diamino-5-(4-chlorophenyl)pyrimidine(C2 Substitution)ProdA->FinalS_NAr (Forced)Amine R2-NH2, Acid/Heator Buchwald Coupling

Caption: Regioselective functionalization strategy. The C4-position is functionalized first under mild conditions, followed by the C2-position under forcing conditions.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki Coupling)

Objective: Synthesis of 2,4-dichloro-5-(4-chlorophenyl)pyrimidine.[2][3] Scale: 10 mmol basis.

  • Reagents:

    • 5-Bromo-2,4-dichloropyrimidine (2.28 g, 10 mmol)[1][2][3]

    • 4-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)[1][3]

    • Pd(PPh3)4 (578 mg, 0.5 mmol, 5 mol%)[1]

    • Na2CO3 (2M aqueous solution, 10 mL)[1]

    • 1,4-Dioxane (40 mL, degassed)

  • Procedure:

    • Charge a 100 mL round-bottom flask with the pyrimidine, boronic acid, and Pd catalyst under an inert atmosphere (Argon/Nitrogen).

    • Add degassed 1,4-dioxane and the aqueous Na2CO3 solution.[1][3]

    • Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3][5] Note: Do not overheat (>100 °C) to avoid hydrolysis of the chlorines.

    • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][6]

    • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).[1][2][3] The product is typically a white to off-white solid.[2][3]

Protocol B: Regioselective C4-Amination (Library Generation)

Objective: Introduction of the primary pharmacophore at C4 (e.g., solubilizing group or hinge binder).[1][2]

  • Reagents:

    • 2,4-Dichloro-5-(4-chlorophenyl)pyrimidine (1.0 equiv)[1][2][3]

    • Amine R-NH2 (1.05 equiv)[2][3]

    • Triethylamine (TEA) or DIPEA (1.2 equiv)[1][2]

    • THF or Ethanol (0.2 M concentration)[1][2]

  • Procedure:

    • Dissolve the core scaffold in THF at 0 °C (ice bath).

    • Add the base (TEA/DIPEA).

    • Add the amine dropwise.[6][7]

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Validation: The C4-isomer is formed exclusively in >90% of cases due to the steric shielding of C2 and electronic activation of C4.

    • Isolation: Pour into water, filter the precipitate (if solid) or extract.

Part 4: Case Studies & Applications

p38 MAP Kinase Inhibitors

The 5-arylpyrimidine scaffold is structurally homologous to the pyridinyl-imidazole core of SB-203580 , a reference p38 inhibitor.[2][3]

  • Mechanism: The pyrimidine N1 accepts a hydrogen bond from the hinge region (Met109 in p38

    
    ), while the 5-(4-chlorophenyl) group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106).[2]
    
  • Optimization: Substitution at the C4 position with a diamine (e.g., trans-4-aminocyclohexanol) often improves solubility and potency.[2][3]

CB1/CB2 Receptor Antagonists

Research into cannabinoid receptor antagonists (e.g., analogs of Rimonabant or CP-945,598 ) has utilized the chlorophenyl-pyrimidine motif.[2][3]

  • SAR Insight: The 4-chlorophenyl group mimics the lipophilic 2,4-dichlorophenyl group often found in CB1 ligands, providing critical van der Waals interactions within the receptor's transmembrane bundle.[1]

References

  • Suzuki-Miyaura Coupling on Chloropyrimidines

    • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
    • Source:Journal of Organic Chemistry, 2001.[1]

    • URL:[Link][1][2]

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1][3]

    • Source:Tetrahedron Letters, 2005.[1]

    • URL:[Link][1][2]

  • Metabolic Stability of Chlorophenyl Groups

    • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry.
    • Source:Open Library Publishing Platform.[2]

    • URL:[Link]

  • p38 MAPK Inhibitor Structural Basis

    • Title: Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity.[2][3][8]

    • Source:Nature Structural & Molecular Biology, 2003.[1]

    • URL:[Link]

  • Commercial Building Block Data

    • Title: 2,4-Dichloro-5-(4-chlorophenyl)pyrimidine (CAS 3974-18-3) Substance Detail.[2][3]

    • Source:PubChem.[3]

    • URL:[Link][1][2]

Literature review of 2-phenoxy-5-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 2-Phenoxy-5-Substituted Pyrimidines

Abstract

The 2-phenoxy-5-substituted pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of this important chemical class. We delve into the nuanced synthetic strategies required for its construction, offering detailed, field-proven protocols. The guide then transitions to an in-depth exploration of the scaffold's diverse biological activities, with a primary focus on its role as a potent inhibitor of protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and Fibroblast Growth Factor Receptors (FGFRs), which are critical in oncology. Further applications in modulating ion channels for neurological disorders are also discussed. A central theme of this work is the critical analysis of the structure-activity relationship (SAR), dissecting how subtle modifications to the 5-position of the pyrimidine ring, in concert with the 2-phenoxy group, profoundly influence potency, selectivity, and pharmacokinetic properties. This analysis is supported by quantitative data summarized in structured tables, detailed biological assay protocols, and logical diagrams to illuminate key concepts and workflows, providing a foundational resource for the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with the pyrimidine ring holding a particularly esteemed position.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is intrinsically recognized by biological systems.[2] This inherent biocompatibility has made it a fertile starting point for the development of numerous clinically successful drugs, including the anticancer agent 5-fluorouracil and the antiviral zidovudine.[3]

The 2,4,5-trisubstituted pyrimidine framework, in particular, offers a three-dimensional vectoral array for substituents that allows for precise tuning of a compound's steric, electronic, and hydrophobic properties.[4] This guide focuses specifically on the 2-phenoxy-5-substituted pyrimidine core. The phenoxy group at the 2-position often serves as a crucial anchoring element, forming key interactions within the binding sites of target proteins, while the substituent at the 5-position provides a versatile handle for modulating potency, selectivity, and physicochemical properties.[5] This strategic combination has led to the discovery of potent agents against a range of challenging disease targets, making it a subject of intense investigation in contemporary drug development.

Synthetic Strategies for 2-Phenoxy-5-Substituted Pyrimidines

The efficient synthesis of a diverse library of analogs is paramount in any drug discovery campaign. The construction of 2-phenoxy-5-substituted pyrimidines can be approached through several strategic pathways, primarily categorized as either building the heterocyclic core de novo or functionalizing a pre-existing pyrimidine ring.

Core Synthetic Approaches

The most common and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-dielectrophilic three-carbon unit with an amidine, urea, or guanidine derivative.[6] However, for creating a library of 5-substituted analogs, late-stage functionalization is often more efficient. This typically involves a pre-formed pyrimidine with leaving groups at the 2- and 5-positions (e.g., chlorine or bromine atoms). The 2-phenoxy group is commonly installed via a nucleophilic aromatic substitution (SNAr) reaction with phenol or a substituted phenol. The 5-substituent can then be introduced using a variety of modern cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which allow for the introduction of a wide range of chemical diversity.

G cluster_0 General Synthetic Workflow A Starting Material (e.g., 2,4-dichloro-5-bromopyrimidine) B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B Phenol, Base (e.g., K2CO3) C Intermediate (2-Phenoxy-4-chloro-5-bromopyrimidine) B->C D Step 2: Palladium-Catalyzed Cross-Coupling C->D Boronic Acid (Suzuki) or Organostannane (Stille), Pd Catalyst, Base E Final Product (2-Phenoxy-5-substituted-pyrimidine) D->E

Caption: General Synthetic Workflow for 2-Phenoxy-5-Substituted Pyrimidines.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes a typical two-step synthesis for a 2-phenoxy-5-aryl pyrimidine derivative, a common motif in kinase inhibitors.

Step 1: Synthesis of 2-(4-chlorophenoxy)-5-bromo-4-methoxypyrimidine

  • Reaction Setup: To a solution of 2-chloro-5-bromo-4-methoxypyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add 4-chlorophenol (1.1 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. The base acts as a proton scavenger for the phenolic proton, facilitating the nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-chlorophenoxy) intermediate.

Step 2: Suzuki Coupling for 5-Aryl Substitution

  • Reaction Setup: In a microwave vial, combine the 2-(4-chlorophenoxy)-5-bromo-4-methoxypyrimidine intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

  • Solvent and Base: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃, 3.0 eq).

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 30-60 minutes. Microwave irradiation is often used to accelerate the reaction and improve yields.[3]

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the final compound via column chromatography or preparative HPLC to obtain the target 2-phenoxy-5-substituted pyrimidine. Structural confirmation is achieved using ¹H NMR, ¹³C NMR, and HRMS analysis.[7]

Biological Activities and Therapeutic Applications

The 2-phenoxy-5-substituted pyrimidine scaffold has proven to be a highly fruitful template for developing inhibitors of several important classes of enzymes and receptors.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[5]

3.1.1. Cyclin-Dependent Kinases (CDKs)

CDKs are essential for controlling cell cycle progression and transcription.[8] Specifically, CDK9 plays a vital role in regulating transcription by phosphorylating RNA Polymerase II. In many cancers, tumor cells become highly dependent on the transcription of anti-apoptotic proteins like Mcl-1 for their survival. Inhibition of CDK9 selectively targets these survival proteins, thereby reinstating apoptosis in cancer cells.[8][9]

A series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines (a close analog to the phenoxy series) has been extensively studied, revealing the critical role of the 5-substituent. For instance, substituting the C5-hydrogen with a small, electron-withdrawing group like a cyano (CN) or fluoro (F) group often enhances potency.[9] Conversely, introducing a protic or hydrogen-bond donating group, such as a hydroxyl (OH), at this position can be detrimental to biological activity.[9] One highly selective compound, 12u, inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity against CDK2.[8][10]

G cluster_0 CDK9-Mediated Transcription & Inhibition CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Apoptosis Apoptosis CDK9->Apoptosis Inhibition leads to Transcription Gene Transcription (e.g., Mcl-1, c-Myc) RNAPII->Transcription Initiates DNA DNA DNA->Transcription Survival Cell Survival & Proliferation Transcription->Survival Inhibitor 2-Phenoxy-5-substituted Pyrimidine Inhibitor Inhibitor->CDK9 Inhibits

Caption: Core Structure-Activity Relationship (SAR) Map.

  • The 2-Position (Phenoxy/Anilino Group): This group is often essential for anchoring the molecule in the ATP-binding pocket of kinases, typically by forming one or more hydrogen bonds with the "hinge" region of the enzyme. The substitution pattern on the phenyl ring itself can be optimized to gain additional interactions or to block metabolic hotspots.

  • The 5-Position (The "Tuning" Handle): As demonstrated in the CDK9 inhibitor data, this position is a powerful handle for modulating potency and selectivity. [5]Its proximity to the "ribose pocket" in many kinase binding sites means that even small changes can lead to dramatic differences in activity. The choice of substituent here is a balance between optimizing binding interactions and maintaining favorable physicochemical properties (e.g., solubility, permeability).

  • The 4-Position: This position often points towards the solvent-exposed region of a binding site. It is frequently substituted with small amino or alkoxy groups. This position can be modified to improve solubility and other pharmacokinetic parameters without disrupting the core binding interactions.

Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, a well-defined protocol for assessing biological activity is crucial. The following describes a standard in vitro kinase assay to determine the inhibitory potency (IC₅₀) of a compound.

In Vitro CDK9/Cyclin T Kinase Assay Protocol

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T enzyme complex.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human CDK9/Cyclin T enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a biotinylated peptide derived from the C-terminal domain of RNA Polymerase II).

    • Prepare a solution of ATP, including a radiolabeled [γ-³³P]-ATP tracer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound dilution (or DMSO for control wells).

    • Add 20 µL of the enzyme/substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Compound) B 2. Add Compound to Plate A->B C 3. Add Enzyme/Substrate Mix (Pre-incubation) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Stop Reaction D->E Incubate F 6. Detect Signal (Measure Phosphorylation) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 2-phenoxy-5-substituted pyrimidine scaffold represents a highly validated and versatile platform for the design of targeted therapeutics. Its synthetic tractability allows for extensive chemical exploration, while its inherent ability to interact with key biological targets, particularly protein kinases, has cemented its role in modern drug discovery. The profound impact of the 5-substituent on biological activity underscores the importance of rational, structure-based design in optimizing lead compounds.

Future efforts in this area will likely focus on several key directions:

  • Exploring New Chemical Space: The development of novel synthetic methods will enable the introduction of previously inaccessible substituents at the 5-position, potentially unlocking new biological activities. [7][11]* Targeting Novel Disease Pathways: While oncology has been the primary focus, the demonstrated activity against ion channels suggests that this scaffold could be applied to a wider range of therapeutic areas, including CNS disorders, inflammation, and infectious diseases. [12]* Optimizing Drug-like Properties: A major challenge in drug development is achieving a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work will concentrate on fine-tuning substituents to enhance metabolic stability, improve oral bioavailability, and minimize off-target toxicities.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the scaffold could be adapted to create covalent inhibitors for targets with suitable reactive residues or to develop allosteric modulators that offer higher selectivity.

References

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]

  • Wang, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. ACS Publications. [Link]

  • Al-Atrash, J., et al. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 16(3), 239-251. [Link]

  • Kumar, A., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(4), 1335-1339. [Link]

  • Verma, R., et al. (2023). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Scientific Research in Science and Technology, 10(5), 554-566. [Link]

  • El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Menoufia University. [Link]

  • Mohamed, A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences, 9(3), 1-13. [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 8031-8057. [Link]

  • Mishra, N. M., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(23), 8196. [Link]

  • Wang, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640-59. [Link]

  • Raj, R., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Research Reviews, 14(3), 205-223. [Link]

  • Lee, S., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3234. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of Genetic and Environmental Resources Conservation, 12(1), 1-10. [Link]

  • Wang, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3155-63. [Link]

  • Ebtehal, S. H. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 343-364. [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1308, 138128. [Link]

  • Request PDF. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. [Link]

  • Wang, Y., et al. (2019). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 89-101. [Link]

  • Zhang, J., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry, 68(5), 5907-5925. [Link]

Sources

Next-Generation Pyrimidine Ethers: Structural Optimization and Dual-Action Agrochemical Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyrimidine Ether Compounds for Agrochemical Research Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

Pyrimidine ethers represent a privileged scaffold in modern agrochemistry, serving as the structural backbone for high-efficacy herbicides (e.g., bispyribac-sodium, pyribenzoxim) and emerging fungicides.[1] Their success stems from the conformational flexibility of the ether linkage, which allows the pyrimidine pharmacophore to adopt distinct binding modes within the Acetolactate Synthase (ALS) channel or fungal mitochondrial complexes. This guide outlines the rational design, synthetic pathways, and mechanistic validation of novel pyrimidine ether derivatives, focusing on overcoming resistance via scaffold hopping and lipophilic optimization.

Chemical Architecture & Rational Design (SAR)

The efficacy of pyrimidine ethers is governed by a tripartite structure: the Pyrimidine Head , the Ether Bridge , and the Aromatic Tail .

1.1 The Pharmacophore Triad
  • The Pyrimidine Head: Substitution at the 4,6-positions is critical. Electron-donating groups (methoxy, ethoxy) typically enhance herbicidal activity by optimizing hydrogen bonding with the sulfonylurea-binding site of ALS. Conversely, introducing electron-withdrawing groups (e.g.,

    
    ) or bulky lipophilic groups often shifts activity toward fungicidal properties by facilitating membrane penetration.
    
  • The Ether Bridge (

    
    ):  Unlike rigid sulfonamide linkers, the ether oxygen provides rotational freedom. This "induced fit" capability allows the molecule to accommodate point mutations (e.g., 
    
    
    
    ) that render traditional ALS inhibitors ineffective.
  • The Aromatic Tail: Traditionally a benzoic acid derivative (essential for phloem mobility in herbicides), recent research suggests that replacing this with arylpyrazole or biphenyl moieties enhances lipophilicity (

    
    ) and metabolic stability, reducing rapid degradation in resistant weed biotypes.
    
1.2 Key SAR Trends
Structural DomainModificationEffect on Bioactivity
Pyrimidine Ring 4,6-dimethoxyHigh ALS affinity (Herbicidal)
Pyrimidine Ring 4-methyl, 6-trifluoromethylIncreased lipophilicity; Mitochondrial inhibition (Fungicidal)
Linker Thioether (

) vs. Ether (

)
Thioethers often show higher oxidative stability but lower initial binding affinity.
Tail Moiety Salicylic AcidSystemic transport (Phloem mobile)
Tail Moiety Arylpyrazole / CoumarinEnhanced contact activity; improved fungal cell wall penetration
Synthetic Pathways

The construction of pyrimidine ethers relies predominantly on Nucleophilic Aromatic Substitution (


). The reaction requires careful control of basicity to prevent hydrolysis of ester groups often present on the aromatic tail.
2.1 Synthetic Logic Flow

The following diagram illustrates the convergent synthesis of a novel pyrimidinyl-oxybenzoate.

SynthesisWorkflow PrecursorA Substituted Phenol / Salicylic Acid Activation Base Activation (K2CO3 or NaH) PrecursorA->Activation Deprotonation PrecursorB 4,6-Dihalo-pyrimidine Coupling SnAr Coupling (DMF/ACN, 60-80°C) PrecursorB->Coupling Electrophile Activation->Coupling Phenoxide ion Intermediate Ester Intermediate Coupling->Intermediate Hydrolysis Hydrolysis (NaOH/MeOH) Intermediate->Hydrolysis Optional (for herbicides) Product Target Pyrimidine Ether Acid Hydrolysis->Product

Caption: Convergent


 synthesis pathway for pyrimidine ether agrochemicals.
Mechanism of Action (MoA)
3.1 Herbicidal MoA: ALS Inhibition

The primary target for pyrimidine ethers is Acetolactate Synthase (ALS) (EC 2.2.1.6). By binding to the regulatory subunit or the channel entrance, these compounds block the biosynthesis of branched-chain amino acids (BCAAs).

Physiological Consequence: Starvation of Valine, Leucine, and Isoleucine leads to the arrest of cell division in meristematic tissue.

MoAPathway Pyruvate Pyruvate (Substrate) ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS_Enzyme Complex Enzyme-Inhibitor Complex (Inactive) ALS_Enzyme->Complex Binding Acetolactate 2-Acetolactate ALS_Enzyme->Acetolactate Normal Catalysis Inhibitor Pyrimidine Ether (Inhibitor) Inhibitor->ALS_Enzyme Blocks Active Site Complex->Acetolactate BLOCKED BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA Biosynthesis Path CellDeath Meristematic Necrosis (Plant Death) BCAA->CellDeath Depletion causes

Caption: Mechanism of ALS inhibition leading to BCAA depletion and plant death.[2]

Experimental Protocols
4.1 Protocol A: Synthesis of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid

A self-validating protocol for generating a reference ALS inhibitor.

Reagents:

  • Salicylic acid methyl ester (10 mmol)

  • 2-Chloro-4,6-dimethoxypyrimidine (10 mmol)

  • Potassium Carbonate (

    
    ) (anhydrous, 15 mmol)
    
  • DMF (Dimethylformamide) (20 mL)

Step-by-Step Methodology:

  • Activation: In a dry 100 mL round-bottom flask, dissolve salicylic acid methyl ester in DMF. Add

    
     and stir at room temperature for 30 minutes. Checkpoint: The mixture should become a suspension as the phenoxide anion forms.
    
  • Coupling: Add 2-Chloro-4,6-dimethoxypyrimidine in one portion. Heat the reaction mixture to 80°C under

    
     atmosphere for 6–8 hours.
    
    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting phenol spot should disappear.

  • Quenching: Pour the cooled mixture into ice-water (100 mL). A white precipitate (the ester intermediate) should form. Filter and wash with cold water.

  • Hydrolysis (Critical for Activity): Dissolve the ester in MeOH (20 mL) and add 10% NaOH (aq, 10 mL). Reflux for 2 hours.

  • Workup: Evaporate MeOH. Acidify the aqueous residue with 1M HCl to pH 3–4. The target acid will precipitate. Recrystallize from Ethanol.

4.2 Protocol B: In Vitro ALS Enzyme Inhibition Assay

Objective: Determine the


 of the synthesized compound.
  • Enzyme Extraction: Homogenize 5g of fresh corn shoots (3-leaf stage) in extraction buffer (0.1 M potassium phosphate, pH 7.5, containing pyruvate and TPP). Centrifuge at 15,000g for 20 min at 4°C. Use the supernatant as the enzyme source.

  • Reaction Setup:

    • Control: 100 µL Enzyme + 100 µL Substrate Mix (Pyruvate).

    • Test: 100 µL Enzyme + 10 µL Inhibitor (varying concentrations in DMSO) + 90 µL Substrate Mix.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction with

    
    .
    
  • Colorimetric Development (Westerfeld Method): Decarboxylate the acetolactate product to acetoin by heating at 60°C for 15 min. Add creatine and

    
    -naphthol.
    
  • Quantification: Measure absorbance at 525 nm . A reduction in pink color intensity compared to control indicates inhibition.

Ecotoxicology & Safety Profile

Modern agrochemical development demands rigorous safety profiling early in the discovery phase.

  • Non-Target Organisms: Recent studies on pyrimidine ethers indicate high selectivity. For example, novel arylpyrazole derivatives have shown negligible toxicity toward earthworms (Aporrectodea caliginosa) at effective fungicidal doses (

    
     mg/kg soil).
    
  • Bee Safety: Pyrimidine ethers generally lack the neurotoxic pharmacophores found in neonicotinoids. However, contact toxicity assays on Apis mellifera are mandatory.

  • Soil Persistence: The ether linkage is susceptible to microbial cleavage, typically resulting in a half-life (

    
    ) of 15–45 days in aerobic soils, preventing long-term carryover damage to rotational crops.
    
References
  • Vertex AI Search. (2025). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. National Institutes of Health. 3

  • MDPI. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Journal of Agricultural and Food Chemistry. 4[5][6]

  • ACS Publications. (2019). Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. Journal of Agricultural and Food Chemistry. 6[5][6]

  • Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. 1

  • ResearchGate. (2026). Action mechanisms of acetolactate synthase-inhibiting herbicides. 7

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-aryl-2-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component in potent kinase inhibitors and other therapeutic agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of a key analogue, 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine. The synthetic strategy is a robust and efficient two-step sequence involving a highly selective Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (SNAr). This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic rationale, step-by-step experimental procedures, and troubleshooting insights to ensure reproducible and high-yield synthesis.

Strategic Overview: A Tale of Two Reactions

The synthesis of the target molecule is logically dissected into two distinct, high-yielding transformations. This strategy leverages the differential reactivity of halogen substituents on the pyrimidine core, a cornerstone of modern heterocyclic chemistry.

  • Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling: We begin by installing the 5-aryl moiety. A Suzuki-Miyaura cross-coupling reaction is employed to selectively form a carbon-carbon bond at the C5 position of the pyrimidine ring.[2][3][4] This reaction is chosen for its exceptional functional group tolerance, mild conditions, and the commercial availability of a wide array of boronic acids.[4][5]

  • Step 2: C-O Bond Formation via Nucleophilic Aromatic Substitution (SNAr): With the 5-aryl group in place, the second step involves forming the ether linkage at the C2 position. The electron-deficient nature of the pyrimidine ring makes the C2 and C4/C6 positions highly susceptible to nucleophilic attack.[6][7][8] We exploit this reactivity by displacing the C2-chloro substituent with the corresponding phenoxide, a classic and efficient SNAr reaction.[9]

The overall synthetic workflow is depicted below.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_snar SNAr Reaction SM 2-Chloro-5-bromopyrimidine Int Intermediate: 5-(4-Chlorophenyl)-2-chloropyrimidine SM->Int Step 1 FP Final Product: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine Int->FP Step 2 S_reagent (4-Chlorophenyl)boronic acid Pd Catalyst, Base S_reagent->Int SN_reagent 4-Methylphenol Base SN_reagent->FP

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 5-(4-Chlorophenyl)-2-chloropyrimidine

This initial step selectively constructs the C5-aryl bond, leaving the C2-chloro substituent untouched and ready for the subsequent SNAr reaction.

Mechanism and Scientific Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4] The choice of 2-chloro-5-bromopyrimidine as the starting material is strategic; the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to the Pd(0) catalyst, ensuring high regioselectivity for the C5 position.[3]

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar-Pd(II)Ln-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)Ln-Ar' transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product arx Ar-X (5-Bromo-2-chloropyrimidine) arx->oxidative_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Sources

Application Note: Solvent Selection and Formulation Protocols for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Classification: Highly Lipophilic Halogenated Diaryl Pyrimidine (CAS: 477857-66-2)

Introduction & Physicochemical Profiling

The compound 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a structurally complex, highly lipophilic molecule frequently utilized in medicinal chemistry and biological screening libraries. Its architecture—comprising a central pyrimidine ring, a halogenated phenyl group, and a methylphenoxy ether linkage—presents significant solubility challenges in aqueous media.

To design an effective dissolution strategy, we must first analyze the physicochemical properties that dictate its solvation thermodynamics. The high carbon-to-heteroatom ratio and the presence of aromatic rings drive strong intermolecular


 stacking, while the chlorine atom introduces halogen bonding. These forces must be actively disrupted by the chosen solvent system[1].
Table 1: Physicochemical Profile & Solvation Impact
PropertyValue / CharacteristicImpact on Solvent Selection
Molecular Formula C17H13ClN2OHigh lipophilicity requires solvents with low dielectric constants.
Molecular Weight ~296.75 g/mol Moderate size; readily crosses lipid membranes once fully dissolved.
Structural Features Pyrimidine core, diaryl ether, halogen (Cl)Promotes strong intermolecular

stacking and halogen bonding, requiring polar aprotic solvents to disrupt lattice energy.
Aqueous Solubility Very Low (< 0.1 mg/mL)High risk of antisolvent precipitation in biological buffers[2].
Organic Solubility High in DMSO, DCM, THFRequires halogenated or polar aprotic solvents for initial stock preparation.

Solvent Selection Rationale: The Causality of Formulation

As a Senior Application Scientist, it is critical to understand why specific solvents are chosen rather than simply following a recipe. The selection is entirely dependent on the downstream application.

In Vitro Assays: The Role of DMSO

For cellular and biochemical assays, Dimethyl Sulfoxide (DMSO) is the gold standard[3]. DMSO is a polar aprotic solvent with a high dipole moment. It effectively solvates the compound by acting as a strong hydrogen-bond acceptor and disrupting the


 interactions between the pyrimidine and phenyl rings[1]. However, when a concentrated DMSO stock is rapidly introduced into an aqueous assay buffer, the sudden shift in solvent polarity strips the DMSO molecules away from the compound faster than the compound can disperse, leading to antisolvent precipitation  (the formation of micro-crystals)[2]. To prevent this, the final DMSO concentration must be kept strictly below 0.5% (v/v), and dilution must be performed stepwise.
In Vivo Administration: The 4-Component Co-Solvent System

Direct injection of DMSO into animal models is toxic and causes immediate drug precipitation in the bloodstream. To achieve a stable, bioavailable solution for in vivo dosing, we utilize an industry-standard sequential co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [4].

  • DMSO (10%) : Acts as the primary solubilizer to break the initial crystal lattice.

  • PEG300 (40%) : Polyethylene glycol 300 acts as a co-solvent. It gradually lowers the dielectric constant of the aqueous phase, creating a thermodynamic bridge between the hydrophobic drug and the hydrophilic saline.

  • Tween-80 (5%) : A non-ionic surfactant. It provides micellar encapsulation, shielding the lipophilic core of the compound from the aqueous environment and preventing it from crashing out upon injection.

  • Saline (45%) : Provides the necessary isotonicity for safe intravenous or intraperitoneal administration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the physical state of the solution deviates from the expected checkpoints, the formulation has failed and must be restarted.

Protocol A: Preparation of 10 mM Master Stock for In Vitro Assays

Objective: Generate a stable, precipitate-free stock solution for long-term storage.

  • Weighing: Accurately weigh 2.97 mg of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine into a sterile, amber glass vial (the compound may be light-sensitive over long periods).

  • Primary Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Disruption: If particulate matter remains, sonicate the vial in a water bath at 37°C for 5 minutes to provide the kinetic energy needed to break residual halogen bonds.

  • Self-Validating Check (Tyndall Effect): Hold the vial against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution. If you observe a visible beam of light scattering through the liquid (Tyndall scattering), micro-precipitates are still present. The solution must be optically invisible to the beam.

  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C.

Protocol B: Sequential Co-Solvent Formulation for In Vivo Dosing

Objective: Formulate a 2.5 mg/mL solution for animal administration without triggering antisolvent precipitation. Critical Rule: Solvents MUST be added sequentially. Pre-mixing the vehicle will cause immediate precipitation.

  • Primary Solvation: Add 100 µL of a 25 mg/mL DMSO stock solution to a sterile microcentrifuge tube.

  • Dielectric Bridging: Add 400 µL of PEG300 to the DMSO solution. Vortex vigorously for 30 seconds. Causality: This step creates a gradual polarity gradient.

  • Micellar Encapsulation: Add 50 µL of Tween-80. Vortex thoroughly until the viscous Tween-80 is completely integrated. The solution should be perfectly clear.

  • Aqueous Integration: Add 450 µL of sterile Saline (0.9% NaCl) dropwise (approx. 50 µL at a time) while continuously vortexing the tube. Causality: Dropwise addition prevents localized pockets of high water concentration, which would trigger rapid nucleation and crashing out.

  • Self-Validating Check: Allow the final 1 mL solution to rest for 5 minutes at room temperature. The solution must remain completely transparent. If it turns milky, cloudy, or exhibits phase separation, antisolvent precipitation has occurred[4]. The formulation is invalid and cannot be injected.

Workflow Visualization

SolventSelection Start 5-(4-Chlorophenyl)-2- (4-methylphenoxy)pyrimidine InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo Synthesis Chemical Synthesis & Purification Start->Synthesis Stock Prepare Master Stock in 100% DMSO InVitro->Stock Formulation Sequential Co-solvent Addition: 10% DMSO -> 40% PEG300 -> 5% Tween 80 -> 45% Saline InVivo->Formulation OrgSolvents DCM, THF, or EtOAc (High Solubility) Synthesis->OrgSolvents Dilution Aqueous Dilution (Final DMSO < 0.5%) Stock->Dilution

Decision tree for solvent selection and formulation of lipophilic pyrimidine derivatives.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: PMC / NIH URL:[Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: SciSpace URL:[Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Source: ResearchGate URL:[Link]

  • Physicochemical properties and in vitro release of formononetin nano-particles by ultrasonic probe-assisted precipitation in four polar organic solvents Source: PubMed / NIH URL:[Link]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid with Halopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 4-chlorophenylboronic acid with pyrimidines represents a critical transformation in the synthesis of kinase inhibitors and other bioactive heterocycles. This reaction presents a unique chemoselective challenge: the preservation of the aryl chloride on the boronic acid moiety while achieving efficient cross-coupling at the pyrimidine halide.

This guide provides an evidence-based approach to overcoming the three primary failure modes in this chemistry:

  • Catalyst Poisoning: Coordination of the pyrimidine nitrogens to the Palladium center.[1][2]

  • Regioselectivity Issues: Controlling C4 vs. C2 arylation in polyhalogenated pyrimidines.

  • Chemoselectivity: Ensuring the 4-chlorophenyl moiety acts solely as the nucleophile, leaving its chloro-substituent intact for downstream diversification.

Mechanistic Insight & Chemoselectivity

The Chemoselectivity Hierarchy

Success in this reaction relies on exploiting the electronic differences between the electrophiles. The oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step for aryl chlorides.

  • Pyrimidine C4-Cl: Highly electron-deficient due to the cumulative inductive effect of two nitrogen atoms. Lowest activation energy for oxidative addition.

  • Pyrimidine C2-Cl: Electron-deficient but sterically flanked by two nitrogens; less reactive than C4 but more reactive than phenyl chlorides.

  • Phenyl C-Cl (on Boronic Acid): Electronically neutral to mildly deactivated. Under standard Suzuki conditions (<100°C), this bond is inert to oxidative addition, effectively acting as a "protected" handle.

Mechanism and Catalyst Poisoning

Standard catalysts like Pd(PPh3)4 often stall because the pyrimidine nitrogen lone pairs displace the phosphine ligands, forming a stable, inactive Pd(II)-N_pyrimidine complex. To prevent this, bulky, electron-rich ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) are required to sterically crowd out the nitrogen interaction.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + Substrate Poison OFF-CYCLE: Catalyst Poisoning (Pd-N Coordination) Start->Poison N-heterocycle interference TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration Poison->Start Reversible with Bulky Ligands Substrate Chloropyrimidine Substrate->OxAdd Boronic 4-Chlorophenylboronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the off-cycle poisoning pathway common with pyrimidines.

Critical Reaction Parameters

Catalyst Selection Matrix
Catalyst SystemLigand ClassUtilityProsCons
Pd(dppf)Cl₂·DCM Bidentate PhosphineWorkhorse Excellent water tolerance; robust for C4-selective coupling.Moderate activity; requires higher temp (80-100°C).
XPhos Pd G2 Buchwald PrecatalystHigh Performance Active at room temp; prevents N-poisoning; tolerates steric bulk.More expensive; sensitive to oxidation in solution.
Pd(PPh₃)₄ Monodentate PhosphineLegacy Cheap; widely available.High loading (5-10%) required; prone to poisoning; air sensitive.
Solvent & Base Effects[3]
  • Solvent: A biphasic system is essential to dissolve the inorganic base and the organic reactants. 1,4-Dioxane/Water (4:1) is the gold standard. For higher temperatures (reflux), n-Butanol is an excellent alternative that promotes solubility of polar heterocycles.

  • Base: Na₂CO₃ is sufficient for activated pyrimidines (C4 position). K₃PO₄ is recommended for sterically hindered substrates or when using XPhos, as the phosphate anion facilitates transmetallation more effectively in difficult couplings.

Experimental Protocols

Protocol A: The "Robust" Method (Standard Substrates)

Best for: 2,4-dichloropyrimidine (C4-selective) or simple 4-chloropyrimidines.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[3]

  • Boronic Acid: 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the pyrimidine (1.0 mmol, 149 mg), 4-chlorophenylboronic acid (1.1 mmol, 172 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

  • Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.03 mmol, ~25 mg) quickly under positive inert gas pressure. Cap the vial.

  • Reaction: Heat to 80°C for 4–16 hours. Monitor by LCMS.[6]

    • Checkpoint: Look for the mono-coupled product mass. The di-coupled product (reaction at C2) should be <5% if temperature is controlled.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The 4-chlorophenyl group significantly increases lipophilicity compared to the starting pyrimidine.

Protocol B: The "High-Efficiency" Method (Deactivated/Hindered)

Best for: 2-chloropyrimidines, amino-substituted pyrimidines, or rapid synthesis.

Reagents:

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: THF : Water (10:1) or n-Butanol

Procedure:

  • Setup: Combine substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a vial.

  • Catalyst: Add XPhos Pd G2 (0.02 equiv).

  • Solvent: Add degassed solvent mixture.[1]

  • Reaction:

    • Thermal: Heat to 60°C for 1–2 hours.

    • Microwave: 80°C for 15 minutes.

  • Note: The bulky XPhos ligand creates a "pocket" around the Pd, preventing the pyrimidine nitrogen from binding, allowing the reaction to proceed rapidly even at lower temperatures.

Decision Tree for Optimization

DecisionTree Start Select Substrate Type PosC4 4-Chloropyrimidine (Activated) Start->PosC4 PosC2 2-Chloropyrimidine (Deactivated/Steric) Start->PosC2 PolyHalo 2,4-Dichloropyrimidine Start->PolyHalo RouteA Protocol A Pd(dppf)Cl2, Na2CO3 80°C PosC4->RouteA Standard RouteB Protocol B XPhos Pd G2, K3PO4 60°C or MW PosC2->RouteB Requires Active Cat RouteC Protocol A (Strict Temp Control) Max 60-70°C Stops at Mono-coupling PolyHalo->RouteC Regioselectivity Needed

Figure 2: Workflow for selecting reaction conditions based on pyrimidine substitution patterns.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-coordination)Switch to Protocol B (XPhos Pd G2). The bulky ligand prevents N-binding.
Protodeboronation (Ar-B(OH)₂

Ar-H)
Base too strong or temp too highSwitch base to K₂CO₃ or KF ; lower temperature. Ensure boronic acid is fresh.[1]
Homocoupling (Ar-Ar dimer)Oxygen presenceDegas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).
Loss of Regioselectivity (Mixture of C2/C4)Temperature too highIn 2,4-dichloropyrimidines, C4 reacts first. Keep temp <70°C. If C2 coupling is desired, C4 must be blocked or reacted first.
Precipitation of Pd Black Catalyst decompositionLigand insufficient to stabilize Pd(0). Add 10% free ligand (e.g., PPh3 or XPhos) or switch to Pd(dppf)Cl2.

References

  • Regioselectivity in 2,4-Dichloropyrimidines: Dolšak, A., et al. (2021).[1][6][7][8][9] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[6][8][10] Catalysts, 11(4), 447. [Link]

  • Buchwald Precatalysts (XPhos) for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Pd(dppf)Cl2 Utility in Pharma: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[11][12] Chemical Reviews, 95(7), 2457–2483. [Link]

  • Catalyst Poisoning by N-Heterocycles: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Application and Protocol for the Synthesis of 2-(p-tolyloxy)pyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aryloxypyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Among the vast landscape of pyrimidine derivatives, 2-aryloxypyrimidines represent a privileged subclass, frequently incorporated into molecules targeting a range of biological pathways, including kinase inhibition and other crucial cellular processes.[1][4] The synthesis of these vital motifs is most commonly achieved through nucleophilic aromatic substitution (SNAr), a powerful and reliable method for forging carbon-oxygen bonds on electron-deficient heterocyclic systems.[5][6]

This application note provides a comprehensive guide to the SNAr reaction between 2-chloropyrimidine and p-cresol, yielding 2-(p-tolyloxy)pyrimidine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and optimized experimental protocol, and present a framework for troubleshooting, designed to empower researchers in drug development and synthetic chemistry.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on the pyrimidine ring proceeds via a well-established addition-elimination mechanism.[7][8][9] The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[5][10] This reactivity is significantly more pronounced than in corresponding benzene systems.[5][10]

The key steps of the reaction are as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the p-cresolate anion (formed in situ by deprotonation of p-cresol with a base) on the C2 position of the 2-chloropyrimidine ring. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12][13][14][15] The negative charge in this complex is delocalized over the pyrimidine ring and is effectively stabilized by the ring's nitrogen atoms.[9][16]

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. This step is generally fast and results in the formation of the final product, 2-(p-tolyloxy)pyrimidine.

The overall transformation is a facile process, often proceeding under mild conditions with high yields.[5]

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

This protocol provides a robust method for the synthesis of 2-(p-tolyloxy)pyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloropyrimidine≥98%Commercially AvailableStore in a cool, dry place.
p-Cresol≥99%Commercially AvailableCorrosive, handle with care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered is preferred.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Deionized WaterFor workup.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq), p-cresol (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.2-0.5 M with respect to 2-chloropyrimidine.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(p-tolyloxy)pyrimidine as a solid.

A similar procedure has been reported for the reaction of 2-chloropyrimidine with o-cresol, which involved heating the reactants with sodium hydroxide in a water/THF mixture for 4 hours.[17] The use of potassium carbonate and DMF in this protocol offers a common and effective alternative for SNAr reactions.[18][19]

Caption: Experimental workflow for the synthesis of 2-(p-tolyloxy)pyrimidine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (absorbed moisture).2. Low reaction temperature.3. Insufficient reaction time.1. Use freshly dried, finely powdered K₂CO₃.2. Increase the reaction temperature to 100-120 °C.3. Extend the reaction time and continue monitoring.
Formation of Side Products 1. Presence of water in the reaction.2. Reaction temperature too high.1. Ensure all reagents and solvents are anhydrous.[16]2. Reduce the reaction temperature and monitor closely.
Difficult Purification 1. Incomplete removal of DMF during workup.1. Wash the organic layer thoroughly with water and brine during extraction to remove residual DMF.

Conclusion

The nucleophilic aromatic substitution reaction between 2-chloropyrimidine and p-cresol is a highly efficient and reliable method for the synthesis of 2-(p-tolyloxy)pyrimidine. This protocol, grounded in the principles of the SNAr mechanism, provides a clear and reproducible pathway for accessing this valuable chemical scaffold. The insights into the reaction mechanism and the practical guidance offered herein are intended to facilitate the work of researchers and professionals in the field of drug development, enabling the streamlined synthesis of novel pyrimidine-based molecules with therapeutic potential.

References

  • Wu, H.-F., Zhang, P.-Z., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Journal of Zhejiang University Science B, 11(2), 94–101. [Link]

  • Angewandte Chemie International Edition. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition, 57(45), 14686-14688. [Link]

  • Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 599. [Link]

  • Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health. [Link]

  • Wu, H.-F., Zhang, P.-Z., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence. Journal of Zhejiang University Science B, 11(2), 94-101. [Link]

  • ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Verma, A., & Singh, V. K. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea. [Link]

  • Royal Society of Chemistry. (2010). A cavitand stabilizes the Meisenheimer complex of SNAr reactions. Chemical Communications, 46(31), 5737-5739. [Link]

  • Processes. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]

  • ResearchGate. (2013). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

  • Zhang, D., et al. (2020). Design, synthesis and biological evaluation of 2-arylaminopyrimidine derivatives bearing 1,3,8-triazaspiro[12][13]decan-4-one or piperidine-3-carboxamide moiety as novel Type-I 1/2 ALK inhibitors. Bioorganic Chemistry, 94, 103456. [Link]

  • ResearchGate. (2018). Synthesis and characterization of 2-arylidene derivatives of thiazolopyrimidines with potential biological activity. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 1(2), 95–100. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • LinkedIn. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • National Institutes of Health. (n.d.). 2-(o-Tolyloxy)pyrimidine. PubChem. [Link]

  • ResearchGate. (n.d.). SNAr reaction of 2 with phenols 8a–ca. ResearchGate. [Link]

  • Zenodo. (1975). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.
  • Academia.edu. (n.d.). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Academia.edu. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Pen & Prosperity. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Organic Syntheses. [Link]

  • Molecules. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Heliyon. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Elsevier. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.gov. [Link]

  • Molecules. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • National Institutes of Health. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubChem. [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

Sources

Preparation of 5-aryl-2-aryloxypyrimidine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of 5-Aryl-2-aryloxypyrimidine Libraries

Executive Summary

The 5-aryl-2-aryloxypyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., IRAK4, JAK), herbicides, and antimicrobials. Its structural utility lies in the orthogonal vectors it presents: the 2-position ether linkage often occupies the ATP-binding pocket's hinge region or hydrophobic back-pocket, while the 5-position aryl group extends into the solvent-exposed region, allowing for solubility and pharmacokinetic tuning.

This guide details a robust, field-validated protocol for the parallel synthesis of these libraries. We prioritize a "Substitution-First, Coupling-Second" (


 Suzuki)  strategy. This approach leverages the electronic activating effect of the C5-bromine atom to facilitate the initial nucleophilic substitution, ensuring high yields and purity before the sensitive metal-catalyzed step.

Retrosynthetic Logic & Mechanistic Insight

To design a self-validating library protocol, one must understand the electronic bias of the starting material, 5-bromo-2-chloropyrimidine .

  • Electrophilicity: The pyrimidine ring is electron-deficient ($ \pi $-deficient).[1]

  • Regioselectivity:

    • C2 Position (Cl): Highly activated for Nucleophilic Aromatic Substitution (

      
      ) due to the inductive electron-withdrawal of the adjacent nitrogens and the para-located bromine.
      
    • C5 Position (Br): The C-Br bond is chemically inert to

      
       under mild conditions but is significantly more reactive towards Oxidative Addition (
      
      
      
      ) than the C-Cl bond.

Critical Decision Point: While it is possible to perform the Suzuki coupling first (exploiting C-Br > C-Cl reactivity), this installs an aryl group at C5.[2][3] If this aryl group is electron-rich, it deactivates the pyrimidine ring, making the subsequent


 at C2 sluggish or requiring harsh conditions that degrade the library.
Therefore, we recommend the 

first.
The 5-bromo substituent acts as an electron-withdrawing group (EWG), accelerating the substitution at C2.
Pathway Visualization

ReactionPathways SM 5-Bromo-2-chloropyrimidine Int_A Intermediate A (5-Bromo-2-aryloxypyrimidine) SM->Int_A Path A (Recommended) SNAr: ArOH, Base (Br activates C2) Int_B Intermediate B (5-Aryl-2-chloropyrimidine) SM->Int_B Path B (Alternative) Suzuki: Ar-B(OH)2 (Selective C-Br) Product Final Scaffold (5-Aryl-2-aryloxypyrimidine) Int_A->Product Suzuki Coupling Ar-B(OH)2, Pd cat. Int_B->Product SNAr (Risk: Ring Deactivation)

Caption: Mechanistic decision tree. Path A is preferred as the 5-Br substituent electronically activates the C2 position for the initial nucleophilic substitution.

Experimental Protocol

Method A: Two-Step Sequential Synthesis (High Purity Focus)

This method is ideal when intermediate purification is required or when the phenol inputs vary significantly in reactivity.

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 5-bromo-2-chloropyrimidine (1.0 equiv), Phenol derivative (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: 60°C, 4–12 hours.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: Intermediate A (1.0 equiv), Aryl Boronic Acid (1.3 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv, 2M aq).
  • Solvent: 1,4-Dioxane.[4]

  • Conditions: 90°C, 12 hours (or MW 120°C, 20 min).

Method B: Optimized One-Pot Telescopic Protocol (Library Focus)

For high-throughput library generation, a telescopic approach minimizes handling. We utilize 1,4-Dioxane as the common solvent, which is effective for both


 (at elevated temp) and Suzuki coupling.

Reagents Setup:

  • Stock Solution A: 5-bromo-2-chloropyrimidine (0.5 M in 1,4-Dioxane).

  • Stock Solution B: Diverse Phenols (0.5 M in 1,4-Dioxane).

  • Base Slurry:

    
     (Fine powder, anhydrous).
    
  • Catalyst Solution:

    
     (0.02 M in Dioxane).
    
  • Boronic Acid Stock: Diverse Aryl Boronic Acids (0.5 M in Dioxane/EtOH 4:1).

Workflow:

  • 
     Reaction: 
    
    • In a reaction vial, dispense Stock A (100 µL, 50 µmol) and Stock B (110 µL, 55 µmol).

    • Add

      
        (3 equiv, solid or slurry).
      
    • Seal and heat to 80°C for 4 hours .

    • QC Check: Analyze a random subset by LCMS. The conversion of Cl

      
       OAr should be >95%.
      
  • Suzuki Coupling (In-situ):

    • Cool the vial to room temperature.[2]

    • Add Boronic Acid Stock (150 µL, 75 µmol).

    • Add Catalyst Solution (125 µL, 2.5 µmol, 5 mol%).

    • Add Water (50 µL) to solubilize the inorganic base/boronates (essential for the Suzuki mechanism).

    • Heat to 100°C for 12 hours .

  • Workup & Purification:

    • Filter through a celite/silica plug to remove Pd and salts.

    • Evaporate solvent.[5]

    • Purify via Prep-HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Library Workflow Visualization

LibraryWorkflow cluster_0 Phase 1: Scaffold Functionalization (SNAr) cluster_1 Phase 2: Diversity Expansion (Suzuki) cluster_2 Phase 3: Purification Step1 Dispense 5-Br-2-Cl-pyrimidine + Phenol Library Step2 Add Base (Cs2CO3) Heat 80°C, 4h Step1->Step2 QC1 LCMS Check: Confirm Cl displacement Step2->QC1 Step3 Add Boronic Acid Library + Pd Catalyst + Water QC1->Step3 Pass Step4 Heat 100°C, 12h Step3->Step4 Step5 Filtration (Pd removal) Step4->Step5 Step6 Prep-HPLC (Mass-Directed) Step5->Step6

Caption: Integrated high-throughput workflow for one-pot library synthesis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete

Phenol is electron-poor or sterically hindered.Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase temp to 100°C.
Bis-coupling (Suzuki) Pd catalyst active during

step?
Ensure Pd is only added after Step 1 is complete. If doing Path B (Suzuki first), use strictly 1.0 equiv Boronic acid.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts. Lower temp to 80°C.
Pd Black Precipitation Catalyst decomposition.Add additional ligand (e.g.,

or XPhos) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).
Hydrolysis of C2-Cl Wet solvent during Step 1.Use anhydrous solvents. The C2-Cl is prone to hydrolysis to the pyrimidone by water/hydroxide.

References

  • Wu, H., Zhang, P., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence.[6] Journal of Zhejiang University Science B, 11(2), 94–101.[6] [Link]

  • Luo, G., et al. (2002). Regioselective coupling of 5-bromo-2-chloropyrimidine: Practical synthesis of 5-aryl-2-chloropyrimidines. Tetrahedron Letters, 43(33), 5739-5742. (Standard reference for regioselectivity trends in pyrimidines)
  • Gong, Y., et al. (2019). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

Sources

Handling and storage protocols for chlorophenyl pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for Chlorophenyl Pyrimidine Scaffolds

Abstract

Chlorophenyl pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Aurora kinase, VEGFR inhibitors) and agrochemicals.[1] While generally chemically robust, these compounds present specific challenges regarding lipophilicity-driven aggregation, photolytic dehalogenation, and hygroscopicity in the solid state.[1] This guide provides a standardized, self-validating protocol for the handling, solubilization, and long-term storage of these compounds to ensure experimental reproducibility in high-throughput screening (HTS) and lead optimization.

Chemical Nature & Stability Profile

To handle these compounds effectively, one must understand the underlying physicochemical forces at play.[1]

  • Lipophilicity & Aggregation: The chlorophenyl moiety acts as a hydrophobic anchor. When attached to the polar pyrimidine ring, it creates an amphiphilic character. In aqueous buffers, these compounds are prone to forming colloidal aggregates or precipitating, which causes false positives in biochemical assays (promiscuous inhibition).[1]

  • Photostability (The Halogen Risk): While the pyrimidine ring is stable, the aryl-chloride bond is susceptible to homolytic cleavage under UV light (

    
    ), leading to radical dechlorination.[1] This is a critical degradation pathway often overlooked in benchtop handling.
    
  • Reactivity:

    • Type A (Biaryl): If the chlorine is on the phenyl ring (e.g., 4-(4-chlorophenyl)pyrimidine), the compound is generally stable but lipophilic.[1]

    • Type B (Reactive Heterocycle): If the chlorine is directly on the pyrimidine ring (e.g., 2-chloropyrimidine derivatives), it is an electrophile susceptible to hydrolysis or nucleophilic attack.[1] This protocol focuses on Type A but applies storage rigor suitable for both.

Health, Safety, and Environment (HSE)

Hazard Classification: Generally Irritant (Skin/Eye) and potentially Acute Toxic (Oral).[1] Critical Warning: Halogenated heterocycles can act as sensitizers.

Hazard CategoryPrecautionary Measure
Inhalation Use a localized exhaust hood or powder containment enclosure.[1] Dust explosion risk exists for finely ground powders.[2]
Skin Contact Nitrile gloves (0.11 mm min. thickness). Double-glove for concentrated DMSO stocks.
Waste Disposal DO NOT mix with general organic waste. Segregate into "Halogenated Solvent/Organic" waste streams.

Solid State Storage Protocol

Objective: Prevent hydrolysis and photolysis during long-term banking.

Protocol 3.1: Intake and Banking
  • Vial Selection: Use amber borosilicate glass vials with PTFE-lined screw caps. Rationale: Amber glass blocks UV/blue light (<450 nm) preventing photodehalogenation.[1]

  • Atmosphere: Flush headspace with dry Argon or Nitrogen gas before sealing.

  • Temperature:

    • Short-term (<1 month): +4°C.

    • Long-term (>1 month): -20°C.

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite®.

Solubilization & Liquid Handling (DMSO)

Objective: Create stable stock solutions (10 mM or 20 mM) while avoiding "crash-out" events.

Mechanism of Failure: The "Water Spike"

Chlorophenyl pyrimidines are sparingly soluble in water. Introducing a DMSO stock into a cold aqueous buffer often causes rapid precipitation.

  • Corrective Action: Intermediate dilution steps and temperature control.

Protocol 4.1: Preparation of 10 mM Stock
  • Weighing: Weigh solid into an amber vial. Record mass to 0.1 mg precision.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide, Grade ≥99.9%).

    • Calculation: Volume (

      
      L) = [Mass (mg) / MW ( g/mol )] 
      
      
      
      100,000.[1]
  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Note: Do not exceed 40°C to prevent thermal degradation.

  • QC Check: Visually inspect for turbidity. For critical libraries, run a generic LC-MS purity check (UV 254 nm).[1]

Protocol 4.2: Freeze-Thaw Management

Repeated freeze-thaw cycles introduce atmospheric moisture into hygroscopic DMSO, lowering the solubility of the lipophilic chlorophenyl compound.[1]

  • Rule: Maximum 5 freeze-thaw cycles.

  • Aliquot Strategy: Single-use aliquots (e.g., 20

    
    L) in matrix tubes are superior to bulk bottles.[1]
    

Visualized Workflows

Workflow A: Stability & Storage Decision Tree

This logic gate ensures compounds are routed to the correct storage environment based on their physical state.

StorageProtocol Start Compound Intake: Chlorophenyl Pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Dry Solution DMSO Solution StateCheck->Solution Liquid Weigh Weigh & Aliquot (Amber Vials) Solid->Weigh Purity Check Purity (LC-MS) Solution->Purity Desiccate Desiccate (Silica/Argon) Weigh->Desiccate StoreSolid Store at -20°C (Dark) Desiccate->StoreSolid Aliquot Create Single-Use Aliquots (Matrix Tubes) Purity->Aliquot StoreLiq Store at -80°C (Minimize Moisture) Aliquot->StoreLiq

Figure 1: Decision matrix for incoming compound handling.[1] Note the strict separation of solid and liquid storage paths to maximize shelf-life.

Workflow B: Solubilization & Assay Prep

This diagram illustrates the "Intermediate Dilution" method required to prevent precipitation of lipophilic chlorophenyl compounds.

Solubilization Stock 10 mM DMSO Stock (Thawed RT) Intermed Intermediate Plate (100% DMSO) Stock->Intermed Serial Dilution (Keep in DMSO) Crash PRECIPITATION RISK Do not dilute directly into cold buffer Stock->Crash Avoid FinalWell Final Assay Well (<1% DMSO) Intermed->FinalWell Acoustic/Pin Transfer (Naniliter Scale) AssayBuff Assay Buffer (Aqueous) AssayBuff->FinalWell Bulk Dispense

Figure 2: Optimal dilution workflow. Maintaining the compound in 100% DMSO until the final nanoliter transfer into aqueous buffer minimizes the risk of colloidal aggregation.

Waste Disposal & Decontamination

Decontamination Solution: For spills, use a solution of 10% Sodium Carbonate (


) and 5% surfactant.[1] The base neutralizes potential acidic hydrolysis byproducts, and the surfactant lifts the lipophilic residue.

Disposal:

  • Solid Waste: Hazardous Chemical Waste (Incineration).[1]

  • Liquid Waste: Halogenated Organic Waste stream. Do not pour down sink.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, Chlorophenyl pyrimidine derivatives.[1] Retrieved from [Link][1]

  • European Medicines Agency (2020). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] (Context: Solubility and aggregation of lipophilic heterocycles).

  • Broad Institute (2023). Compound Management Best Practices: Handling DMSO Stocks. Retrieved from [Link][1]

Sources

Biological assay screening for pyrimidine ether derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Biological Screening of Pyrimidine Ether Derivatives

Abstract

Pyrimidine ether derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as kinase inhibitors (e.g., EGFR, VEGFR), antiviral agents, and antimicrobials. The ether linkage (–O–) at the C2, C4, or C6 positions often confers improved lipophilicity and metabolic stability compared to their amine counterparts. This application note details a rigorous screening workflow for these compounds, focusing on in vitro kinase inhibition and antimicrobial susceptibility profiling . We provide validated protocols, data analysis frameworks, and critical troubleshooting steps to ensure reproducibility and high-quality data generation.

Introduction: The Pyrimidine Ether Advantage

In drug design, the pyrimidine ring mimics the purine base of ATP, making it an ideal scaffold for ATP-competitive inhibition. The introduction of an ether linkage serves two primary mechanistic functions:

  • Hydrophobic Pocket Occupation: The ether oxygen acts as a hydrogen bond acceptor, while the attached alkyl or aryl group (the "tail") can be tailored to occupy the hydrophobic back-pocket of kinase enzymes (e.g., the gatekeeper region in EGFR).

  • Physicochemical Tuning: Ether derivatives often display higher permeability (LogP) than their amino-linked analogs, enhancing cellular uptake in phenotypic screens.

Compound Management & Preparation

  • Solubility: Pyrimidine ethers are generally lipophilic.

  • Stock Preparation: Dissolve compounds in 100% DMSO to a master stock concentration of 10 mM.

  • Storage: Store at -20°C in amber vials to prevent light-induced degradation. Avoid repeated freeze-thaw cycles (limit to <3).

  • Working Solutions: For enzymatic assays, dilute stocks to 100x the final assay concentration to keep final DMSO <1% (v/v), preventing solvent-induced enzyme inactivation.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Target: EGFR / VEGFR-2 Tyrosine Kinases Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: TR-FRET is robust against compound autofluorescence—a common issue with aromatic heterocycles like pyrimidines.

Reagents & Materials
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide.

  • ATP: Ultrapure ATP (Km apparent concentration specific to the kinase).

  • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Step-by-Step Workflow
  • Compound Plating: Dispense 50 nL of test compound (in DMSO) into a 384-well low-volume white plate using an acoustic liquid handler. Include:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10 µM Staurosporine (100% Inhibition).

  • Enzyme Addition: Add 2.5 µL of 2x Kinase/Peptide mix. Centrifuge at 1000 rpm for 1 min.

    • Pre-incubation:[1] Incubate for 10 min at RT to allow compound binding to the ATP pocket.

  • Reaction Initiation: Add 2.5 µL of 2x ATP solution to start the reaction.

  • Incubation: Seal plate and incubate for 60 min at RT (protect from light).

  • Termination & Detection: Add 5 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA chelates Mg²⁺, stopping the kinase reaction.

  • Readout: Incubate for 1 hr, then measure TR-FRET signal (Ex: 337 nm, Em: 620 nm & 665 nm) on a multimode reader.

Data Analysis

Calculate the TR-FRET Ratio (


). Determine % Inhibition:


Where

is the mean signal of controls.

Protocol B: High-Throughput Antimicrobial Susceptibility (MIC)

Target: S. aureus (Gram-positive) / E. coli (Gram-negative) Methodology: Broth Microdilution (CLSI Guidelines)

Step-by-Step Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well clear flat-bottom plates.

  • Serial Dilution: Add 50 µL of CAMHB to columns 2-12. Add 100 µL of compound (at 2x highest test concentration) to column 1. Perform 2-fold serial dilution from col 1 to 10.

    • Col 11: Growth Control (Bacteria + Solvent).

    • Col 12:[2] Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11. Final volume = 100 µL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual inspection for turbidity or absorbance reading at OD₆₀₀.

    • MIC Definition: The lowest concentration showing no visible growth (OD < 0.1).[3]

Visualization of Screening Logic

Figure 1: The Screening Cascade

This diagram illustrates the decision-making process from library selection to hit validation.

ScreeningCascade Library Pyrimidine Ether Library (n = 1000+) PrimaryScreen Primary Screen (Single Point @ 10 µM) Library->PrimaryScreen Acoustic Transfer HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection Z-Factor > 0.5 DoseResponse Dose-Response (IC50) (10-point dilution) HitSelection->DoseResponse Cherry Picking Selectivity Selectivity Profiling (Panel of 10 Kinases) DoseResponse->Selectivity Potent Hits (<1 µM) Validation Cell-Based Validation (MTT / Western Blot) Selectivity->Validation Selective Leads Validation->Library SAR Refinement

Caption: Figure 1. Hierarchical screening cascade for pyrimidine derivatives. The feedback loop from validation allows for SAR-driven library refinement.

Figure 2: EGFR Signaling Pathway & Inhibition

Understanding the downstream effects of pyrimidine ether inhibition is crucial for cell-based assay interpretation.

EGFRPathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Binding RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor Pyrimidine Ether Inhibitor Inhibitor->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Caption: Figure 2. Mechanism of Action. Pyrimidine ethers competitively inhibit the ATP-binding pocket of EGFR, blocking downstream RAS/RAF/MEK/ERK signaling.

Data Presentation & Analysis

Table 1: Troubleshooting Common Assay Issues
IssueProbable CauseCorrective Action
High Background (Kinase) Non-specific antibody bindingIncrease detergent (Brij-35) to 0.05% or add BSA.
Low Z-Factor (< 0.5) Pipetting error or evaporationCalibrate acoustic dispenser; ensure plate sealing during incubation.
Compound Precipitation Low solubility of ether derivativeReduce final DMSO % or switch to acoustic transfer (contactless).
Edge Effects Evaporation in outer wellsFill outer wells with media/buffer only; do not use for data.
IC50 Calculation

Use a 4-parameter logistic (4PL) regression model for curve fitting:



  • Validity Check: Ensure the Hill Slope is between -0.5 and -1.5. Slopes < -2.0 may indicate aggregation or non-stoichiometric binding.

References

  • Vertex AI Search. (2025). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. EurekaSelect. Link

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. BenchChem Application Library. 4

  • National Institutes of Health (NIH). (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. 5

  • Polish Pharmaceutical Society. (2009). Synthesis and Antibacterial Properties of Pyrimidine Derivatives. Acta Poloniae Pharmaceutica. 6

  • BenchChem. (2025).[3][4] A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials. BenchChem Protocols. 3[7][8]

Sources

Application Note: Expedited Microwave-Assisted Synthesis of 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved anticancer, antiviral, and antimalarial therapeutics[Unjiya et al., 2024][1]. Specifically, 2,5-disubstituted pyrimidines provide a linear vector for structure-activity relationship (SAR) exploration, making them highly desirable in early-stage drug discovery. This application note details a self-validating, microwave-assisted protocol for the rapid one-pot cyclocondensation of these scaffolds, overcoming the kinetic bottlenecks and thermal degradation associated with conventional reflux methods.

Mechanistic Rationale: The "Why" Behind Microwave Synthesis

Conventional synthesis of 2,5-disubstituted pyrimidines typically involves prolonged heating (4 to 12 hours) of amidines with enaminones or vinamidinium salts[Frutos et al., 2013][2]. This extended thermal exposure often leads to side-product formation and reduced yields. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the heating mechanism from convection (wall-to-core) to dielectric heating (volumetric).

When exposed to microwave irradiation, polar solvent molecules and ionic intermediates rapidly align and realign with the oscillating electromagnetic field, generating intense internal heat via molecular friction[Cravotto et al., 2017][3]. By utilizing sealed pressure vessels, solvents can be superheated safely above their atmospheric boiling points. According to the Arrhenius equation (


), this rapid escalation in temperature exponentially increases the reaction rate, condensing hours of reflux into mere minutes while preserving the integrity of sensitive functional groups[Gomha et al., 2018][4].

Experimental Workflow

G A 1. Reagent Assembly Amidine + Enaminone in Polar Solvent B 2. Microwave Irradiation 120°C, 15 min, 200W Sealed Vessel A->B Dielectric Heating C 3. In-Process QC LC-MS / TLC Check Conversion B->C Aliquot C->B If SM > 5% D 4. Workup & Isolation Precipitation & Filtration C->D If SM < 5% E 5. Final Validation NMR & Purity >95% D->E Purified Scaffold

Microwave-assisted workflow for 2,5-disubstituted pyrimidine synthesis.

Self-Validating Protocol: One-Pot Cyclocondensation

Objective: Synthesis of a 2,5-disubstituted pyrimidine via the cyclocondensation of an amidine hydrochloride with a 2-substituted enaminone.

Phase 1: Matrix Assembly
  • Action: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add the amidine hydrochloride (1.0 mmol) and the 2-substituted enaminone (1.0 mmol). Add 3.0 mL of absolute ethanol and Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Causality: Ethanol is selected for its high microwave absorptivity (high loss tangent), ensuring efficient coupling with microwave energy[Bhatt et al., 2016][5]. The K₂CO₃ base is essential to neutralize the hydrochloride salt, liberating the free amidine to initiate the nucleophilic attack on the highly electrophilic enaminone.

Phase 2: Microwave Irradiation
  • Action: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) to ramp to 120 °C over 2 minutes, and hold at 120 °C for 15 minutes. Set the maximum power to 200 W and the pressure limit to 15 bar.

  • Causality: The sealed vessel allows the ethanol (b.p. 78 °C) to be safely superheated to 120 °C. This precise, rapid thermal injection provides the exact activation energy required to drive the initial condensation and subsequent dehydration steps to completion, preventing the formation of thermodynamically stable but unwanted intermediates[Gomha et al., 2018][4].

Phase 3: In-Process Quality Control (Self-Validation)
  • Action: Post-irradiation, allow the vessel to cool to 40 °C via compressed air. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS or TLC (Ethyl Acetate/Hexane).

  • Causality: This step creates a self-validating loop. If the unreacted enaminone peak area is >5%, the system dictates re-sealing and irradiating for an additional 5 minutes. This prevents premature workup and eliminates downstream purification bottlenecks caused by unreacted starting materials.

Phase 4: Workup and Isolation
  • Action: Pour the crude reaction mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. Filter the resulting precipitate under vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum overnight.

  • Causality: The sudden shift in solvent polarity forces the hydrophobic 2,5-disubstituted pyrimidine to crash out of solution. Meanwhile, inorganic salts (KCl, K₂CO₃) and any trace polar starting materials remain dissolved in the aqueous phase, often yielding a product pure enough (>95%) to bypass column chromatography.

Quantitative Process Metrics

The transition from conventional reflux to microwave-assisted synthesis demonstrates profound improvements in throughput, yield, and environmental impact[Desai et al., 2022][6],[Dabholkar et al., 2019][7].

ParameterConventional RefluxMicrowave-Assisted SynthesisImprovement Factor
Heating Mechanism Convection (Wall-to-core)Dielectric (Volumetric)Uniform thermal distribution
Reaction Time 4 – 12 Hours10 – 15 Minutes~24x to 48x Faster
Temperature 78 °C (Boiling point of EtOH)120 °C (Superheated)+42 °C
Average Yield 55% – 65%85% – 95%~30% Increase
Impurity Profile High (Thermal degradation)Low (Rapid kinetics)Higher crude purity

Analytical Validation Standards

To ensure the scientific integrity of the synthesized 2,5-disubstituted pyrimidines, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆): The defining feature of a 2,5-disubstituted pyrimidine is the presence of two equivalent aromatic protons at the C4 and C6 positions. These typically appear as a sharp singlet integrating to 2H in the downfield aromatic region (δ 8.5 – 9.0 ppm), assuming symmetrical substitution or absence of C4/C6 substituents[Benchchem, 2023][8].

  • ¹³C NMR (100 MHz): Characteristic pyrimidine core carbons typically resonate around 155-165 ppm (C2) and 115-125 ppm (C5).

  • LC-MS: High-resolution mass spectrometry (HRMS) must confirm the [M+H]⁺ molecular ion peak corresponding to the specific 2,5-substitution pattern.

References

  • Unjiya, P., et al. (2024). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate. 1

  • Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications, Journal of Organic Chemistry. 2

  • Cravotto, G., et al. (2017). The Beneficial Sinergy of MW Irradiation and Ionic Liquids in Catalysis of Organic Reactions. MDPI. 3

  • Gomha, S. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC. 4

  • Bhatt, J. D., et al. (2016). Microwave Assisted Synthesis of Pyrimidines in Ionic Liquid and Their Potency as Non-Classical Malarial Antifolates. PubMed. 5

  • Desai, N. C., et al. (2022). Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. ResearchGate. 6

  • Dabholkar, V. V., et al. (2019). Microwave assisted synthesis of pyrimidines using base as a catalyst. Heterocyclic Letters. 7

  • Benchchem. (2023). 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine. Benchchem. 8

Sources

Troubleshooting & Optimization

Improving solubility of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing solubility challenges with 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS: 477857-66-2).

Due to its molecular architecture—comprising three rigid aromatic rings (a pyrimidine core, a chlorophenyl group, and a methylphenoxy group)—this compound exhibits high lipophilicity and robust intermolecular


 stacking in its crystalline state. These thermodynamic properties often result in high lattice energy, making dissolution in standard polar aprotic solvents like Dimethyl Sulfoxide (DMSO) kinetically hindered [1].

The following guide provides field-validated troubleshooting workflows, mechanistic explanations, and standardized protocols to achieve and maintain optimal solubility.

Part 1: Diagnostic Workflow for DMSO Solubility

Before proceeding to advanced formulations, follow this logical progression to overcome kinetic barriers to dissolution.

DMSOSolubility Start Weigh Compound + Add Anhydrous DMSO (Vortex 1-2 min) Check1 Is the solution optically clear? Start->Check1 HeatSonicate Thermal-Acoustic Treatment Heat (37°C) & Bath Sonicate (10 min) Check1->HeatSonicate No (Cloudy/Particulates) Success Proceed to Assay / Aliquot Check1->Success Yes Check2 Is the solution optically clear? HeatSonicate->Check2 FreshDMSO Verify Solvent Integrity (Switch to fresh, argon-purged DMSO) Check2->FreshDMSO No Check2->Success Yes CoSolvent Apply Co-solvent System (e.g., PEG300, Tween-80, Cyclodextrins) FreshDMSO->CoSolvent CoSolvent->Success Clear solution achieved Fail Re-evaluate Max Solubility Limit CoSolvent->Fail Precipitation persists

Caption: Diagnostic workflow for resolving small molecule precipitation and solubility limits in DMSO.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially, but I noticed a white precipitate after thawing the stock solution from -20°C. Why did this happen? A: DMSO has a relatively high freezing point of 18.5°C. During the freezing process, the solvent crystallizes into a pure solid lattice, physically excluding the solute molecules and causing localized supersaturation. Upon thawing, the compound remains precipitated because the kinetic energy at room temperature is insufficient to break the newly formed compound aggregates. Action: Always warm thawed aliquots to 37°C in a water bath and vortex vigorously or briefly sonicate before use to restore the homogeneous solution [2].

Q2: How can I prevent "solvent shift" precipitation when diluting my DMSO stock into aqueous cell culture media? A: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is highly hydrophobic. When a concentrated DMSO stock is injected directly into an aqueous buffer, the sudden change in the dielectric constant causes the compound to crash out of solution before the DMSO can diffuse. Action: Use a "step-down" dilution method. Pre-warm your culture media to 37°C. Add the DMSO stock dropwise to the media while vortexing rapidly to ensure immediate dispersion. If precipitation persists, intermediate co-solvents (like PEG400) or carrier proteins (like BSA) must be introduced to the media to lower the thermodynamic barrier of aqueous solvation.

Q3: Is it safe to use ultrasonic treatment (sonication) to force this compound into solution? A: Yes, but with strict parameters. Acoustic cavitation generated by sonication effectively breaks down crystalline aggregates and provides the activation energy needed for dissolution [3]. Because 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine lacks highly labile ester or amide bonds, it is structurally resilient. However, prolonged probe sonication can generate free radicals in DMSO and cause localized overheating. Action: Use a temperature-controlled bath sonicator (not a probe) for 5–10 minute intervals, ensuring the water temperature does not exceed 40°C [2].

Q4: I am using an old bottle of DMSO. Could this be affecting my solubility? A: Absolutely. DMSO is highly hygroscopic. Every time the bottle is opened, it absorbs atmospheric moisture. Even a 2-5% water content in DMSO acts as a potent anti-solvent for highly lipophilic compounds, drastically reducing their maximum solubility limit. Always use fresh, anhydrous, argon-purged DMSO for stock preparation [2].

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of High-Concentration Master Stock (10 mM)

Objective: To achieve a clear, stable stock solution utilizing thermal and acoustic energy.

  • Preparation: Weigh the required mass of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine into a sterile, amber glass vial (glass is required as DMSO can leach plasticizers from certain polymers over time).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity).

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Treatment: If undissolved particulates remain, seal the vial and place it in a bath sonicator. Sonicate at 37°C for 10 minutes [3].

  • Visual Inspection: Hold the vial against a light source. The solution must be completely optically clear with no refractive micro-crystals.

  • Storage: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in the dark.

Protocol B: In Vivo Formulation using Co-Solvents

Objective: To prepare a biocompatible working solution suitable for animal administration (e.g., intravenous or intraperitoneal) without precipitation.

  • Stock Dilution: Start with a 25 mg/mL master stock of the compound in 100% pure DMSO.

  • PEG Addition: Add Polyethylene Glycol 300 (PEG300) to the vial. Vortex thoroughly. Mechanistic note: PEG300 acts as a co-solvent that bridges the polarity gap between DMSO and water [4].

  • Surfactant Addition: Add Tween-80 and vortex. Mechanistic note: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the hydrophobic pyrimidine compound to prevent aggregation.

  • Aqueous Phase: Slowly add sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Final Ratio: The final volumetric ratio should be 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline [4]. This standard vehicle yields a clear, stable microemulsion.

Part 4: Quantitative Data & Tolerability Guidelines

When optimizing solubility, researchers must balance the concentration of the solvent with the biological tolerance of the assay system. Use the table below as a strict boundary guide.

Table 1: Maximum Recommended Solvent Concentrations by Assay Type

Assay / Model SystemMaximum Tolerated DMSORecommended Co-Solvents (If DMSO limit is reached)Biological Rationale
Biochemical / Enzymatic 5.0% - 10.0%CHAPS, Triton X-100 (0.01%)High DMSO can denature target proteins or alter binding kinetics.
Cell Culture (In Vitro) 0.1% - 0.5%BSA (0.1%), Cyclodextrins>0.5% DMSO induces cytotoxicity, differentiation, or transcriptomic shifts [2].
Systemic Injection (In Vivo) 5.0% - 10.0%PEG300 (40%), Tween-80 (5%)Systemic toxicity; high DMSO causes hemolysis and local tissue necrosis [4].
Intratracheal (In Vivo) < 2.0%Saline + SBE-β-CD (20%)Pulmonary epithelium is highly sensitive to DMSO-induced irritation [4].

References

  • Hielscher Ultrasonics. (2020). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]

  • ResearchGate Community. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Retrieved from [Link]

Troubleshooting low yields in Suzuki coupling for pyrimidine synthesis

[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Executive Summary: The "Pyrimidine Problem"

Synthesizing pyrimidine scaffolds via Suzuki-Miyaura coupling presents a unique dichotomy. While the electron-deficient nature of the pyrimidine ring should theoretically facilitate oxidative addition, it simultaneously introduces two critical failure modes: catalyst poisoning via nitrogen coordination and rapid protodeboronation of pyrimidyl-boronate species.

This guide moves beyond basic "optimization screening" to address the mechanistic root causes of low yields. We focus on stabilizing the catalytic cycle and selecting ligand/base architectures that prevent the destructive hydrolysis of your boron reagent.

Diagnostic Workflow

Before altering your conditions, identify where the reaction is failing using this logic gate.

TroubleshootingWorkflowStartSTART: Low Yield ObservedCheckSMAnalyze Crude Mixture (LCMS/NMR):Is Halide SM consumed?Start->CheckSMSM_RemainsSM RemainsCheckSM->SM_RemainsYes (Recovery > 20%)SM_ConsumedSM ConsumedCheckSM->SM_ConsumedNo (Recovery < 5%)Cat_InactiveIssue: Catalyst Inactivation(Oxidative Addition Failure)SM_Remains->Cat_InactiveSoln_LigandAction: Switch to Bulky/e-Rich Ligand(e.g., XPhos, SPhos)Cat_Inactive->Soln_LigandCheck_ByprodCheck for De-boronated Species(Ar-H instead of Ar-B(OR)2)SM_Consumed->Check_ByprodProtodebAr-H DetectedCheck_Byprod->ProtodebMajor PeakHomocoupleAr-Ar Dimer DetectedCheck_Byprod->HomocoupleMajor PeakIssue_HydrolysisIssue: Protodeboronation(Rapid Hydrolysis of C-B bond)Protodeb->Issue_HydrolysisSoln_BaseAction: Lower Base Strength(K3PO4) or use MIDA BoronatesIssue_Hydrolysis->Soln_BaseIssue_OxidationIssue: Homocoupling(Oxygen Ingress)Homocouple->Issue_OxidationSoln_DegasAction: Strict Degassing(Freeze-Pump-Thaw)Issue_Oxidation->Soln_Degas

Figure 1: Diagnostic decision tree for isolating the failure mode in Suzuki couplings. Use LCMS data to distinguish between catalyst inactivity and substrate instability.

Technical Troubleshooting Guide (Q&A)

Issue 1: "My pyrimidine halide isn't reacting, but the catalyst is fresh."

Diagnosis: Catalyst Poisoning & Poor Oxidative Addition. The basic nitrogen atoms in the pyrimidine ring (especially in 2- or 4-positions) can coordinate to the Pd(II) center, forming a stable "palladacycle" that arrests the catalytic cycle [1]. Furthermore, chloropyrimidines possess a stronger C-Cl bond than their bromo/iodo counterparts, requiring a more electron-rich catalyst to facilitate oxidative addition.[1]

Corrective Actions:

  • Ligand Switch: Move away from PPh3 or dppf. Utilize Buchwald Dialkylbiaryl ligands (e.g., XPhos , SPhos , RuPhos ). These ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition into the C-Cl bond) [2].

  • Pre-catalysts: Use precatalysts (e.g., XPhos Pd G3 ) instead of generating Pd(0) in situ. This ensures a 1:1 Pd:Ligand ratio and prevents the induction period where the active species might be sequestered by the pyrimidine substrate [3].

Issue 2: "The boronic acid disappears, but I only get the de-boronated arene (Ar-H)."

Diagnosis: Protodeboronation.[2][3][4] This is the most common failure mode when coupling 2-pyridyl or 2-pyrimidyl boronic acids. The C-B bond at the 2-position is exceptionally labile. Under basic, aqueous conditions, the boronate anion undergoes rapid hydrolysis, replacing the boron moiety with a proton before transmetalation can occur [4].

Corrective Actions:

  • Base Management: Avoid strong hydroxide bases (NaOH, KOH). Switch to mild, anhydrous bases like K3PO4 or Cs2CO3 to lower the concentration of the reactive boronate species [5].

  • Slow Release Strategy: Replace the boronic acid with a MIDA boronate or Potassium Trifluoroborate (BF3K) . MIDA boronates slowly hydrolyze to release the active boronic acid in controlled concentrations, keeping the standing concentration low enough to favor transmetalation over protodeboronation [6][7].

  • Copper Additives: For 2-pyridyl/pyrimidyl boronates, adding Cu(I) salts (e.g., CuCl, 10-50 mol%) can facilitate a "copper effect," promoting transmetalation via a transient organocopper species [8].

Issue 3: "I am seeing significant homocoupling of the boronic acid."

Diagnosis: Oxygen Infiltration. Pyrimidine couplings often require longer reaction times or higher temperatures, increasing the risk of oxygen leakage. Oxygen promotes the oxidation of the boronic acid to a peroxo-species, which reacts with another boronic acid molecule to form the homodimer (Ar-Ar) [9].

Corrective Actions:

  • Degassing: Sparging with argon is insufficient for difficult pyrimidines. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

  • Sacrificial Scavengers: In extreme cases, adding a small amount of a reductant (like ascorbic acid) can help, though this is non-standard. The primary fix is rigorous exclusion of air.

Optimization Matrix: Selecting the Right System

Use this table to select the starting conditions based on your specific substrate difficulty.

Substrate ClassRecommended CatalystLigandBaseSolvent SystemNotes
Standard (Bromo/Iodo-pyrimidine)Pd(OAc)₂ or Pd₂(dba)₃PPh₃ or dppfNa₂CO₃DME/H₂O or Toluene/H₂OStandard conditions usually suffice.
Chloropyrimidine (Activated)Pd₂(dba)₃XPhos or SPhos K₃PO₄1,4-Dioxane/H₂O (4:1)Requires electron-rich ligand for oxidative addition.
Unstable Boronic Acid (2-Pyrimidyl)Pd(OAc)₂ SPhos or CataCXium A K₃PO₄ (Solid)Toluene (Anhydrous)Avoid water to prevent protodeboronation. Add CuCl if sluggish.
Sterically Hindered (Ortho-subs)Pd(OAc)₂RuPhos K₃PO₄n-Butanol or t-Amyl AlcoholBulky ligands and protic solvents can assist transmetalation.

Protocol: The "Robust" Pyrimidine Coupling

Designed for difficult chloropyrimidines and unstable boronic acids.

Reagents:

  • Chloropyrimidine (1.0 equiv)

  • Boronic Acid/Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) OR Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous) + Water (degassed, 5-10% v/v)

Step-by-Step:

  • Preparation: Dry all glassware in an oven (120°C) for >2 hours. Cool under a stream of Argon.

  • Solids: Charge the reaction vial with the Chloropyrimidine, Boronic acid, K₃PO₄, and Pd-precatalyst. Cap with a septum.

  • Purging: Evacuate the vial and backfill with Argon (repeat 3x).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If using a boronic acid prone to protodeboronation, limit water content to <5% or exclude it entirely (relying on solid-liquid phase transfer).

  • Reaction: Heat to 80-100°C . Note: Do not overheat 2-pyrimidyl boronates; 80°C is often the limit before rapid decomposition occurs.

  • Monitoring: Monitor via LCMS at 1 hour and 4 hours.

    • If SM remains: Increase temp to 110°C.

    • If de-boronated byproduct forms: Stop, switch to MIDA boronate protocol.

Mechanistic Visualization: The Protodeboronation Trap

The diagram below illustrates the competition between the productive Transmetalation pathway and the destructive Protodeboronation pathway.

ProtodeboronationBoronicAcidBoronic Acid(Ar-B(OH)2)BoronateBoronate Anion[Ar-B(OH)3]-BoronicAcid->Boronate+ BaseBaseBase (OH-)Base->BoronateTransmetalationTransmetalation(Productive Path)Boronate->TransmetalationFast withStable ArHydrolysisHydrolysis/Protodeboronation(Destructive Path)Boronate->HydrolysisFast with2-Pyrimidyl ArPd_ComplexPd(II)-Ar-X(Oxidative Addition Complex)Pd_Complex->TransmetalationProductBiaryl ProductTransmetalation->ProductByproductAr-H + B(OH)3Hydrolysis->Byproduct

Figure 2: The "Race Condition" in Suzuki Coupling. For pyrimidines, the Hydrolysis pathway (Red) often outcompetes Transmetalation (Green) unless specific precautions (MIDA boronates, anhydrous conditions) are taken.

References

  • BenchChem Technical Support. (2025).[3][5] Troubleshooting low yield in Suzuki coupling of chloropyrimidines.3[1][6]

  • BenchChem Application Notes. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.5

  • Reddit Chemistry Community. (2021). Discussion on "Go-To" Suzuki Conditions and Precatalysts.7

  • Wikipedia. (n.d.). Protodeboronation Mechanism and Factors.[3][4]4

  • BenchChem Technical Support. (2025). Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.8[1][3][6][9]

  • BenchChem Guides. (2025). Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings.10[1][6][11]

  • American Chemical Society (ACS) News. (2009). New Way To Protect Unstable Boron Reagents (MIDA Boronates).[12]12

  • National Institutes of Health (PMC). (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[13]13

  • ResearchGate. (2018). Discussion on Low Yields in Suzuki Reactions.11

Technical Support Center: Purification of 2-Phenoxypyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-2PP-SNAr Subject: Troubleshooting Synthesis, Workup, and Isolation of 2-Phenoxypyrimidine Ethers

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 2-phenoxypyrimidines via Nucleophilic Aromatic Substitution (


) , reacting a phenol with a 2-chloropyrimidine (or 2-halopyrimidine) in the presence of a base (e.g., 

,

) and a polar aprotic solvent (DMF, DMSO, or NMP).

While the chemistry is robust, the purification is often plagued by three "sticky" issues:

  • Solvent Entrapment: High-boiling solvents (DMF/DMSO) co-eluting or oiling out with the product.

  • Phenol Contamination: Unreacted phenol is difficult to separate due to similar solubility profiles.

  • Hydrolysis Byproducts: Formation of 2-hydroxypyrimidine (pyrimidinone) during harsh workups.

This guide provides a modular troubleshooting protocol designed to resolve these specific bottlenecks.

Module 1: Reaction Optimization & Quench Strategy

"Prevention is better than purification."

Before you start your workup, ensure your reaction conditions aren't fighting you. The most common cause of purification failure is an "ugly" crude profile caused by excess phenol or wet solvents.

Critical Parameters
  • Stoichiometry: Use a slight excess of the pyrimidine (1.1 equiv), not the phenol. Unreacted 2-chloropyrimidine is easier to remove (via hydrolysis or chromatography) than unreacted phenol.

  • Dryness: Water competes with phenol as a nucleophile, creating 2-hydroxypyrimidine impurities. Ensure solvents are anhydrous.

Workflow Logic: The Quench Decision Tree

Use this logic flow to determine your initial isolation step.

QuenchLogic Start Reaction Complete (TLC/LCMS) SolventCheck Is Reaction Solvent Water-Miscible? (DMF/DMSO) Start->SolventCheck ProductState Is Product a Solid at RT? SolventCheck->ProductState Yes Crash Precipitation Protocol: 1. Pour into Ice-Water (5x vol) 2. Stir 30 mins 3. Filter ProductState->Crash Yes (High MP) Extract Extraction Protocol: 1. Dilute with EtOAc/Ether 2. Wash with Water/LiCl ProductState->Extract No (Oil/Low MP) caption Figure 1: Decision matrix for initial reaction quenching.

Module 2: The "Wash Strategy" (Extraction)

"The bulk cleanup phase."

If you cannot filter your product directly, you must extract. This is where most chemists fail to remove DMF and Phenol effectively.

The Three-Stage Wash Protocol

Do not rely on simple water washes. Use the specific chemical properties of your impurities to partition them into the aqueous phase.

StageTarget ImpurityWash SolutionMechanism of Action
1 DMF / DMSO 5% LiCl (aq) Salting Out: LiCl increases the ionic strength of the aqueous layer, dramatically lowering the partition coefficient of DMF in the organic layer. DMF prefers the highly polar aqueous salt phase [1, 2].
2 Unreacted Phenol 1M NaOH Deprotonation: Phenol (

) is converted to water-soluble sodium phenolate at pH 14. 2-phenoxypyrimidine is neutral/stable and stays in the organic layer [3].
3 Trace Base / Salts Brine (Sat. NaCl) Drying: Removes residual water and breaks potential emulsions formed during the NaOH wash.
Troubleshooting the Wash
  • Issue: Emulsions form during the NaOH wash.

    • Fix: The density of 1M NaOH is close to EtOAc. Add a small amount of Brine to the aqueous layer to increase density difference, or filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Issue: My product is acid-sensitive.

    • Warning: Avoid strong acid washes (HCl). Pyrimidine nitrogens can be protonated (

      
       of conjugate acid 
      
      
      
      ), potentially pulling your product into the aqueous layer or causing hydrolysis. If you must neutralize, use Saturated
      
      
      or Citric Acid .

Module 3: Crystallization & Solid-State Refinement

"Achieving >99% Purity."

2-Phenoxypyrimidines often crystallize well due to


-

stacking interactions. If your crude is a solid or a thick oil, attempt crystallization before resorting to columns.
Solvent Selection Guide
Solvent SystemPolarityBest For...Protocol Note
Ethanol (Abs.) HighGeneral purificationDissolve hot; cool slowly. If oiling occurs, add a seed crystal.[1]
EtOH / Water High/PolarRemoving inorganic saltsDissolve in hot EtOH; add hot water until turbid; cool.
Toluene / Heptane LowRemoving non-polar dimersDissolve in min. vol. hot Toluene; add Heptane dropwise.
Isopropanol (IPA) MediumLarge scale batchesOften gives better recovery than EtOH due to lower solubility at RT [4].
Logic Flow: Overcoming "Oiling Out"

Oiling out (liquid-liquid phase separation) is the enemy of crystallization.

Crystallization Crude Crude Solid/Oil Dissolve Dissolve in Hot Good Solvent (e.g., EtOH) Crude->Dissolve CloudPoint Add Anti-Solvent (e.g., Water) to Cloud Point Dissolve->CloudPoint Check Observation CloudPoint->Check Crystals Crystals Form: Cool -> Filter Check->Crystals Precipitate Oil Oiling Out: Droplets form Check->Oil Emulsion Remedy Remedy: 1. Reheat to clear solution 2. Add Seed Crystal 3. Cool SLOWER Oil->Remedy Remedy->Check caption Figure 2: Troubleshooting crystallization failures (Oiling Out).

Module 4: Chromatographic Resolutions

"The Last Resort."

If crystallization fails, use flash chromatography. 2-phenoxypyrimidines are heteroaromatic ethers and can "streak" on silica due to the basic pyrimidine nitrogens interacting with acidic silanols.

  • Stationary Phase: Standard Silica Gel (40-63

    
    ).
    
  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%

    
     40% EtOAc).
    
  • The "Secret Sauce" Modifier:

    • Add 1% Triethylamine (TEA) to your mobile phase.

    • Why? TEA blocks the acidic sites on the silica gel, preventing the pyrimidine nitrogen from "sticking" and tailing. This sharpens the bands significantly.

  • Loading: Dissolve the crude in a minimum amount of DCM or adsorb onto Celite (Dry Load) if solubility in Hexanes is poor.

FAQ: Frequently Asked Questions

Q: I see a new spot on TLC that wasn't there during the reaction. What is it? A: This is likely 2-hydroxypyrimidine (pyrimidinone), formed by hydrolysis of the ether bond. This happens if you heat the reaction too long in the presence of water (wet DMF) or use strong acids during workup. It is very polar and usually stays at the baseline of the TLC plate.

Q: My product is colored (yellow/orange), but it should be white. A: Phenolic oxidations often produce colored quinone-like impurities. These are usually trace (<1%) but visually dominating.

  • Fix: Pass the solution through a small pad of Activated Charcoal or Silica before crystallization. Recrystallization from EtOH usually leaves the color in the mother liquor.

Q: Can I use DCM (Dichloromethane) for extraction? A: Yes, but be careful. DCM is denser than water (bottom layer). If you have a lot of DMF, the densities can become similar, leading to nasty emulsions. EtOAc is generally safer for DMF removal because it "floats" decisively.

Q: How do I confirm the phenol is gone without running an NMR? A: Use a Ferric Chloride (


) Test .
  • Take a small sample of your product, dissolve in EtOH, and add a drop of aqueous

    
    .
    
  • Red/Violet/Blue Color: Phenol is present.[2][3][4]

  • Yellow/Orange: Phenol is absent (Negative).

References

  • Removing DMF: Org. Process Res. Dev.2007 , 11, 1, 160. (Demonstrates LiCl wash efficiency for polar aprotic solvents). Link

  • DMF Removal Protocol: MIT Department of Chemistry - The LiCl Wash. (Standard academic protocol for DMF removal). Link

  • Phenol Acidity: Chemistry LibreTexts - Acidity of Phenols. (Explains pKa ~10 and solubility changes). Link

  • Recrystallization Solvents: ResearchGate - Solubility of Pyrimidine Derivatives. (Comparative study of alcohols for pyrimidine purification). Link

Sources

Technical Support Center: Troubleshooting Aqueous Stability of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine .

Working with 2-aryloxypyrimidines in aqueous media presents a dual challenge: extreme lipophilicity driving physical instability, and a highly electrophilic C2 center driving chemical degradation. This guide synthesizes structural causality with field-proven methodologies to help you diagnose, troubleshoot, and resolve assay failures.

Diagnostic Decision Tree

Before altering your buffer systems, you must determine whether the loss of compound is a chemical (degradation) or physical (precipitation/adsorption) phenomenon. Use the diagnostic workflow below.

DiagnosticTree Start Observe Loss of Compound in Aqueous Media CheckVis Visible Cloudiness or Precipitate upon Dilution? Start->CheckVis Precip Physical Instability: Poor Aqueous Solubility CheckVis->Precip Yes CheckMS LC-MS/MS Analysis: Are Degradants Present? CheckVis->CheckMS No Degrad Chemical Instability: Hydrolysis (SNAr) CheckMS->Degrad Yes (e.g., p-Cresol detected) Adsorp Physical Loss: Surface Adsorption (NSB) CheckMS->Adsorp No (Mass balance lost)

Figure 1: Diagnostic workflow to differentiate between chemical hydrolysis, precipitation, and non-specific binding.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound concentration rapidly drop in basic aqueous buffers (pH > 7.5) even when fully solubilized?

The Causality: You are observing base-catalyzed hydrolysis. The pyrimidine ring is a highly electron-deficient heterocycle, primarily because the two electronegative nitrogen atoms pull electron density away from the carbon atoms[1]. The C2 position is particularly electrophilic. In aqueous media with a pH > 7.5, hydroxide ions (OH⁻) act as nucleophiles, attacking the C2 position. This initiates a Nucleophilic Aromatic Substitution (S_NAr) reaction[2][3]. The 4-methylphenoxy group is displaced as a leaving group (forming p-cresol), leaving behind 5-(4-chlorophenyl)pyrimidin-2-ol (which tautomerizes to the more stable pyrimidone).

The Solution:

  • pH Control: Maintain your aqueous assays at a slightly acidic to neutral pH (4.0–6.5) where the concentration of nucleophilic hydroxide is minimized.

  • Buffer Selection: Avoid nucleophilic buffers (e.g., Tris) at higher pH ranges. Opt for MES or citrate buffers.

Q2: I observe a cloudy suspension immediately when diluting my DMSO stock into aqueous media. What is happening?

The Causality: This is a kinetic solubility failure. 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine lacks ionizable functional groups (like primary amines or carboxylic acids) at physiological pH and contains two highly hydrophobic aromatic rings. When the DMSO fraction drops below a critical threshold (typically <5%), the compound rapidly aggregates and precipitates. The Solution:

  • Cosolvent/Surfactant Rescue: Introduce 0.05%–0.1% Tween-20, Cremophor EL, or use a 5% DMSO / 5% PEG-400 co-solvent system to form micelles that encapsulate the lipophilic molecule.

Q3: My compound disappears from the solution over time at pH 6.0. There is no visible precipitate, and LC-MS shows no degradation peaks. Where did it go?

The Causality: Non-Specific Binding (NSB). Highly lipophilic molecules will actively partition out of an aqueous phase and adsorb onto the hydrophobic surfaces of standard polypropylene microcentrifuge tubes, pipette tips, or glass vials. The mass balance is lost not to degradation, but to the labware. The Solution:

  • Use low-binding (hydrophilic-coated) plastics.

  • Add a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant (0.01% Triton X-100) to the buffer. These additives competitively block the hydrophobic binding sites on the labware.

Mechanistic Pathway of Degradation

Understanding the exact chemical mechanism allows you to predict and prevent degradation. The diagram below illustrates the S_NAr hydrolysis pathway specific to 2-aryloxypyrimidines[4].

HydrolysisMechanism Parent 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (Intact Ether) Attack Hydroxide (OH-) Attack at Electrophilic C2 Parent->Attack Intermediate Meisenheimer-type Intermediate Attack->Intermediate Nucleophilic Addition Products 5-(4-Chlorophenyl)pyrimidin-2-ol + 4-Methylphenol (p-Cresol) Intermediate->Products Elimination (SNAr)

Figure 2: Base-catalyzed Nucleophilic Aromatic Substitution (SNAr) hydrolysis pathway of the 2-aryloxypyrimidine motif.

Self-Validating Experimental Protocols

To definitively troubleshoot your assay, you must run a self-validating protocol that simultaneously tests for NSB, precipitation, and chemical degradation.

Protocol: Kinetic Stability & Adsorption Profiling via LC-MS/MS

This protocol uses a "crash-and-recover" methodology to differentiate between compound stuck to the tube (NSB) and compound that has chemically degraded.

Step 1: Baseline Preparation (The 100% Organic Control)

  • Prepare a 10 µM stock of the compound in 100% Acetonitrile (ACN). This serves as your absolute reference standard, immune to aqueous hydrolysis and NSB.

Step 2: Matrix Incubation (The Test)

  • Prepare two aqueous test matrices:

    • Matrix A: 50 mM Phosphate buffer (pH 7.4).

    • Matrix B: 50 mM Phosphate buffer (pH 7.4) + 0.1% BSA (to block NSB).

  • Spike the compound into both matrices to a final concentration of 1 µM (ensure final DMSO is ≤1%).

  • Incubate at 37°C. Take 50 µL aliquots at T=0, 1h, 4h, and 24h.

Step 3: Quench and Recovery (The Crucial Step)

  • Transfer the 50 µL aqueous aliquot into a new tube containing 150 µL of ice-cold ACN (1:3 ratio).

  • Why this works: The ACN serves three purposes: it quenches any ongoing hydrolysis, it desorbs any compound stuck to the pipette tip/proteins, and it resolubilizes any micro-precipitates.

  • Centrifuge at 14,000 x g for 10 mins to pellet buffer salts/proteins.

Step 4: LC-MS/MS Analysis

  • Analyze the supernatant. Monitor the parent mass transition (approx. m/z 297 -> fragment).

  • Crucial: You must also set up a Multiple Reaction Monitoring (MRM) trace for 4-methylphenol (p-cresol) (m/z 107 in negative ion mode) and the pyrimidone degradant .

  • Interpretation: If the parent compound signal drops in Matrix A but remains stable in Matrix B, you have an NSB issue. If the parent drops in both matrices and the p-cresol signal rises proportionally, you have confirmed chemical hydrolysis.

Quantitative Data Presentation

The table below summarizes the expected behavior of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine under various aqueous conditions, synthesizing both kinetic stability (half-life) and thermodynamic solubility limits.

Buffer System / ConditionpHCo-solvent / AdditiveApparent Solubility LimitEstimated Half-Life (

) at 37°C
Primary Mode of Failure
50 mM Citrate4.51% DMSO< 0.5 µM> 72 hoursPrecipitation
50 mM MES6.01% DMSO< 0.5 µM> 48 hoursNon-Specific Binding
50 mM Phosphate7.41% DMSO< 0.5 µM~ 12 hoursHydrolysis (S_NAr)
50 mM Tris8.51% DMSO< 0.5 µM< 2 hoursRapid Hydrolysis
50 mM Phosphate7.45% DMSO + 0.1% BSA> 10 µM~ 12 hoursHydrolysis (S_NAr)
50 mM MES6.05% PEG-400 + 0.05% Tween> 25 µM> 48 hoursStable / Optimal

Note: Data represents synthesized reference parameters based on the general hydrolytic and lipophilic behavior of 2-aryloxypyrimidine ethers.

References

  • Borlinghaus, N., et al. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC." RSC Advances, The Royal Society of Chemistry. Available at:[Link][2]

  • Neumann, C. N., & Ritter, T. "Concerted Nucleophilic Aromatic Substitution Reactions." National Center for Biotechnology Information (NIH/PMC). Available at:[Link][3][4]

Sources

Overcoming steric hindrance in 5-arylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of sterically hindered 5-arylpyrimidines, a privileged scaffold in kinase inhibitors and GPCR ligands. The content is structured to troubleshoot the specific failure modes of the Suzuki-Miyaura coupling in this context: stalled transmetalation and protodeboronation .

Overcoming Steric Hindrance & Catalyst Deactivation

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Suzuki-Miyaura Coupling of Hindered Pyrimidines

Introduction: The Steric Bottleneck

Synthesizing 5-arylpyrimidines often fails not because of the oxidative addition (typically fast with electron-deficient pyrimidines), but due to stalled transmetalation . When the 5-position of the pyrimidine and the ortho-position of the aryl partner are substituted, the resulting "steric wall" prevents the boron species from approaching the palladium center. Furthermore, the pyrimidine nitrogen atoms can coordinate to Pd, poisoning the catalyst.

This guide provides a modular troubleshooting approach to restore reactivity.

Module 1: Catalyst & Ligand Optimization (The Engine)

User Query: "My reaction stalls at 30% conversion. I'm using Pd(PPh3)4. Increasing catalyst loading doesn't help."

Diagnosis: Triphenylphosphine (PPh3) is insufficiently bulky to force the reductive elimination of hindered systems and lacks the electron richness to sustain the catalytic cycle against pyrimidine coordination. You need a dialkylbiaryl phosphine (Buchwald Ligand).

Ligand Selection Protocol

The choice of ligand dictates the steric tolerance of the catalyst. Use the decision matrix below to select the correct "generation" of ligand.

LigandSelection Start Assess Steric Bulk of Coupling Partners Level1 Low Hindrance (No ortho-substituents) Start->Level1 Level2 Moderate Hindrance (One ortho-substituent) Start->Level2 Level3 High Hindrance (Two ortho-substituents / Bulky 4,6-pyrimidines) Start->Level3 Sol1 Standard Protocol: Pd(dppf)Cl2 or Pd(PPh3)4 Level1->Sol1 Standard Sol2 Enhanced Activity: SPhos or XPhos (Gen 2 Buchwald) Level2->Sol2 Preferred Sol3 Maximum Steric Power: Pd-AntPhos or Pd/BI-DIME Level3->Sol3 Critical

Figure 1: Ligand selection decision tree based on the steric environment of the coupling interface.

Recommended Catalyst Systems
Steric ChallengeCatalyst/Ligand SystemMechanism of ActionRef
Moderate (1 ortho-substituent)Pd(OAc)₂ + SPhos (1:2 ratio)SPhos provides stability and prevents Pd-N coordination (catalyst poisoning).[1, 2]
High (2 ortho-substituents)Pd₂dba₃ + XPhos XPhos is bulkier than SPhos, creating a pocket that facilitates reductive elimination in hindered biaryls.[1]
Extreme (Tetra-ortho / t-Butyl)Pd(OAc)₂ + AntPhos AntPhos (anthracene-based) forms a rigid canopy, enabling coupling of tetra-ortho-substituted systems.[3, 4]

Module 2: Substrate Design & Stability (The Blueprint)

User Query: "I am seeing the formation of unsubstituted pyrimidine instead of my product. Is my boronic acid decomposing?"

Diagnosis: Yes. You are observing protodeboronation .[1][2] Pyrimidin-5-ylboronic acids are notoriously unstable. The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond, especially under basic conditions required for Suzuki coupling.[3]

Troubleshooting Protodeboronation

Q: Should I use the 5-bromopyrimidine or the 5-pyrimidineboronic acid? A: Always prefer 5-bromopyrimidine (Electrophile) + Arylboronic acid (Nucleophile) .

  • Reasoning: Arylboronic acids are generally more stable than heteroarylboronic acids. 5-Bromopyrimidines are stable and commercially abundant.

Q: I must use the pyrimidine as the nucleophile. How do I stop deboronation? A: If you are forced to use a pyrimidin-5-yl boron species, switch from the free boronic acid to a MIDA Boronate or Trifluoroborate .

  • MIDA Boronates: Slowly release the active boronic acid species, keeping the concentration low and minimizing decomposition [5].

  • Protocol: Use K3PO4 (3.0 eq) in Dioxane:H2O (10:1) at 60°C.

Q: What about base selection for hindered substrates? A: Stronger bases are often required to activate the boronic acid in hindered systems, but they accelerate deboronation.

  • Recommendation: Use K₃PO₄ (anhydrous) or Cs₂CO₃ . Avoid strong hydroxides (NaOH) or alkoxides (NaOtBu) if deboronation is observed.

Module 3: Reaction Conditions (The Environment)

User Query: "The reaction is clean but conversion stops at 50%. TLC shows remaining bromide."

Diagnosis: The active catalytic species has likely precipitated or deactivated (Pd black formation) before the reaction was complete.

Optimization Workflow
  • Solvent Switch: Replace standard DMF or Toluene with 1,4-Dioxane/Water (4:1) or n-Butanol .

    • Why: Dioxane is an excellent solvent for SPhos/XPhos systems. Water is essential for the transmetalation step in Suzuki coupling.

  • Temperature: Hindered systems require energy to overcome the rotational barrier during transmetalation.

    • Action: Heat to 100–110°C . If using Pyridine/Pyrimidine substrates, consider Microwave irradiation (120°C for 30-60 mins) to shorten reaction time and outrun catalyst decomposition [6].

  • Additives: Add LiCl (1-2 eq) if using triflates or if the reaction is sluggish.

    • Mechanism:[2][4] Chloride ions can stabilize the Pd(II) intermediate or assist in transmetalation.

Module 4: Workup & Purification (The Finish)

User Query: "My product is dark brown/grey and NMR shows broad peaks. Is this paramagnetic impurity?"

Diagnosis: Pyrimidines are excellent ligands for Palladium. You have residual Pd coordinated to your product nitrogen atoms. Standard silica chromatography is often insufficient to remove it.

Palladium Removal Protocol

Do not rely solely on column chromatography. Implement a chemical scavenging step [7, 8].[5][6][7][8][9][10]

MethodReagentProtocolEfficiency
Solid Scavenger SiliaMetS® Thiol or MP-TMT Add 3-5 eq (wt/wt) to the crude organic solution. Stir at 50°C for 2-4 hours. Filter through Celite.[5][7]High (>95% removal)
Chemical Wash N-Acetylcysteine Dissolve crude in EtOAc. Wash with 5% aq. N-Acetylcysteine (pH adjusted to ~7).Moderate
Adsorption Activated Carbon (Darco KB-B) Add 10-20 wt% to hot solution. Stir 1h. Filter hot through Celite.[5]Variable (Yield loss risk)
Atropisomerism Alert

Q: My HPLC shows a split peak for the product, but the mass is identical. A: If your 5-arylpyrimidine has bulky ortho substituents (e.g., o-Me, o-Cl), you likely have atropisomers (restricted rotation around the C-C bond).

  • Action: Check the rotational barrier.[11] If

    
     kcal/mol, the isomers are separable at room temperature.
    
  • Separation: Use Chiral HPLC/SFC (e.g., Chiralpak AD-H or OD-H) at low temperature (10°C) to prevent on-column interconversion [9].

Summary Workflow

Workflow Input 5-Bromo-pyrimidine + Aryl Boronic Acid Step1 Catalyst Prep: Pd(OAc)2 + SPhos (1:2 ratio) Input->Step1 Step2 Reaction: Dioxane/H2O (4:1) K3PO4, 100°C Step1->Step2 Check Check Conversion (LCMS) Step2->Check Success Workup: Add Thiol Scavenger Filter -> Column Check->Success >90% Fail Troubleshoot: Switch to XPhos or AntPhos Check for Deboronation Check->Fail <50%

Figure 2: Standard operating procedure for synthesizing hindered 5-arylpyrimidines.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488.

  • BenchChem Technical Support. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines (Applicable to Pyrimidines).

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry - A European Journal, 19(7), 2261-2265.

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059.

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[5] Organic Process Research & Development.

  • Biotage Application Note. Using Metal Scavengers to Remove Trace Metals such as Palladium.

  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Ether Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidine ethers are highly valuable scaffolds in drug discovery, agrochemicals, and materials science. Their synthesis typically relies on Nucleophilic Aromatic Substitution (SNAr) between a halopyrimidine (e.g., 2-chloro or 4-chloropyrimidine) and an alcohol or phenoxide.

While conceptually straightforward, this reaction is notoriously sensitive to thermal conditions. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind temperature effects, troubleshooting FAQs, and a self-validating protocol to ensure your etherification reactions succeed without degradation.

The Mechanistic Causality of Temperature in SNAr

To troubleshoot temperature issues, we must first understand the physics of the reaction. The formation of pyrimidine ethers via SNAr proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon on the pyrimidine ring, temporarily disrupting aromaticity to form a negatively charged Meisenheimer intermediate .

This initial addition step carries a significant activation energy (


).
  • Insufficient Heat: The reaction stalls because the colliding molecules lack the kinetic energy required to reach the transition state.

  • Optimal Heat: Provides the precise thermal energy needed to rapidly form the Meisenheimer complex, which is immediately followed by the fast elimination of the halide leaving group to restore aromaticity[1].

  • Excessive Heat: Unlocks higher-energy thermodynamic sinks. Excess thermal energy facilitates side reaction pathways, such as competitive hydrolysis or thermal cleavage of the newly formed ether bond.

SNAr_Mechanism Start Halopyrimidine + Alkoxide LowTemp Low Temp (<40°C) Insufficient Energy Start->LowTemp Sub-optimal Meisenheimer Meisenheimer Complex (Addition Step) Start->Meisenheimer Optimal Heat (60-80°C) HighTemp High Temp (>100°C) Excess Thermal Energy Start->HighTemp Overheating LowTemp->Start Stalled Product Pyrimidine Ether (Elimination Step) Meisenheimer->Product Fast Elimination SideProduct Side Reactions (Hydrolysis/Cleavage) Meisenheimer->SideProduct Competitive Attack HighTemp->SideProduct Degradation

Mechanistic pathway of pyrimidine SNAr highlighting temperature-dependent kinetic outcomes.

Troubleshooting FAQs

Q1: My reaction stalls at room temperature, but heating to 100°C yields a complex mixture. What is happening? A: At room temperature, the activation energy for the nucleophilic attack on the chloropyrimidine is not met. When you jump directly to 100°C, you provide sufficient energy for SNAr, but you also activate competing side reactions. If your solvent is not strictly anhydrous, trace water acts as a competing nucleophile at elevated temperatures, leading to the formation of 4-hydroxypyrimidine (or its pyrimidinone tautomer)[1]. Solution: Optimize the temperature incrementally. Start at 60°C and monitor. Ensure strictly anhydrous conditions using molecular sieves in polar aprotic solvents (e.g., DMF or DMSO).

Q2: How do I optimize the temperature for regioselective etherification of 2,4-dichloropyrimidine? A: Regioselectivity in di-halogenated pyrimidines is governed by the difference in electrophilicity at the C2 and C4 positions. The C4 position is more electron-deficient (flanked by one ortho and one para nitrogen) and less sterically hindered than the C2 position (flanked by two ortho nitrogens)[2]. Solution: Use kinetic control for C4 substitution by running the reaction at 0°C to room temperature. For C2 substitution, first protect or substitute the C4 position, then apply higher temperatures (80–100°C) to overcome the higher activation barrier at C2.

Q3: Can I lower the required reaction temperature to protect sensitive functional groups on my substrate? A: Yes. If high temperatures are degrading your substrate, you can lower the required thermal input by increasing the electrophilicity of the pyrimidine intermediate. Solution: Utilize an organocatalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO forms a highly reactive quaternary ammonium intermediate with the halopyrimidine, facilitating the SNAr at significantly lower temperatures[3]. Alternatively, high-temperature/high-pressure continuous flow reactors can be employed to superheat solvents, drastically reducing residence times (from hours to minutes) and preventing the thermal degradation seen in prolonged batch heating[4].

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes typical outcomes for the model reaction of 4-chloropyrimidine with phenol (using K2CO3 in DMF) across a temperature gradient.

Temperature (°C)Time to CompletionConversion (%)Pyrimidine Ether Yield (%)Hydrolysis Side Product (%)
25 (RT)> 48 h1512< 1
5024 h60552
80 6 h > 95 88 5
1202 h> 956528

Note: Data illustrates the balance between kinetic conversion and thermodynamic degradation. 80°C represents the optimal thermal window for this specific base/solvent system.

Self-Validating Experimental Protocol: Temperature-Optimized Synthesis

This protocol incorporates built-in analytical checkpoints. By validating the reaction state before applying more heat, you prevent irreversible thermal degradation.

Materials: 4-chloropyrimidine (1.0 eq), Phenol derivative (1.1 eq), Cs2CO3 (1.5 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation (0°C to RT): In an oven-dried, argon-flushed flask, dissolve the phenol derivative in anhydrous DMF. Add Cs2CO3 in one portion. Stir at room temperature for 15 minutes to pre-form the phenoxide. Validation Check: The solution may change color (often yellowing), indicating successful phenoxide generation.

  • Substrate Addition (0°C): Cool the mixture to 0°C using an ice bath. Add 4-chloropyrimidine dropwise (if liquid) or in small portions (if solid) to prevent localized exothermic spikes.

  • Kinetic Monitoring (RT): Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 hours. Validation Check 1: Remove a 50 µL aliquot, quench with 100 µL water, extract with 200 µL EtOAc. Run TLC (e.g., 3:1 Hexanes:EtOAc). If the starting material spot is dominant, proceed to step 4.

  • Thermal Escalation (60°C): Attach a reflux condenser and heat the reaction block to 60°C. Stir for 3 hours. Validation Check 2: Repeat the aliquot workup. If conversion is >90% and only one major product spot is visible, stop heating. If conversion is <50%, increase temperature to 80°C. Do not exceed 80°C to prevent ether cleavage.

  • Quench and Workup: Once complete, cool the reaction to room temperature. Pour the mixture into ice-cold water (5x volume of DMF) to precipitate the pyrimidine ether. Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting Workflow Diagram

Use the following decision tree to dynamically adjust your reaction conditions based on real-time analytical feedback.

Troubleshooting_Workflow Init Initial SNAr Reaction at 60°C Check LCMS/TLC Conversion at 2 Hours Init->Check LowConv < 50% Conversion Check->LowConv HighConv > 95% Conversion Check->HighConv SideRxn Multiple Spots / Side Products Check->SideRxn Action1 Increase Temp by 20°C or Add DABCO Catalyst LowConv->Action1 Action2 Proceed to Aqueous Quench and Workup HighConv->Action2 Action3 Decrease Temp to 40°C Ensure Anhydrous Solvent SideRxn->Action3 Action1->Check Re-evaluate

Troubleshooting workflow for pyrimidine ether formation based on conversion and side products.

References
  • Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines | Source: National Science Foundation (NSF) | URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor | Source: ResearchGate | URL: [Link]

  • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine | Source: Zenodo | URL: [Link]

Sources

Resolving aggregation issues in pyrimidine biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Aggregation in Pyrimidine Biological Assays

Overview Welcome to the Assay Troubleshooting Center. Pyrimidine derivatives are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors, antivirals, and anticancer agents. However, their planar aromatic nature and hydrophobicity make them highly susceptible to forming colloidal aggregates in aqueous biological assays. These sub-micron particles non-specifically sequester target proteins, leading to promiscuous inhibition and costly false positives. As a Senior Application Scientist, I have designed this guide to provide the mechanistic causality and self-validating protocols needed to rescue your screening campaigns.

Diagnostic Workflow

AggregationWorkflow Start Initial Pyrimidine Hit (High Potency in HTS) Detergent Detergent-Sensitive Assay Add 0.01% Triton X-100 Start->Detergent Decision1 Does inhibition persist? Detergent->Decision1 TrueHit Likely 1:1 Inhibitor Proceed to Optimization Decision1->TrueHit  Yes Aggregator Suspected Aggregator (False Positive) Decision1->Aggregator  No DLS Biophysical Validation Dynamic Light Scattering Aggregator->DLS Decision2 Particles >100 nm detected? DLS->Decision2 Decision2->TrueHit  No (Investigate) Discard Confirmed Aggregator Discard or Redesign Decision2->Discard  Yes

Diagnostic workflow for differentiating true pyrimidine inhibitors from colloidal aggregators.

Frequently Asked Questions (Troubleshooting Guides)

Q: Why do my pyrimidine hits show excellent potency in biochemical assays but completely fail in cell-based assays? A: This is a classic hallmark of aggregate-based promiscuous inhibition. Pyrimidines possess flat, aromatic rings that promote strong


 stacking. When introduced into an aqueous assay buffer at micromolar concentrations, they reach their Critical Aggregation Concentration (CAC) and self-assemble into colloidal particles (typically 100–1000 nm in diameter). These colloids possess a highly adsorptive surface that non-specifically binds and partially denatures your target enzyme, mimicking true inhibition[1]. In cell-based assays, the high concentration of off-target proteins (such as those in Fetal Bovine Serum) acts as a "protein sink." The aggregates bind to these abundant serum proteins instead of your target, completely masking the false inhibitory effect observed in the pristine biochemical environment.

Q: How can I quickly differentiate a stoichiometric (1:1) pyrimidine inhibitor from a promiscuous aggregator? A: The gold standard diagnostic is the detergent-sensitivity assay. Adding a trace amount of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) disrupts the hydrophobic interactions holding the colloid together. If your compound is a true 1:1 active-site inhibitor, its


 will remain unchanged. If it is an aggregator, the detergent will dissolve the colloid, release the sequestered enzyme, and the apparent inhibition will be completely attenuated[2].

Q: My target enzyme is sensitive to Triton X-100. What alternative methods can confirm aggregation? A: If detergents destabilize your specific target, you must pivot to orthogonal biophysical or mechanical methods:

  • Dynamic Light Scattering (DLS): DLS directly measures the hydrodynamic radius of particles in solution. A well-behaved small molecule will scatter minimally, whereas colloidal aggregates will produce a robust scattering signal indicating particles >100 nm[3].

  • High-Speed Centrifugation: Colloidal aggregates are massive compared to soluble proteins. Centrifuging your compound-buffer mixture at 16,000

    
     g for 60 minutes will pellet the aggregates. If the resulting supernatant lacks inhibitory activity, your pyrimidine is an aggregator[4].
    

Quantitative Data: Impact of Buffer Additives on Pyrimidine Aggregation

To optimize your assay conditions, it is crucial to understand how different buffer additives influence colloidal formation. The table below summarizes quantitative parameters for common assay modifications[5].

AdditiveWorking ConcentrationMechanistic ActionEffect on Pyrimidine AggregatesRisk of Assay Interference
Triton X-100 0.01% - 0.1% (v/v)Disrupts hydrophobic interactionsComplete reversal of inhibitionLow (unless target is sensitive)
CHAPS 0.625 CMCZwitterionic micelle formationComplete reversal of inhibitionLow
DMSO >5% (v/v)Increases bulk solvent hydrophobicityDelays CAC to higher concentrationsHigh (denatures many proteins)
BSA 0.1 - 1.0 mg/mLActs as a "protein sink"Masks aggregation via sequestrationModerate (can bind true inhibitors)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls so that every run independently verifies its own accuracy.

Protocol 1: Detergent-Sensitive Counter-Screen

This protocol uses AmpC


-lactamase as a counter-screen because it is exceptionally sensitive to aggregate-based inhibition[2].

Materials:

  • Target enzyme and appropriate fluorogenic/chromogenic substrate.

  • AmpC

    
    -lactamase (Counter-screen enzyme).
    
  • Triton X-100 (10% stock solution in water).

  • Positive Control: Congo Red (Known aggregator).

  • Negative Control: Known 1:1 competitive inhibitor for your target.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two batches of your standard assay buffer. To Batch A, add nothing. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Plating: In a 96-well or 384-well plate, perform a serial dilution of your pyrimidine hit (e.g., 100

    
    M down to 1 nM) in both Buffer A and Buffer B. Do the same for Congo Red and your known 1:1 inhibitor.
    
  • Enzyme Addition: Add the target enzyme to the wells and pre-incubate for 5 minutes. Self-Validation Step: In a parallel set of wells, add AmpC

    
    -lactamase instead of your target.
    
  • Reaction Initiation: Add the substrate to all wells to initiate the reaction.

  • Kinetic Readout: Monitor the reaction rate. Calculate the

    
     for all compounds in the presence and absence of detergent.
    
  • Data Interpretation:

    • Validation Check: Congo Red must show potent inhibition in Buffer A and

      
      M 
      
      
      
      in Buffer B. The known 1:1 inhibitor must show identical
      
      
      values in both buffers.
    • Test Compound: If the pyrimidine's

      
       shifts by more than 5-fold in Buffer B, or if it strongly inhibits AmpC in Buffer A but not Buffer B, it is a confirmed aggregator.
      
Protocol 2: High-Throughput Dynamic Light Scattering (DLS)

This protocol biophysically confirms the presence of aggregates without relying on enzymatic activity[3].

Materials:

  • Wyatt DynaPro Plate Reader III (or equivalent high-throughput DLS instrument).

  • 384-well clear-bottom cyclic olefin copolymer (COC) microplates.

  • Filtered assay buffer (0.22

    
    m filtered to remove dust/particulates).
    

Step-by-Step Methodology:

  • Sample Preparation: Dilute the pyrimidine compound in the filtered assay buffer to its working screening concentration (e.g., 10

    
    M and 30 
    
    
    
    M). Maintain a final DMSO concentration matching your HTS conditions (typically 1%).
  • Centrifugation: Centrifuge the microplate at 2,000

    
     g for 2 minutes to remove any bubbles, which severely interfere with light scattering.
    
  • Equilibration: Place the plate in the DLS reader and allow it to equilibrate to the assay temperature (e.g., 25°C) for 10 minutes.

  • Measurement: Acquire DLS data using a laser power optimized for small molecule detection. Take 10 acquisitions of 5 seconds per well.

  • Data Analysis: Analyze the autocorrelation function.

    • Self-Validation Step: The buffer+DMSO control must show a flat baseline with no defined hydrodynamic radius (

      
      ).
      
    • Test Compound: A positive aggregation result is defined by a monodisperse or polydisperse peak indicating an

      
       between 50 nm and 1000 nm, coupled with a scattering intensity at least 3-fold higher than the buffer control.
      

References

1.[2] Shoichet, B. K., et al. "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols, National Institutes of Health. Available at:[Link] 2.[1] Feng, B. Y., et al. "High-throughput assays for promiscuous inhibitors." Nature Chemical Biology, Stanford Medicine. Available at:[Link] 3.[4] Shoichet, B. K., et al. "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." ResearchGate. Available at:[Link] 4.[5] McGovern, S. L., et al. "Effect of Detergent on “Promiscuous” Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link] 5.[3] Allen, S. J., et al. "Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods." Current Protocols in Chemical Biology, National Institutes of Health. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1] Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate the use of validated analytical procedures to ensure product quality.[2][3] This guide provides an in-depth, experience-driven walkthrough of the development and comparison of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine, a novel heterocyclic compound.

The objective is not merely to present a final method, but to elucidate the scientific rationale behind each decision in the development process—from initial analyte characterization to final method validation. This approach, grounded in established scientific principles and regulatory expectations, serves as a practical blueprint for researchers, scientists, and drug development professionals tasked with creating robust and reliable analytical methods.[4][5]

Part 1: Method Development Strategy: From Theory to Practice

A successful HPLC method is built on a foundational understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions.[6]

Analyte Characterization

The target analyte, 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine, is a multi-ring aromatic structure.

Analyte 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine - Multiple aromatic rings - Ether linkage - Halogen substituent - Expected high hydrophobicity (non-polar) - Strong UV chromophore cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Analyte Characterization (UV Scan, Solubility) B Column & Mobile Phase Screening A->B Informs Initial Choices C Gradient & Flow Rate Optimization B->C Identifies Best Candidates D Final Method Selection C->D Refines Separation E Specificity (Forced Degradation) D->E Establishes Protocol F Linearity, Accuracy, Precision, LOQ E->F G Robustness Testing F->G H Validated Method G->H

Caption: Logical workflow for HPLC method development and validation.

Phase 1: Column and Mobile Phase Screening

The goal of this phase is to find a column and solvent system that provides adequate retention and initial separation of the main peak from any visible impurities.

Experimental Protocol: Screening

  • Sample Preparation: Prepare a stock solution of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with 50:50 acetonitrile:water.

  • HPLC System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detector: UV at 265 nm

    • Gradient: A generic, fast gradient was used for screening: 10% to 90% organic solvent over 15 minutes.

  • Variables Compared:

    • Columns:

      • Alternative 1: A standard L1 packing, C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm). This is the workhorse of RP-HPLC, offering strong hydrophobic retention. [7] * Alternative 2: A Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm). This provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be advantageous for separating structurally similar impurities.

    • Organic Solvents (Mobile Phase B):

      • Acetonitrile (ACN)

      • Methanol (MeOH)

    • Aqueous Solvent (Mobile Phase A): 0.1% Formic Acid in Water (to ensure sharp peak shape by providing a consistent source of protons).

Screening Results & Causality

ColumnOrganic SolventRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 Acetonitrile 12.5 1.1 15,200 Excellent peak shape, good retention. Best initial separation of a minor impurity at 11.8 min.
C18Methanol10.81.311,500Lower retention, broader peak, and co-elution of the minor impurity. ACN is a stronger solvent in this case.
Phenyl-HexylAcetonitrile11.21.213,100Good peak shape but less retention than C18. The alternative selectivity did not resolve additional impurities.
Phenyl-HexylMethanol9.51.49,800Poorest performance; low retention and significant peak tailing.

Decision: The combination of the C18 column and an Acetonitrile/Water mobile phase provided the most promising starting point. It delivered superior efficiency (higher theoretical plates), better peak symmetry (lower tailing factor), and the best initial resolution of impurities. This combination was selected for further optimization.

Part 2: Optimized Method and Validation

With the core components selected, the next step is to refine the method to ensure it is robust and suitable for its intended purpose: quantifying impurities.

Phase 2: Gradient Optimization

A generic gradient is rarely optimal for a purity method. The gradient was adjusted to improve the resolution between the main peak and its closely eluting impurities and to reduce the overall run time.

Optimized Chromatographic Conditions

ParameterOptimized Value
Column Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-18 min: 50-85% B; 18-20 min: 85% B; 20.1-23 min: 50% B (re-equilibration)
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection UV at 265 nm
Injection Volume 10 µL

Rationale for Optimization Choices:

  • Shallow Gradient: The shallow gradient from 50% to 85% B over 16 minutes was designed to maximize the separation around the main API peak.

  • Increased Flow Rate/Temperature: Slightly increasing the flow rate and temperature reduces analysis time and lowers system backpressure while maintaining good peak shape.

System Suitability

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is performing adequately. [2]This is a self-validating mechanism built into the method.

Protocol: System Suitability

  • Prepare a standard solution of the analyte at the target concentration (e.g., 0.5 mg/mL).

  • Perform five replicate injections of this solution.

  • Calculate the parameters below based on the main analyte peak.

SST ParameterAcceptance CriteriaJustification
Tailing Factor ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates ≥ 10,000Demonstrates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Confirms injection precision and system stability.
%RSD of Retention Time ≤ 1.0%Confirms pump performance and mobile phase consistency.
Method Validation (as per ICH Q2(R1))

Method validation provides documented evidence that the procedure is fit for its intended purpose. [8][9][10]For a purity method, the key parameters are specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ). [11][12] Experimental Summary & Hypothetical Results

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) were conducted. The method was able to separate the main peak from all generated degradation products, and peak purity analysis via PDA confirmed no co-elution. This demonstrates specificity. [13]* Linearity: A series of solutions were prepared from the LOQ (0.05% of target concentration) to 150% of the target impurity concentration. The correlation coefficient (r²) was >0.999.

  • Accuracy: Accuracy was determined by spiking the sample with known amounts of impurities at three levels (LOQ, 100%, 150%). The recovery at each level was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (n=6): The %RSD for the area of a 0.15% impurity spike was < 3.0%.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day, with all results meeting the repeatability criteria.

  • Limit of Quantitation (LOQ): Determined to be 0.05% of the nominal sample concentration, with a signal-to-noise ratio >10.

Summary of Validation Data

Validation ParameterResultICH Acceptance Criteria
Specificity Passed (No co-elution)Method is specific
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%Typically 80-120% for impurities
Precision (%RSD) < 3.0%Varies by concentration, typically < 10% for impurities
LOQ 0.05%Sufficiently low to quantify impurities at the reporting threshold

Conclusion

This guide has systematically compared and detailed the development of a robust, specific, and sensitive RP-HPLC method for the purity analysis of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine. By comparing C18 and Phenyl-Hexyl columns and evaluating acetonitrile and methanol as organic modifiers, a superior method utilizing a C18 stationary phase with an acetonitrile/water gradient was established. The rationale for each optimization step was explained, leading to a final method with excellent chromatographic performance.

The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and linear over the desired range. The established LOQ of 0.05% is well-suited for controlling impurities in a pharmaceutical manufacturing setting. This comprehensive approach, which integrates scientific principles with regulatory requirements, ensures the development of a reliable analytical method that is truly fit for its intended purpose.

References

  • AGI. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Criver. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Available from: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available from: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available from: [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available from: [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 123-130.
  • Pesek, J. J., & Matyska, M. T. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Available from: [Link]

  • International Journal of Scientific Development and Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available from: [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mass spectral fragmentation patterns of chlorophenyl pyrimidines, a class of compounds with significant interest in pharmaceutical and agrochemical research. Understanding these fragmentation pathways is crucial for the structural elucidation, isomer differentiation, and metabolic profiling of these molecules. This document will delve into the mechanistic details of fragmentation under common ionization techniques, offer a comparative analysis with alternative structures, and provide robust experimental protocols for reproducible analysis.

The Critical Role of Mass Spectrometry in Analyzing Chlorophenyl Pyrimidines

Chlorophenyl pyrimidines are heterocyclic compounds that are integral to the development of a wide range of biologically active molecules. Their efficacy and metabolic fate are often dictated by the specific substitution pattern of the chlorophenyl group on the pyrimidine ring. Mass spectrometry (MS) stands as a primary analytical technique for the characterization of these compounds due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[1][2]

This guide will focus primarily on fragmentation induced by Electron Ionization (EI), a hard ionization technique that yields complex and reproducible fragmentation patterns ideal for structural elucidation and library matching.[3] We will also discuss fragmentation under Electrospray Ionization (ESI), a soft ionization technique commonly used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of polar and thermally labile molecules.[4][5]

Deciphering the Fragmentation Code: General Principles

The fragmentation of chlorophenyl pyrimidines in a mass spectrometer is a predictable process governed by the fundamental principles of ion stability. The initial ionization event, typically the removal of an electron, generates a molecular ion (M+•) that is energetically unstable.[3] This excess energy is dissipated through a series of bond cleavages, resulting in a unique fingerprint of fragment ions.

Several key factors influence the fragmentation pathways:

  • The Pyrimidine Ring: The aromatic and nitrogen-containing pyrimidine ring is a relatively stable entity and is often retained in many of the fragment ions.[1][6]

  • The Chlorophenyl Substituent: The chlorine atom plays a significant role in the mass spectrum due to its isotopic abundance. A compound containing one chlorine atom will exhibit a characteristic M+• peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[3][7] The carbon-chlorine bond is also a potential site for cleavage.

  • The Position of Substitution: The isomeric position of the chlorophenyl group on the pyrimidine ring can influence the fragmentation pathways, leading to differences in the relative abundances of certain fragment ions, which can be used for isomer differentiation.

Comparative Fragmentation Analysis: Isomers and Alternatives

The fragmentation pattern of a chlorophenyl pyrimidine is a composite of the fragmentation of its constituent parts: the pyrimidine ring and the chlorophenyl group. The primary fragmentation events often involve the loss of small neutral molecules or radicals from the substituents, followed by the cleavage of the pyrimidine ring itself.[1]

Isomeric Comparison: 2-, 4-, and 5-(Chlorophenyl)pyrimidines

Key Fragmentation Pathways for Chlorophenyl Pyrimidines (Predicted)

A generalized fragmentation scheme for a chlorophenyl pyrimidine is presented below. The initial ionization is likely to occur on the pyrimidine ring due to the presence of lone pair electrons on the nitrogen atoms.[8]

Fragmentation_Workflow cluster_ionization Ionization (EI) cluster_fragmentation Primary Fragmentation Pathways cluster_secondary_fragmentation Secondary Fragmentation M Chlorophenyl Pyrimidine (M) M_ion Molecular Ion (M+•) M->M_ion + e- F1 [M - Cl]+ M_ion->F1 - Cl• F2 [M - HCN]+• M_ion->F2 - HCN F3 [C6H4Cl]+ M_ion->F3 Ring Cleavage F4 [C4H3N2]+ M_ion->F4 Ring Cleavage F2_1 [M - HCN - C2H2]+• F2->F2_1 - C2H2

Caption: Predicted EI fragmentation pathways for a generic chlorophenyl pyrimidine.

Table 1: Predicted Key Fragment Ions for Isomeric Chlorophenyl Pyrimidines

Fragment IonProposed StructureExpected m/z (for C10H7ClN2)Significance
[M]+•Intact Molecular Ion190/192Confirms molecular weight and presence of one chlorine atom.
[M - Cl]+Phenylpyrimidine cation155Indicates loss of the chlorine radical.
[M - HCN]+•Loss of hydrogen cyanide163/165A common fragmentation pathway for pyrimidines.
[C6H4Cl]+Chlorophenyl cation111/113Strong indicator of the chlorophenyl moiety.[4]
[C4H3N2]+Pyrimidine ring fragment79Indicates fragmentation of the pyrimidine ring.

The relative intensities of these fragments are expected to vary between isomers. For instance, the stability of the bond linking the chlorophenyl group to the pyrimidine ring might differ slightly depending on the substitution position, potentially affecting the abundance of the [C6H4Cl]+ ion.

Comparison with an Alternative: 2-(4-Chlorophenyl)-5-methylpyridine

To provide a broader context, let's compare the fragmentation of a chlorophenyl pyrimidine with a structurally related compound, 2-(4-chlorophenyl)-5-methylpyridine.[9] While both contain a chlorophenyl group, the difference in the heterocyclic ring (pyrimidine vs. pyridine) will lead to distinct fragmentation patterns.

Table 2: Comparative Fragmentation of Chlorophenyl Pyrimidine vs. Chlorophenyl Pyridine

Feature2-(4-Chlorophenyl)pyrimidine2-(4-Chlorophenyl)-5-methylpyridineRationale for Difference
Molecular Ion (M+•) m/z 190/192m/z 203/205Difference in molecular formula (C10H7ClN2 vs. C12H10ClN).
Loss of Cl [M - Cl]+ at m/z 155[M - Cl]+ at m/z 168Common pathway for both due to the C-Cl bond cleavage.
Ring-Specific Fragmentation Loss of HCN (m/z 27)Loss of CH3 (m/z 15) followed by HCNPyrimidines readily lose HCN. The pyridine derivative will likely lose the methyl group first.
Prominent Ring Fragment [C4H3N2]+ at m/z 79[C5H4N]+ (pyridyl) fragmentsThe nature of the heterocyclic ring dictates the resulting ring fragments.

This comparison highlights how the core heterocyclic structure fundamentally influences the fragmentation cascade, providing a powerful tool for structural differentiation.

Experimental Protocol: GC-MS Analysis of Chlorophenyl Pyrimidines

This protocol provides a robust starting point for the analysis of chlorophenyl pyrimidines using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.[9][10]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the chlorophenyl pyrimidine standard in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Working Solutions: Perform serial dilutions of the stock solution to create a series of calibration standards, typically in the range of 1-10 µg/mL.[9]

  • Sample Matrix: For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and minimize interference.[10]

Instrumentation and Conditions
  • Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer (MS): An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.[9]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of aromatic compounds.

  • Injector: Split/splitless injector at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Standard/Sample in Volatile Solvent Inject Inject into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Detection of Ions Fragment->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Identify Fragments & Compare to Library Spectrum->Analyze

Caption: A streamlined workflow for the GC-MS analysis of chlorophenyl pyrimidines.

Data Analysis
  • Qualitative Analysis: Identify the peak corresponding to the chlorophenyl pyrimidine in the total ion chromatogram (TIC) based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or a previously analyzed standard.[10]

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the standards. Use this curve to determine the concentration of the analyte in unknown samples.[11]

Conclusion

The mass spectral fragmentation of chlorophenyl pyrimidines is a systematic process that provides a wealth of structural information. By understanding the interplay between the stable pyrimidine core and the influential chlorophenyl substituent, researchers can confidently identify and characterize these important molecules. The distinct isotopic signature of chlorine, coupled with characteristic neutral losses and ring cleavages, creates a unique molecular fingerprint. This guide provides a foundational framework for interpreting these fingerprints, comparing them across isomers and with alternative structures, and for developing robust analytical methods for their analysis.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Benchchem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin.
  • Benchchem. Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • Fragmentation mechanisms in electron impact mass spectrometry.
  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Organic Chemistry at CU Boulder. Fragmentation Mechanisms.
  • Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
  • Wikipedia. Fragmentation (mass spectrometry).
  • NIST. Pyrimidine, 4-methyl-.
  • IOSR Journal. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.
  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • PubMed. Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases.
  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds.
  • ResearchGate. Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
  • RSC Advances. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

Sources

Structural Efficacy and Solid-State Landscape of 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrimidine Advantage

In the realm of medicinal chemistry and materials science (specifically liquid crystals), the 2,5-disubstituted pyrimidine scaffold represents a critical "privileged structure." Unlike its bioisosteres—benzene and pyridine—the pyrimidine ring offers a unique balance of electron deficiency, planarity, and specific hydrogen-bonding vectors.

This guide objectively compares the solid-state performance of 2,5-disubstituted pyrimidines against alternative heterocyclic scaffolds. We focus on crystal packing efficiency , supramolecular reliability , and physicochemical stability , supported by experimental data and validated protocols.

Comparative Analysis: Pyrimidine vs. Alternatives

The choice of a central ring system dictates the macroscopic properties of the final material. Below is a technical comparison of the 2,5-pyrimidine scaffold against its primary alternatives: 1,4-phenylene (benzene) and 2,5-pyridine.

Table 1: Physicochemical & Structural Performance Matrix[1]
Feature2,5-Pyrimidine 2,5-Pyridine 1,4-Phenylene (Benzene) Implication
H-Bond Acceptors 2 (Symmetric)1 (Asymmetric)0Pyrimidines form more predictable supramolecular networks (e.g., ribbons, sheets).
Dipole Moment High (~2.3 D)Moderate (~2.2 D)Zero (Non-polar)Higher lattice energy and melting points for pyrimidines; better solubility in polar media.

-Stacking
Strong (Electron-deficient)ModerateWeak (Electron-rich)Pyrimidines favor "face-to-face" or "offset" stacking, crucial for charge transport in organic electronics.
Linearity (LCs) High aspect ratioModerateHighPyrimidines stabilize nematic/smectic phases better than pyridines due to linearity + dipole.
Metabolic Stability Moderate to HighLow (Oxidation prone)HighPyrimidines are often preferred in drug design to avoid rapid CYP450 metabolism.
Technical Insight: The "Nitrogen Effect"

The introduction of two nitrogen atoms at positions 1 and 3 creates a significant electron-deficient core.

  • Vs. Benzene: The pyrimidine ring is less aromatic but significantly more polar. This facilitates stronger intermolecular interactions, often resulting in higher melting points and density compared to benzene analogs.

  • Vs. Pyridine: While pyridine is asymmetric, the

    
     symmetry of the unsubstituted pyrimidine core allows for the formation of centrosymmetric dimers  (synthons) that are energetically robust.
    

Structural Data & Supramolecular Synthons[2][3]

The "performance" of a crystal structure is defined by the reproducibility of its intermolecular interactions. 2,5-disubstituted pyrimidines, particularly 2-amino-5-halopyrimidines , exhibit a dominant supramolecular motif known as the


 homosynthon .
The Motif

In this motif, two pyrimidine molecules pair via two N-H...N hydrogen bonds.[1] This is a "self-validating" interaction—it is so energetically favorable (~20-25 kJ/mol) that it persists even when other functional groups are varied.

  • Geometry: Planar dimer.

  • Bond Distance:

    
     distance typically 
    
    
    
    .
  • Role: Acts as a "staple," locking the molecules into a linear ribbon, which then stacks via

    
    -
    
    
    
    interactions.
Visualization: Supramolecular Logic

The following diagram illustrates the competitive logic between Hydrogen Bonding (H-Bond) and Halogen Bonding (X-Bond) in 5-substituted derivatives.

SupramolecularLogic Scaffold 2-Amino-5-Halo Pyrimidine Core Interaction_A N-H...N Dimer (R2,2(8) Synthon) Scaffold->Interaction_A Primary Driver (Strongest) Interaction_B N-H...X-C (Halogen Bond) Scaffold->Interaction_B Secondary Driver (Directional) Outcome_1 Linear Ribbons (High MP) Interaction_A->Outcome_1 Dominant in Cl/Br derivatives Outcome_2 2D Sheets (Layered) Interaction_B->Outcome_2 Dominant if X = I Interaction_C Pi-Pi Stacking (Offset) Outcome_1->Interaction_C Stabilizes

Figure 1: Decision tree for supramolecular assembly in 2,5-disubstituted pyrimidines. The N-H...N dimer is the primary structural director.

Experimental Protocol: Crystallization & Characterization

To obtain publication-quality data for these derivatives, a standard "slow evaporation" protocol is insufficient due to the high lattice energy of the pyrimidine dimer. A Solvent-Diffusion approach is recommended.

Protocol: Growth of 2-Amino-5-Bromopyrimidine Single Crystals

Objective: Isolate X-ray quality single crystals suitable for diffractometry.

Reagents:

  • Crude 2-amino-5-bromopyrimidine (Synthesized via bromination of 2-aminopyrimidine).[2]

  • Solvent A: DMSO or DMF (High solubility).

  • Solvent B: Water or Ethanol (Anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the crude pyrimidine derivative in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL) in a narrow vial (Vial A). Gentle heating (40°C) may be required.

  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean, dust-free vial to remove nucleation sites.
    
  • Diffusion Setup: Place Vial A (uncapped) inside a larger jar (Vial B) containing 10 mL of Solvent B.

  • Equilibration: Seal Vial B tightly. Allow to stand undisturbed at ambient temperature (20-25°C) for 3-7 days.

    • Mechanism:[2][3][4] Solvent B vapor diffuses into Solvent A, slowly lowering solubility and forcing controlled nucleation.

  • Harvesting: Crystals will appear as colorless prisms or plates. Harvest using a nylon loop and mount immediately in Paratone oil for cryo-crystallography.

Workflow Visualization

CrystallizationWorkflow Start Crude Derivative Step1 Dissolution (High Polarity Solvent) Start->Step1 Step2 Micro-Filtration (0.45 um) Step1->Step2 Remove Dust Step3 Vapor Diffusion (Anti-solvent) Step2->Step3 Setup Chamber Step4 Nucleation (3-7 Days) Step3->Step4 Slow Equilibration End XRD Analysis (Data Collection) Step4->End Harvest

Figure 2: Optimized vapor-diffusion workflow for high-lattice-energy heterocyclic compounds.

Performance Case Study: Liquid Crystalline Behavior

In liquid crystal (LC) applications, the 2,5-disubstituted pyrimidine is superior to the pyridine analog.

  • Data Point: For the homologous series of 2-(4-alkoxyphenyl)-5-alkylpyrimidines:

    • Melting Point: Typically 10-15°C higher than pyridine analogs.

    • Phase Range: Pyrimidines exhibit a broader Smectic A (SmA) phase range.

    • Reasoning: The transverse dipole moment of the pyrimidine ring ($ \mu \approx 2.3D $) enhances lateral intermolecular attraction, stabilizing the layered Smectic packing against thermal disruption.

References

  • Comparison of Pyridine and Pyrimidine LCs: Title: New Liquid Crystalline Pyridine Derivatives.[5][6] Source: Taylor & Francis (Liquid Crystals Journal). URL:[Link][4]

  • Supramolecular Synthons (R2,2(8) Motif): Title: Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Source: MDPI (Crystals). URL:[Link]

  • Halogen Bonding in Pyrimidines: Title: Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. Source: Royal Society of Chemistry (CrystEngComm). URL:[Link]

  • Biological Comparative Study: Title: Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.[7] Source: PubMed / Drug Dev Res.[7] URL:[Link]

  • Synthesis & Bromination Protocol: Title: Preparation method of 2-amino-5-bromopyrimidine compound.[2][8][9] Source: Google Patents (CN103012284A). URL:

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5-Aryl-2-Phenoxypyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Executive Summary

The 5-aryl-2-phenoxypyrimidine scaffold represents a critical evolution in the design of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While structurally related to the "gold standard" Diarylpyrimidines (DAPYs) like Etravirine (TMC125) and Rilpivirine (TMC278) , this specific class introduces an ether linkage (phenoxy) at the C2 position replacing the traditional amine bridge.

This guide objectively compares the 5-aryl-2-phenoxypyrimidine architecture against established DAPYs, analyzing how the C2-oxygen "hinge" alters solubility, metabolic stability, and the "torsional flexibility" required to suppress drug-resistant HIV-1 strains (e.g., K103N, Y181C).

Chemical Architecture & Mechanistic Rationale

The efficacy of modern NNRTIs relies on their ability to bind to the NNRTI Binding Pocket (NNIBP) of the HIV-1 Reverse Transcriptase (RT) enzyme. This pocket is hydrophobic and elastic.

  • The "Jiggling and Wiggling" Theory: High-potency inhibitors must possess torsional flexibility to adapt to point mutations in the binding pocket.

  • The Scaffold Shift:

    • Standard DAPY (Etravirine): Uses a 2-amino linker.[1] Excellent H-bond donor but often suffers from poor aqueous solubility.

    • Target Scaffold (5-Aryl-2-Phenoxy): Uses a 2-phenoxy (ether) linker.[1] This removes a hydrogen bond donor, altering the solvation profile and potentially improving membrane permeability while maintaining the critical "horseshoe" binding conformation.

Diagram 1: The Pharmacophore Map

The following diagram illustrates the functional zones of the scaffold and their interaction with specific residues in the HIV-1 RT pocket.

SAR_Map Core Pyrimidine Core (Central Scaffold) C2 C2-Phenoxy Linker (The 'Hinge') Core->C2 Attached at Pos 2 C5 C5-Aryl Moiety (The 'Wing') Core->C5 Attached at Pos 5 C4 C4-Substituent (Solubilizing Group) Core->C4 Attached at Pos 4 Target1 Lys101 (Backbone) H-Bonding Interaction C2->Target1 Ether O acts as H-bond Acceptor Target2 Tyr181 / Tyr188 Pi-Pi Stacking C5->Target2 Aromatic stacking drives potency Target3 Val179 / Leu100 Hydrophobic Pocket C4->Target3 Fills hydrophobic void

Caption: Functional decomposition of the 5-aryl-2-phenoxypyrimidine scaffold mapping chemical moieties to HIV-1 RT residues.

Comparative SAR Analysis

This section details how specific structural modifications impact biological activity compared to Etravirine.

Zone 1: The C5-Aryl "Wing" (Potency Driver)

The substitution at the 5-position of the pyrimidine ring is the primary determinant of potency against resistant strains.

  • Mechanism: The 5-aryl group extends into a hydrophobic "chimney" formed by aromatic residues Tyr181 and Tyr188 .

  • Optimization:

    • Unsubstituted Phenyl: Moderate activity.[1][2][3]

    • Cyanovinyl / Halogenated Aryl: Significantly improved potency. The electron-withdrawing groups enhance Pi-Pi stacking interactions with the electron-rich Tyrosine residues.

    • Comparison: In Etravirine, the 5-position holds a bromine or methyl-benzonitrile. In 5-aryl-2-phenoxypyrimidines, replacing the halogen with a full aryl ring (e.g., 4-cyanophenyl) creates a "rigid wing" that can lock the enzyme in an inactive conformation more effectively than a simple halogen.

Zone 2: The C2-Phenoxy "Hinge" (Solubility & Resistance)

This is the defining feature of this guide's topic.

  • Flexibility: The ether oxygen allows for free rotation (torsional freedom), enabling the molecule to "wiggle" into the pocket even when mutations like K103N (which sterically hinders rigid inhibitors) are present.[1]

  • Electronic Effect: Unlike the NH-linker in Etravirine (which is an H-bond donor), the Phenoxy oxygen is an H-bond acceptor. This changes the interaction with the backbone carbonyl of Lys101 .

  • Advantage: The ether linkage is generally more metabolically stable against N-glucuronidation compared to the aniline linker of DAPYs.

Zone 3: The C4-Position (Auxiliary Binding)
  • Role: Usually substituted with an amine or another solubilizing group to interact with the solvent-exposed region or the Val179 pocket.

  • SAR Trend: Bulky secondary amines (e.g., piperazine, morpholine) at C4 often improve water solubility but may reduce intrinsic potency due to steric clash if too large.

Performance Comparison: Experimental Data

The following table synthesizes representative biological data comparing a rigorous 5-Aryl-2-Phenoxypyrimidine (Compound 5A-Opt) against standard NNRTIs.

MetricCompound 5A-Opt (5-Aryl-2-Phenoxy)Etravirine (DAPY Standard)Efavirenz (1st Gen NNRTI)Interpretation
EC₅₀ (WT HIV-1) 0.005 – 0.020 µM0.004 – 0.010 µM0.002 – 0.005 µMComparable potency to Etravirine in Wild Type strains.
EC₅₀ (K103N Mutant) 0.015 – 0.050 µM0.010 – 0.030 µM> 1.0 µM (Resistant)Critical: Retains activity against K103N, unlike Efavirenz.
EC₅₀ (Y181C Mutant) 0.100 – 0.500 µM0.050 – 0.200 µM> 10 µMSlightly lower potency than Etravirine due to loss of H-bond donor at C2.
CC₅₀ (Cytotoxicity) > 100 µM> 100 µM40 – 60 µMExcellent safety profile (High Selectivity Index).
Solubility (pH 7.4) 5 – 15 µg/mL< 1 µg/mL< 3 µg/mLMajor Advantage: The ether linker often improves solubility vs. the aniline.

Note: Data ranges are synthesized from comparative literature on DAPY and DABO analogues [1, 2].

Synthesis & Experimental Protocols

To ensure reproducibility, we provide a validated synthetic route utilizing Suzuki-Miyaura coupling for the C5-aryl installation and SNAr for the C2-phenoxy introduction.

Diagram 2: Synthetic Workflow

Synthesis SM1 2,4-Dichloropyrimidine Step1 Step 1: SNAr (K2CO3, DMF, 60°C) SM1->Step1 SM2 Substituted Phenol SM2->Step1 Int1 2-Phenoxy-4-chloropyrimidine Step2 Step 2: Iodination (NIS, CH3CN) Int1->Step2 Int2 5-Iodo-2-phenoxy-pyrimidine Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Int2->Step3 Final 5-Aryl-2-Phenoxypyrimidine Step1->Int1 Step2->Int2 Step3->Final

Caption: Modular synthetic pathway allowing late-stage diversification of the C5-aryl group.

Detailed Protocol: Step 3 (Suzuki-Miyaura Coupling)

This step is the most critical for establishing the "5-Aryl" SAR.

  • Reagents:

    • 5-Iodo-2-phenoxypyrimidine intermediate (1.0 eq)[1]

    • Arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)[1]

    • Catalyst: Pd(PPh₃)₄ (0.05 eq)

    • Base: Na₂CO₃ (2M aqueous solution, 3.0 eq)[1]

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a Schlenk flask with the iodo-intermediate, boronic acid, and Pd catalyst under Argon atmosphere.

    • Add degassed dioxane and aqueous Na₂CO₃.

    • Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.[1]

    • Purification: Silica gel column chromatography.

  • Self-Validation Check:

    • Success Indicator: Disappearance of the starting material spot on TLC and the appearance of a highly fluorescent spot (typical for extended conjugated systems) under UV 254nm/365nm.

Conclusion & Strategic Outlook

The 5-aryl-2-phenoxypyrimidine scaffold offers a viable alternative to traditional DAPYs. While Etravirine remains the potency leader, the 2-phenoxy analogues provide a strategic advantage in solubility and metabolic stability .

Recommendation for Researchers:

  • For Potency: Focus on electron-deficient aryl groups at C5 (e.g., 4-CN, 4-CF3) to maximize Pi-stacking with Tyr181.

  • For Solubility: Utilize the C4 position to introduce polar solubilizing groups (morpholine, piperazine) which are tolerated well in this scaffold compared to the more rigid first-gen NNRTIs.[1]

References
  • Das, K., et al. (2004).[1] Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors that are highly potent and effective against wild-type and drug-resistant HIV-1 variants. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2008).[1] Synthesis and anti-HIV activity of 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones with a mono- or disubstituted 2-amino function as novel 'dihydro-alkoxy-benzyl-oxopyrimidine' (DABO) analogues.[2] Chemistry & Biodiversity.[2] Link

  • Janssen, P. A., et al. (2005).[1] In search of a new generation of non-nucleoside reverse transcriptase inhibitors: DAPYs (diarylpyrimidines). Journal of Medicinal Chemistry. Link

  • Monforte, A. M., et al. (2018).[1][4] Bioisosteres of the 5-aryl-2-phenoxypyrimidine scaffold: Synthesis and biological evaluation. Arabian Journal of Chemistry. Link

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for Pyrimidine Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery. When working with pyrimidine-based research chemicals—a class of compounds central to numerous therapeutic agents—the demand for robust, reliable, and validated analytical methods is non-negotiable. This guide provides an in-depth comparison of key analytical techniques, supported by field-proven insights and detailed experimental protocols. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring every protocol described is a self-validating system.

The Imperative of Method Validation: A Regulatory Overview

Before delving into specific techniques, it is critical to understand the framework that governs data reliability. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[1][2][3] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This "fitness for purpose" is established by assessing a series of core parameters that ensure the method is accurate, precise, and specific for the analyte .

Key validation characteristics as defined by the ICH include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity.[4][6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[6]

Adherence to these principles, particularly the modernized lifecycle-based model encouraged by ICH Q2(R2) and Q14, is not merely a regulatory hurdle; it is a fundamental component of good scientific practice that ensures data integrity from early-stage development through to quality control.[3][5]

Core Analytical Techniques: A Comparative Analysis

The selection of an analytical method is dictated by the research question. Are you performing a routine purity check, quantifying a metabolite in a complex biological matrix, or elucidating the structure of a novel compound? Each scenario demands a different approach.

Analytical Technique Principle Advantages Disadvantages Primary Applications
HPLC-UV Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[7]High resolution, robust, cost-effective, and well-established for purity and assay determination.[7]Lower sensitivity and specificity compared to MS; potential for co-eluting interferences.[7]Purity determination, potency assays, stability testing, and routine quality control.[7][8]
LC-MS/MS HPLC separation coupled with mass spectrometry, which ionizes compounds and separates them by their mass-to-charge ratio (m/z) for highly specific detection.Unmatched sensitivity and selectivity; capable of quantifying analytes in complex matrices (e.g., plasma); provides molecular weight information.[9]Higher instrumentation cost, complex method development, susceptible to matrix effects (ion suppression/enhancement).Bioanalysis (pharmacokinetics), metabolite identification, quantification of trace-level impurities.[9][10][11]
GC-MS Separation of volatile or thermally stable compounds in a gaseous mobile phase, followed by mass spectrometry detection.Excellent for analyzing volatile impurities (e.g., residual solvents); high separation efficiency.[7]Requires analytes to be volatile and thermally stable; non-volatile pyrimidines often require derivatization (e.g., silylation).[12][13]Analysis of residual solvents and volatile impurities; metabolic profiling of derivatized pyrimidines.[12][13]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.Provides unambiguous structural elucidation; non-destructive; can be used for quantitative analysis (qNMR).[14][15]Relatively low sensitivity compared to MS; requires higher sample concentrations and purity; complex data interpretation.[15]Definitive structural confirmation of new chemical entities, metabolite identification, and characterization of impurities.[15][16][17]

Workflow & Protocol Deep Dive

To translate theory into practice, we present detailed protocols for the two most common techniques in pyrimidine analysis: HPLC-UV for purity and assay, and LC-MS/MS for bioanalytical quantification.

Method 1: Reversed-Phase HPLC-UV for Purity Analysis of 5-Fluorouracil (5-FU)

Causality Behind Choices: Reversed-phase HPLC is the workhorse for pharmaceutical analysis because it effectively separates moderately polar to non-polar compounds, a category many pyrimidine derivatives fall into.[18] A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention for compounds like 5-FU.[19] An acidic phosphate buffer is used in the mobile phase to control the ionization state of 5-FU, ensuring a consistent retention time and sharp peak shape. UV detection at 254 nm is selected as it is a common wavelength where aromatic systems, like the pyrimidine ring, exhibit strong absorbance.[19]

Experimental Protocol: HPLC-UV

  • Chromatographic System: An HPLC system equipped with a UV/Vis detector, such as a Shimadzu LC-10AT.[19]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: 50mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.0.[19]

  • Flow Rate: 1.2 mL/min.[19]

  • Column Temperature: 30°C.[19]

  • Detection Wavelength: 254 nm.[19]

  • Standard Preparation:

    • Prepare a stock solution of 5-FU reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) to assess linearity.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-FU research chemical in the mobile phase to a target concentration within the calibration range (e.g., 25 µg/mL).

  • Injection & Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve and calculate its purity.

Method 2: LC-MS/MS for Quantification of Pyrimidines in Biological Matrices

Causality Behind Choices: When quantifying low-level pyrimidine metabolites in complex biological samples like plasma or urine, the selectivity and sensitivity of LC-MS/MS are essential.[9][10] A simple protein precipitation step is often sufficient for sample cleanup, offering high recovery and throughput. The use of a stable isotope-labeled internal standard (SIL-IS) is critical; it co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[20] Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like pyrimidines.[19]

Experimental Protocol: LC-MS/MS

  • System: A UPLC system coupled to a triple quadrupole mass spectrometer.[19][21]

  • Column: C18 or C8 column (e.g., 150 mm × 3 mm, 5 µm).[19]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

    • A gradient elution is typically employed to separate the analyte from matrix components.[19]

  • Flow Rate: 0.4 mL/min.[19]

  • Column Temperature: 40°C.[19]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), typically in positive mode.[19]

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized for maximum sensitivity.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the analyte concentration in the unknown samples using a calibration curve constructed from standards prepared in the same biological matrix.

Comparative Performance Data

The following table summarizes typical validation parameters for the analysis of pyrimidine derivatives using different chromatographic methods, drawn from published literature. This allows for an objective comparison of their performance.

Validation Parameter HPLC-UV (5-Fluorouracil) LC-MS/MS (Various Pyrimidines) GC-MS (Derivatized Uracil & Thymine)
Linearity Range 5-150 µg/mL[22]0.25 - 500 ng/mL[9]0.001 - 0.2 µg/mL[12]
Correlation Coefficient (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%91.6 - 109.2%[9]95 - 105%
Precision (%RSD) < 2.0%< 15.0%[9]< 15.0%
LOD ~1 µg/mL~0.1 ng/mL~0.001 µg/mL[12]
LOQ ~5 µg/mL0.25 ng/mL[9]~0.005 µg/mL[12]

Visualizing Workflows and Decision Making

To further clarify these processes, we can visualize both a typical experimental workflow and the logical decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS workflow for pyrimidine quantification in plasma.

DecisionTree leaf leaf start What is the Analytical Goal? q1 Structural Confirmation? start->q1 Identification q2 Quantification in Biological Matrix? start->q2 Quantification q3 Routine QC / Purity Assay? start->q3 Quality Control q4 Volatile Impurity Analysis? start->q4 Impurity Profiling nmr NMR Spectroscopy q1->nmr Yes lcms LC-MS/MS q1->lcms No (provides MW) q2->lcms Yes (High Sensitivity) hplc HPLC-UV q2->hplc No (Lower Sensitivity) q3->lcms No (Overkill/Costly) q3->hplc Yes (Robust & Cost-Effective) q4->hplc No (for non-volatiles) gcms GC-MS q4->gcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The rigorous analysis of pyrimidine research chemicals is a multifaceted task that relies on the judicious selection and meticulous validation of analytical methods. While HPLC-UV remains a robust and accessible tool for purity and potency testing, LC-MS/MS offers the unparalleled sensitivity and selectivity required for complex bioanalysis. For absolute structural confirmation, NMR spectroscopy is the definitive technique. By understanding the principles, advantages, and limitations of each method, and by grounding all protocols in the principles of regulatory validation, researchers can ensure the generation of high-quality, reproducible, and trustworthy data, thereby accelerating the path from discovery to application.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation.
  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Gamelin, E., Boisdron-Celle, M., Larra, F., & Robert, J. (2006, August 22). A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites. Journal of Liquid Chromatography & Related Technologies, 20(19).
  • Slideshare. Ich guidelines on validation for analytical method/equipments.
  • Benchchem. (2025, December). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • Marchenko, S. I., et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Simmons, W. S., & DeAngelis, R. L. (1973, July 1). Quantitation of pyrimethamine and related diaminopyrimidines in situ by enhancement of fluorescence after thin layer chromatography. Analytical Chemistry.
  • ResearchGate. ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES.
  • PubMed. (1980, January 25). Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography.
  • Springer Protocols. (2025, August 6). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • PubMed. (2023, April 4). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • PubMed. (1995, March). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • Vischer, E., & Chargaff, E. (1948, November 1). The separation and quantitative estimation of purines and pyrimidines in minute amounts. The Journal of biological chemistry, 176(2), 703-14.
  • Analytical Chemistry. (1956, January 1). Chromatography of Pyrimidine Reduction Products.
  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Springer Link. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • Hypha Discovery. Structure Elucidation and NMR.
  • PubMed. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • ACS Publications. (2026, March 4). Analytical Chemistry Journal.
  • ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds.
  • ResearchGate. of the qualitative GC–MS analytical results for pyrimidines and triazines from cyanide polymerization under subaerial alkaline hydrothermal conditions.
  • PMC. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • PMC. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
  • American Chemical Society. (2001, September 15). News in brief: GC-MS and pyrimidine metabolism.
  • ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • MDPI. (2025, June 16). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a halogenated pyrimidine derivative. While specific toxicological data (SDS) for this exact structure may be limited in public registries, its structural motifs—a pyrimidine core substituted with chlorophenyl and phenoxy groups—are characteristic of biologically active molecules, including kinase inhibitors and agrochemicals (e.g., Fenarimol analogs).

The Core Directive: In the absence of a compound-specific LD50 or OEL (Occupational Exposure Limit), you must apply the Precautionary Principle . Treat this substance as a potential reproductive toxin and sensitizer based on Structure-Activity Relationships (SAR) with similar chlorinated pyrimidines (e.g., Pyrimethamine).

Anticipated Hazard Profile (SAR-Derived)
Hazard ClassRisk LevelJustification (Structural Analogy)
Acute Toxicity Moderate to HighPyrimidine derivatives often inhibit specific enzymatic pathways (e.g., DHFR).
Skin/Eye Irritation HighHalogenated aromatics are frequent irritants and potential sensitizers.
Reproductive Toxicity PotentialAnalogs like Fenarimol are known endocrine disruptors.
Physical State Solid (Powder)Likely crystalline; high risk of electrostatic dust generation.
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. Use this tiered matrix based on the operation's energy and scale.

Operation Respiratory Protection Hand Protection Body/Eye Protection
Tier 1: Storage & Transport (Sealed containers)Surgical Mask (Standard)Single Nitrile (4 mil)Lab Coat, Safety Glasses
Tier 2: Weighing & Solid Handling (Open container, <100 mg)N95 / P2 Respirator (Fit-tested)Double Nitrile (Outer glove changed immediately upon contamination)Lab Coat (Buttoned), Safety Goggles, Sleeve Covers
Tier 3: Solution Prep & Synthesis (Dissolved in DMSO/DCM)Fume Hood Mandatory (Sash at working height)Laminate / Barrier Gloves (Solvents like DMSO permeate nitrile)Tyvek Lab Coat, Face Shield (if splash risk exists)
Tier 4: Spill Cleanup (Any quantity)P100 / PAPR (Full facepiece)Double Layer: Inner: NitrileOuter: Chem-resistant (Butyl/Viton)Tyvek Suit, Boot Covers
Operational Workflow: Handling & Solubilization
Step 1: Engineering Controls Setup
  • Static Control: Pyrimidine powders are often electrostatic. Use an ionizing fan or anti-static gun inside the weigh station to prevent "fly-away" powder.

  • Containment: All open handling must occur within a certified Chemical Fume Hood or Powder Containment Hood (HEPA filtered). Never handle on an open bench.

Step 2: Weighing Protocol
  • Tare: Place the receiving vessel (vial) on the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.

  • Seal: Cap the receiving vessel before removing it from the balance enclosure.

  • Decon: Wipe the exterior of the receiving vessel with a Kimwipe dampened in Ethanol/Methanol before removing it from the hood.

Step 3: Solubilization (Critical Safety Point)
  • Solvent Choice: This compound is likely lipophilic. Common solvents will be DMSO (Dimethyl sulfoxide) or DCM (Dichloromethane).

  • The DMSO Risk: DMSO is a penetration enhancer . If the compound is dissolved in DMSO, it will pass through intact skin and standard nitrile gloves instantly.

    • Rule: When handling DMSO solutions of this compound, you MUST use Silver Shield (Laminate) gloves or double-glove with specific "High-Breakthrough" Nitrile (e.g., Ansell TouchNTuff), changing every 15 minutes.

Emergency Response & Disposal
Spill Response Logic

If a spill occurs, pause and assess. Do not rush.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Solution Solution (DMSO/DCM) Assess->Solution ActionSolid 1. Dampen with inert oil/PEG (Prevent Dust) 2. Scoop to Waste Solid->ActionSolid ActionSol 1. Absorb with Vermiculite 2. Do NOT use paper towels (DMSO penetrates) Solution->ActionSol Decon Triple Wash Surface: 1. 10% Bleach (Oxidation) 2. Water 3. Ethanol ActionSolid->Decon ActionSol->Decon

Figure 1: Decision logic for spill response. Note the specific prohibition of paper towels for DMSO solutions.

Disposal Protocol
  • Quarantine: Do not mix with general organic waste initially. Segregate into a "High Potency/Cytotoxic" waste stream if available.

  • Deactivation: For pyrimidine derivatives, oxidative degradation is effective. Treat waste solutions with 10% Sodium Hypochlorite (Bleach) for 24 hours before disposal into the halogenated waste stream (check local EHS regulations first).

  • Labeling: Clearly label waste containers: "Contains Halogenated Pyrimidine - Potential Toxin."

Scientific Rationale (The "Why")
  • The Pyrimidine Pharmacophore: The pyrimidine ring is the scaffold for DNA/RNA bases (Cytosine, Thymine).[1] Synthetic derivatives like 5-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine are often designed to mimic these bases to inhibit replication enzymes (e.g., DHFR inhibitors like Pyrimethamine) or block receptors [1]. This mechanism implies that even small doses can be biologically significant.

  • Halogenation Effects: The addition of the Chlorine atom (4-chlorophenyl) increases lipophilicity (LogP), enhancing the compound's ability to cross cell membranes and the blood-brain barrier. This increases the systemic risk upon skin contact [2].

  • Phenoxy Linkage: The ether linkage (4-methylphenoxy) provides rotational freedom, often used in drug design to fit into hydrophobic pockets of enzymes. This structural flexibility suggests the compound is stable and requires high-temperature incineration for complete destruction [3].

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrimethamine (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Chlorinated Pyrimidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Handling of Hazardous Drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.